molecular formula C3H7NO2 B080204 Ammonium acrylate CAS No. 10604-69-0

Ammonium acrylate

Cat. No.: B080204
CAS No.: 10604-69-0
M. Wt: 89.09 g/mol
InChI Key: WPKYZIPODULRBM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ammonium acrylate (CAS 10604-69-0) is the ammonium salt of acrylic acid with the molecular formula C3H7NO2 and a molecular weight of 89.09 g/mol . It is a key monomer and intermediate in the synthesis of various polymers and copolymers. Its production can be achieved through enzymatic hydrolysis of acrylonitrile using catalysts such as nitrile hydratase, offering an efficient synthetic route . In research and industrial applications, this compound and its polymers serve critical functions. It is a precursor to ammonium polyacrylate , a highly effective anionic dispersant . This polymer is valued for its ability to reduce viscosity and stabilize suspensions of inorganic pigments and fillers, such as titanium dioxide and calcium carbonate, in water-based systems like paints, coatings, and ceramics . Its mechanism involves the fragmentation of insoluble salts in aqueous solutions and the dispersion of ions that cause water hardness, thereby preventing agglomeration and ensuring product stability . Furthermore, in cosmetic science, ammonium acrylates copolymer functions as a film-forming agent , binder , and viscosity controller , contributing to the cohesion of powdered products and the formation of continuous films on skin and hair . The compound is also investigated for advanced applications, including the development of hydrogels for agricultural use to improve water retention in soil . Researchers value this compound for its role in creating materials with properties ranging from super-absorbency and transparency to toughness, making it a versatile subject for study in polymer and materials science . This product is intended For Research Use Only . It is not intended for diagnostic or therapeutic uses, nor for personal use.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

azane;prop-2-enoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H4O2.H3N/c1-2-3(4)5;/h2H,1H2,(H,4,5);1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WPKYZIPODULRBM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC(=O)O.N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H7NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

9003-03-6, 28214-57-5, 79-10-7 (Parent)
Record name Ammonium polyacrylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=9003-03-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Poly(ammonium acrylate)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=28214-57-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Propenoic acid, ammonium salt (1:1)
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010604690
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Molecular Weight

89.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Liquid
Record name 2-Propenoic acid, ammonium salt (1:1)
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.

CAS No.

10604-69-0
Record name Ammonium acrylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=10604-69-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Propenoic acid, ammonium salt (1:1)
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010604690
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Propenoic acid, ammonium salt (1:1)
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Ammonium acrylate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.031.106
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

A Comprehensive Technical Guide to the Chemical Properties of Ammonium Acrylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ammonium acrylate (C₃H₇NO₂) is the ammonium salt of acrylic acid. It is a key monomer in the synthesis of polyacrylates and various copolymers. A thorough understanding of its chemical properties is essential for its effective use in research and development, particularly in the fields of polymer chemistry, materials science, and drug delivery. This guide provides an in-depth overview of the core chemical properties of this compound, detailed experimental protocols, and key reaction pathways.

Core Chemical Properties

The chemical and physical properties of this compound monomer are summarized in the tables below.

Table 1: General and Physical Properties of this compound
PropertyValueReference
Chemical Formula C₃H₇NO₂[1]
Molecular Weight 89.09 g/mol [1]
Appearance Colorless liquid or white to pale yellow solid[2][3]
Melting Point >300 °C[2]
Boiling Point 141 °C at 760 mmHg[2]
Density 1.063 g/cm³[2]
CAS Number 10604-69-0[1]
Table 2: Solubility Profile of this compound Monomer
SolventSolubilityReference/Rationale
Water Highly soluble[3]
Methanol Soluble[4]
Ethanol Soluble[4]
Acetone Slightly soluble to insolubleBased on the solubility of similar acrylate monomers[]
Toluene InsolubleBased on the polar, salt-like nature of the monomer.
Hexane InsolubleBased on the polar, salt-like nature of the monomer.
Table 3: Reactivity and Stability of this compound
PropertyDescriptionReference
pKa The pKa of the parent acrylic acid is approximately 4.25. The pKa of the ammonium cation is approximately 9.25. This indicates that in aqueous solution, this compound exists as a salt of a weak acid and a weak base.[6]
Reactivity Highly prone to hazardous polymerization, especially when heated or exposed to light. It is a key monomer in free-radical polymerization. Incompatible with strong oxidizing agents, strong bases, and amines.[7]
Stability Considered unstable as it can readily polymerize. Commercial preparations may contain inhibitors such as p-methoxyphenol to prevent premature polymerization. It is also reported to be sensitive to light and air.[7]
Decomposition Upon heating, it is expected to decompose. While specific data for the monomer is limited, thermal decomposition of acrylate polymers suggests the release of carbon monoxide, carbon dioxide, and various organic fragments.[8][9]

Synthesis and Reaction Pathways

Synthesis of this compound

This compound is typically synthesized through the neutralization of acrylic acid with ammonia. An alternative method involves the enzymatic hydrolysis of acrylonitrile.

Synthesis Acrylic Acid Acrylic Acid This compound This compound Acrylic Acid->this compound + NH₃ Ammonia Ammonia Ammonia->this compound

Caption: Synthesis of this compound from acrylic acid and ammonia.

Free-Radical Polymerization of this compound

The most significant reaction of this compound is its polymerization to form ammonium polyacrylate. This typically proceeds via a free-radical mechanism involving initiation, propagation, and termination steps.

Polymerization cluster_initiation Initiation cluster_propagation Propagation cluster_termination Termination Initiator Initiator 2R• 2R• Initiator->2R• Heat/Light R-M• R-M• 2R•->R-M• + Monomer (M) R-M-M• R-M-M• R-M•->R-M-M• + M R-M(n)M• R-M(n)M• R-M-M•->R-M(n)M• + (n-1)M Polymer Polymer R-M(n)M•->Polymer Combination or Disproportionation

Caption: The three key stages of free-radical polymerization.

Experimental Protocols

Synthesis of this compound Monomer (Laboratory Scale)

Objective: To synthesize this compound by the neutralization of acrylic acid with ammonium hydroxide.

Materials:

  • Acrylic acid (inhibited)

  • Ammonium hydroxide solution (28-30%)

  • Deionized water

  • Ice bath

  • Magnetic stirrer and stir bar

  • pH meter or pH indicator strips

  • Dropping funnel

Procedure:

  • In a beaker placed in an ice bath, add a calculated amount of deionized water.

  • With continuous stirring, slowly add a known quantity of acrylic acid to the water. The dilution should be performed in an ice bath to manage the exothermic reaction.

  • Calibrate the pH meter.

  • Slowly add ammonium hydroxide solution dropwise from a dropping funnel to the acrylic acid solution. Monitor the temperature and maintain it below 30 °C.

  • Continuously monitor the pH of the solution. Continue adding ammonium hydroxide until the pH reaches 7.0-7.5.

  • The resulting solution is an aqueous solution of this compound. It should be stored with an inhibitor and protected from light and heat to prevent polymerization.

Determination of pKa of the Acrylate Moiety

Objective: To determine the acid dissociation constant (pKa) of the carboxylic acid group in this compound using potentiometric titration.

Materials:

  • This compound solution

  • Standardized hydrochloric acid (HCl) solution (e.g., 0.1 M)

  • Standardized sodium hydroxide (NaOH) solution (e.g., 0.1 M)

  • pH meter with a combination electrode

  • Burette

  • Magnetic stirrer and stir bar

Procedure:

  • Pipette a known volume of the this compound solution into a beaker.

  • If the initial pH is neutral or basic, first titrate with the standardized HCl solution to protonate all the acrylate anions. Record the volume of HCl added and the corresponding pH values.

  • Once the pH is in the acidic range (e.g., below 3), titrate the solution with the standardized NaOH solution.

  • Add the NaOH solution in small increments (e.g., 0.1-0.2 mL) and record the pH after each addition.

  • Continue the titration past the equivalence point (a sharp change in pH).

  • Plot a graph of pH versus the volume of NaOH added.

  • Determine the equivalence point from the graph (the steepest point of the curve).

  • The pKa is the pH at half the volume of the equivalence point.

Free-Radical Polymerization of this compound

Objective: To synthesize ammonium polyacrylate from this compound monomer using a free-radical initiator.

Materials:

  • This compound solution

  • Ammonium persulfate (initiator)

  • Deionized water

  • Nitrogen or argon gas source

  • Three-neck round-bottom flask

  • Condenser

  • Heating mantle with a temperature controller

  • Magnetic stirrer and stir bar

Procedure:

  • Prepare an aqueous solution of this compound at the desired concentration (e.g., 20-40 wt%).

  • Transfer the monomer solution to the three-neck flask equipped with a condenser, a nitrogen/argon inlet, and a magnetic stirrer.

  • Deoxygenate the solution by bubbling nitrogen or argon gas through it for at least 30 minutes. Oxygen inhibits free-radical polymerization.

  • In a separate container, dissolve a calculated amount of ammonium persulfate in deionized water. The amount of initiator will depend on the desired molecular weight of the polymer.

  • While maintaining the inert atmosphere, heat the monomer solution to the desired reaction temperature (e.g., 60-80 °C).

  • Once the temperature is stable, add the initiator solution to the flask.

  • Continue stirring and maintain the temperature for a set period (e.g., 2-4 hours). An increase in viscosity will be observed as the polymerization proceeds.

  • After the reaction is complete, cool the flask to room temperature. The resulting viscous solution or gel is the ammonium polyacrylate.

Safety and Handling

This compound is a reactive and potentially hazardous chemical. It is crucial to handle it with appropriate safety precautions. It can be irritating to the skin and eyes. Due to its propensity to undergo hazardous polymerization, it should be stored in a cool, dark place and always with an appropriate inhibitor. For detailed safety information, always refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This technical guide has provided a detailed overview of the core chemical properties of this compound, including its physical characteristics, solubility, and reactivity. The provided synthesis and polymerization pathways, along with the experimental protocols, offer a practical framework for researchers and scientists working with this important monomer. A clear understanding of these properties is fundamental to leveraging this compound in the development of new materials and technologies.

References

A Technical Guide to the Synthesis of Ammonium Acrylate Monomer

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Ammonium acrylate, a key monomer in the production of a wide range of polymers, finds critical applications in industries from personal care and coatings to drug delivery and water treatment. The synthesis of high-purity this compound is paramount to ensuring the desired properties and performance of the final polymeric materials. This technical guide provides an in-depth overview of the core methods for synthesizing this compound monomer, complete with experimental protocols, comparative data, and process visualizations.

Core Synthesis Methodologies

Two primary methodologies dominate the synthesis of this compound monomer: the enzymatic hydrolysis of acrylonitrile and the direct neutralization of acrylic acid with ammonia. Each method presents a unique set of advantages and considerations in terms of reaction conditions, yield, purity, and environmental impact.

Enzymatic Hydrolysis of Acrylonitrile

This biocatalytic approach offers a highly specific and efficient route to this compound, yielding a product with exceptionally low levels of impurities, particularly residual acrylonitrile. The process leverages enzymes with high nitrilase activity.

Reaction Pathway:

The enzymatic process involves the direct conversion of acrylonitrile to this compound in an aqueous medium.

Enzymatic_Hydrolysis cluster_reactants Reactants Acrylonitrile Acrylonitrile Enzyme Nitrile Hydratase / Amidase Enzyme Complex Acrylonitrile->Enzyme Substrate Water Water Water->Enzyme AmmoniumAcrylate This compound Enzyme->AmmoniumAcrylate Catalytic Conversion

Caption: Enzymatic hydrolysis of acrylonitrile to this compound.

Experimental Protocol:

A typical batch process for the enzymatic synthesis of this compound is as follows[1]:

  • Reactor Setup: A suitable reactor is charged with water and acrylonitrile. The initial concentration of acrylonitrile is typically managed to be around 1.2 wt%.

  • Enzyme Introduction: An enzyme preparation with high nitrilase activity is introduced into the reactor. The enzyme should ideally have a low Michaelis constant (Km) for acrylonitrile (below 500 µM) and a high inhibition constant (Ki) for this compound (above 100,000 µM) to ensure high conversion even at high product concentrations[1].

  • Reaction Conditions: The hydrolysis is allowed to proceed at a controlled temperature, for instance, 20°C[1]. The pH of the reaction mixture is maintained within the optimal range for the enzyme's activity.

  • Monitoring and Acrylonitrile Feed: The concentration of acrylonitrile is monitored. As it is consumed and its concentration drops to a predetermined level (e.g., 0.9 wt%), additional acrylonitrile is fed into the reactor to maintain the reaction rate[1].

  • Reaction Completion and Product Recovery: The reaction is considered complete when the acrylonitrile concentration falls below a target threshold, typically less than 0.2%[1]. The resulting aqueous solution contains a high concentration of this compound (often exceeding 30% and can be as high as 46 wt%) and is then recovered from the reactor[1].

Quantitative Data Summary:

ParameterValueReference
Initial Acrylonitrile Concentration~1.2 wt%[1]
Final Acrylonitrile Concentration< 0.2 wt%[1]
Final this compound Conc.> 30 wt% (up to 46 wt%)[1]
Enzyme Km (for acrylonitrile)< 500 µM[1]
Enzyme Ki (for this compound)> 100,000 µM[1]
Reaction Temperature20°C[1]
Direct Neutralization of Acrylic Acid

This classical chemical synthesis route involves the acid-base reaction between acrylic acid and an ammonium source, typically ammonia gas or ammonium hydroxide. It is a straightforward and scalable method.

Reaction Pathway:

The process involves the direct neutralization of acrylic acid with ammonia in an aqueous medium.

Direct_Neutralization cluster_reactants Reactants AcrylicAcid Acrylic Acid AmmoniumAcrylate This compound AcrylicAcid->AmmoniumAcrylate Ammonia Ammonia (gas or aq.) Ammonia->AmmoniumAcrylate Water Water (solvent)

Caption: Direct neutralization of acrylic acid with ammonia.

Experimental Protocol:

A procedure for the synthesis of this compound via direct neutralization is described as follows[2]:

  • Reaction Medium Preparation: An aqueous saturated solution of this compound is used as the initial reaction medium.

  • Reactant Addition: Acrylic acid is introduced into the reaction vessel. Gaseous ammonia is then added in at least a stoichiometric amount. The molar ratio of acrylic acid to ammonia is typically in the range of 1:1 to 1:2[2].

  • Temperature Control: The reaction is exothermic, and the temperature is maintained at or below room temperature (between 5 and 20°C) through cooling[2].

  • Crystallization and Recovery: Upon completion of the reaction, the solution is cooled further, for instance to -15°C, to induce the crystallization of this compound as colorless needles[2]. The crystalline product is then separated from the mother liquor by suction filtration and dried under vacuum at a low temperature (e.g., 30°C)[2].

Quantitative Data Summary:

ParameterValueReference
Reactant Molar Ratio (Acid:Ammonia)1:1 to 1:2[2]
Reaction Temperature5 - 20°C[2]
Crystallization Temperature-15°C[2]
Drying Temperature30°C (vacuum)[2]

Comparative Analysis of Synthesis Methods

FeatureEnzymatic HydrolysisDirect Neutralization
Purity High, very low residual acrylonitrile[1]Purity depends on reactant quality and purification
Reaction Conditions Mild (e.g., 20°C)Low temperature required to control exotherm
Byproducts MinimalWater is the primary byproduct
Scalability Potentially complex due to enzyme handlingStraightforward and highly scalable
Environmental Impact "Green" process with biodegradable catalystRelies on petrochemical-derived acrylic acid
Cost Enzyme cost can be a significant factorGenerally a cost-effective method

Logical Workflow for Method Selection

The choice between these synthesis methods depends on the specific requirements of the application. The following diagram illustrates a decision-making workflow.

Method_Selection Start Define Application Requirements Purity High Purity Required? (<0.2% Acrylonitrile) Start->Purity Cost Cost Sensitivity? Purity->Cost No Enzymatic Consider Enzymatic Hydrolysis Purity->Enzymatic Yes Scale Large Scale Production? Cost->Scale Low Neutralization Consider Direct Neutralization Cost->Neutralization High Scale->Enzymatic No Scale->Neutralization Yes

Caption: Decision workflow for selecting a synthesis method.

References

An In-depth Technical Guide to the Molecular Structure and Bonding of Ammonium Acrylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ammonium acrylate, the salt of acrylic acid and ammonia, is a versatile monomer used in the synthesis of a wide range of polymers with applications in various fields, including the pharmaceutical industry. A thorough understanding of its molecular structure and bonding is crucial for controlling polymerization processes and designing materials with specific properties. This technical guide provides a comprehensive overview of the molecular structure, bonding characteristics, and spectroscopic analysis of this compound. It includes detailed experimental protocols for its synthesis and characterization, along with tabulated quantitative data on its structural parameters.

Introduction

This compound (C₃H₇NO₂) is an ionic compound consisting of an ammonium cation (NH₄⁺) and an acrylate anion (CH₂=CHCOO⁻). Its chemical IUPAC name is azanium prop-2-enoate.[1] The molecule's bifunctionality, with a polymerizable vinyl group and an ionic carboxylate group, makes it a valuable building block for functional polymers. The ionic nature of the this compound bond influences the monomer's solubility, reactivity, and the properties of the resulting polymers.

Molecular Structure and Bonding

The overall structure of this compound is defined by the ionic bond between the positively charged ammonium cation and the negatively charged acrylate anion.

The Ammonium Cation (NH₄⁺)

The ammonium cation possesses a tetrahedral geometry. The central nitrogen atom is bonded to four hydrogen atoms with equivalent single covalent bonds. This arrangement results from the sp³ hybridization of the nitrogen atom. The positive charge is delocalized over the entire ion.

The Acrylate Anion (CH₂=CHCOO⁻)

The acrylate anion is a planar molecule. The carboxylate group exhibits resonance, leading to the delocalization of the negative charge over the two oxygen atoms. This resonance results in the two carbon-oxygen bonds having characteristics intermediate between a single and a double bond. The vinyl group (CH₂=CH-) is conjugated with the carboxylate group, which influences the electron distribution across the molecule.

Ionic Bonding

The primary interaction between the ammonium and acrylate ions is electrostatic attraction. In the solid state, these ions are arranged in a crystal lattice. In solution, particularly in polar solvents like water, the ions are solvated.

Quantitative Structural Data

Due to the lack of a publicly available crystal structure for this compound, the following tables present a combination of theoretical data for the individual ions and experimental data from closely related compounds.

Bond Lengths
BondIonTheoretical/ExperimentalBond Length (Å)
N-HAmmonium (NH₄⁺)Theoretical~1.03
C=CAcrylate (CH₂=CHCOO⁻)DFT (Calculated)~1.35
C-CAcrylate (CH₂=CHCOO⁻)DFT (Calculated)~1.46
C-OAcrylate (CH₂=CHCOO⁻)DFT (Calculated)~1.26

Note: The bond lengths for the acrylate anion are based on Density Functional Theory (DFT) calculations of the isolated anion, as a definitive crystal structure for this compound is not available. These values may vary slightly in the solid state due to crystal packing forces.

Bond Angles
Bond AngleIonTheoretical/ExperimentalBond Angle (°)
H-N-HAmmonium (NH₄⁺)Theoretical109.5
H-C-HAcrylate (CH₂=CHCOO⁻)DFT (Calculated)~117
H-C-CAcrylate (CH₂=CHCOO⁻)DFT (Calculated)~121
C-C=CAcrylate (CH₂=CHCOO⁻)DFT (Calculated)~122
O-C-OAcrylate (CH₂=CHCOO⁻)DFT (Calculated)~125
C-C-OAcrylate (CH₂=CHCOO⁻)DFT (Calculated)~117.5

Note: The bond angles for the acrylate anion are based on Density Functional Theory (DFT) calculations of the isolated anion.

Visualizations

Molecular Structure of this compound

cluster_0 Resonance Structures of Acrylate Anion struct1 H₂C=CH-C(=O)O⁻ struct2 H₂C=CH-C(O⁻)=O struct1->struct2 start Start reactants Combine Acrylic Acid and Aqueous Ammonia start->reactants control Control Temperature (<20°C) with Ice Bath reactants->control monitor Monitor pH to Neutrality control->monitor product Aqueous Solution of This compound monitor->product isolate Isolate Solid (Optional) by Water Removal product->isolate end End product->end isolate->end

References

The Advent of Poly(ammonium acrylate): A Historical and Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical whitepaper delves into the historical discovery and early development of ammonium acrylate polymerization. Primarily serving researchers, scientists, and professionals in drug development, this document provides a comprehensive overview of the foundational science, early experimental protocols, and the evolution of our understanding of this important polymer.

A History Rooted in Acrylate Chemistry

The story of poly(this compound) does not begin with a single, dramatic discovery but rather as a chapter in the broader history of acrylate polymer chemistry. The journey commenced in the 19th century with foundational discoveries in acrylic acid.

  • 1843: Acrylic acid is first synthesized.[1]

  • 1872: The polymerizability of acrylic acid is discovered.[2]

  • 1880: The first synthesis of an acrylic polymer is reported by G. W. A. Kahlbaum.[3] Light-induced polymerization of acrylate compounds is also introduced around this time.[1]

The early 20th century saw the commercial potential of these discoveries realized, largely through the efforts of chemists like Otto Röhm in Germany.[4] This era was marked by the industrial production of polymethyl methacrylate (PMMA) in the 1920s and 1930s by companies such as Rohm & Haas AG.[1][5]

While the polymerization of acrylic acid was understood, early work often focused on the acidic form of the monomer. A key challenge in producing polyacrylates for applications requiring neutral or basic conditions was the difficult process of neutralizing the highly viscous polymer gel after polymerization. The direct polymerization of an acrylate salt, such as this compound, offered a more elegant and efficient solution.

By the mid-20th century, the focus shifted to developing and refining polymerization processes for specific applications. Patents from the 1960s and 1970s provide the first detailed public records of processes specifically designed to produce poly(this compound), particularly for use as a flocculant. These documents treat the fundamental polymerization of this compound as an established concept, focusing on optimizing reaction conditions to achieve high molecular weight and desirable properties. A 1955 paper from the Journal of the Chemical Society of Japan, Industrial Chemical Section is cited in a 1972 patent, indicating that the effects of pH on acrylic acid polymerization—a crucial factor in the polymerization of its salts—were being studied in the preceding decade.[6]

Early Experimental Protocols for this compound Polymerization

The following protocols are synthesized from early patents that describe the aqueous solution polymerization of this compound. These methods were aimed at producing high molecular weight polymers suitable for use as flocculants.

Key Reaction Parameters
ParameterValue/RangeSource
Monomer This compound[6]
Monomer Concentration 10% - 40% by weight in aqueous solution[6]
Initiator System Chemical free-radical catalysts (e.g., ammonium persulfate)[6]
Reaction Temperature 0°C - 100°C (preferably 25°C - 60°C)[6]
pH Modifier Ammonium Hydroxide (0.1% - 15% by weight)[6]
Additives Alkali metal or ammonium salts (e.g., NaCl, (NH₄)₂SO₄)[6]
Generalized Aqueous Solution Polymerization Protocol

This protocol represents a typical procedure from the mid-20th century for producing poly(this compound).

  • Monomer Solution Preparation: An aqueous solution of this compound is prepared at a concentration between 10% and 40% by weight.

  • pH Adjustment: Ammonium hydroxide is added to the monomer solution to maintain alkaline conditions, which influences the polymerization rate and final polymer properties. The amount of ammonium hydroxide is typically in the range of 0.1% to 15% of the total weight of the polymerization system.

  • Initiation: The system is purged of inhibitory oxygen. A water-soluble free-radical initiator, such as ammonium persulfate, is introduced to the monomer solution.

  • Polymerization: The reaction temperature is maintained between 0°C and 100°C. For temperatures above the boiling point of ammonia, a pressurized vessel is employed to prevent its escape.[6]

  • Optional Additives: To achieve higher molecular weight polymers, an alkali metal or ammonium salt (e.g., sodium chloride, ammonium sulfate) can be added to the polymerization system at a concentration of at least 1% by weight.[6]

  • Product Isolation: The resulting product is a viscous aqueous solution or gel of poly(this compound).

Polymerization Mechanism and Pathway

The polymerization of this compound proceeds via a free-radical chain-growth mechanism. This process can be broken down into three main stages: initiation, propagation, and termination.

free_radical_polymerization cluster_initiation Initiation cluster_propagation Propagation cluster_termination Termination Initiator Initiator (I) Radical Free Radicals (2R•) Initiator->Radical Decomposition (Heat) Monomer This compound (M) Growing_Chain Growing Polymer Chain (RM•) Radical->Growing_Chain Reacts with Monomer Longer_Chain Longer Polymer Chain (RM_n+1•) Growing_Chain->Longer_Chain Adds another Monomer Two_Chains Two Growing Chains Longer_Chain->Growing_Chain Repeats Final_Polymer Final Polymer Chain Two_Chains->Final_Polymer Combination or Disproportionation

Free-radical polymerization of this compound.
Experimental Workflow

The following diagram illustrates the general workflow for the laboratory synthesis of poly(this compound) based on early described methods.

experimental_workflow start Start prep_monomer Prepare Aqueous This compound Solution start->prep_monomer adjust_ph Adjust pH with Ammonium Hydroxide prep_monomer->adjust_ph purge_o2 Purge System with Inert Gas adjust_ph->purge_o2 add_initiator Add Free-Radical Initiator purge_o2->add_initiator polymerize Maintain Temperature (0-100°C) add_initiator->polymerize product Viscous Polymer Solution/Gel polymerize->product

Generalized workflow for this compound synthesis.

Conclusion

The discovery of this compound polymerization was an evolutionary step in the field of polymer science, building upon decades of foundational research into acrylic acid and its derivatives. While a singular "eureka" moment is not apparent in the historical record, the detailed protocols and process optimizations outlined in patents from the 1960s and 1970s mark the maturation of this technology. These early methods, centered on aqueous solution polymerization using free-radical initiators, laid the groundwork for the wide array of applications for poly(this compound) and other water-soluble polymers that are critical in various industries today. Further research into the specific contributions of industrial chemists at companies like Rohm & Haas and Dow Chemical in the pre-patent era may yet illuminate more of the pioneering work in this field.

References

Theoretical Models of Ammonium Acrylate Chain Growth: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the theoretical models governing the chain growth polymerization of ammonium acrylate. It is intended for researchers, scientists, and professionals in drug development who are engaged in polymer synthesis and application. The guide details the core principles of acrylate polymerization, the significant influence of reaction conditions such as pH, and the role of amine compounds. It also presents kinetic models, experimental methodologies, and quantitative data to facilitate a deeper understanding and practical application of these principles.

Core Principles of Acrylate Polymerization

The polymerization of acrylates, including this compound, is predominantly governed by free-radical polymerization mechanisms. This process can be either conventional (uncontrolled) or controlled, with the latter offering precise command over the polymer's molecular architecture.

Conventional free-radical polymerization is a chain reaction consisting of three primary stages: initiation, propagation, and termination.[1][2]

  • Initiation: The process begins with the generation of free radicals from an initiator molecule. For aqueous solutions, initiators like potassium persulfate are commonly used, which can be decomposed thermally or through redox reactions to create sulfate radicals.[1] These highly reactive radicals then attack the carbon-carbon double bond of an acrylate monomer, forming a new radical species and initiating the polymer chain.[1]

  • Propagation: The newly formed monomer radical attacks another monomer molecule, extending the polymer chain. This step repeats, rapidly increasing the molecular weight of the polymer.[1]

  • Termination: The growth of a polymer chain is halted through termination reactions. This can occur via combination, where two growing radical chains combine, or disproportionation, where a hydrogen atom is transferred from one chain to another, resulting in two terminated chains.[1]

Controlled radical polymerization (CRP) techniques have revolutionized polymer synthesis by enabling the creation of well-defined polymers with specific molecular weights, low polydispersity, and complex architectures.[3][4] These methods introduce a dynamic equilibrium between active (propagating) and dormant species, allowing for controlled chain growth.

  • Reversible Addition-Fragmentation chain Transfer (RAFT) Polymerization: RAFT is a versatile CRP technique that uses a chain transfer agent (CTA) to mediate the polymerization. The growing polymer radical reversibly adds to the CTA, forming a dormant species. This dormant species can then fragment to release a new radical that can initiate the polymerization of other monomers, allowing all chains to grow at a similar rate.[1]

  • Atom Transfer Radical Polymerization (ATRP): ATRP involves the reversible activation and deactivation of a dormant polymer chain by a transition metal catalyst. This process maintains a low concentration of active radicals, suppressing termination reactions and allowing for controlled polymerization.[3][5] Recent advancements have utilized visible light to mediate ATRP of acrylates, offering external control over the polymerization process.[3][4][5]

The Critical Role of pH in Acrylate Polymerization

The pH of the reaction medium is a critical parameter in the polymerization of acrylic acid and its salts, such as this compound. The degree of neutralization of acrylic acid to its acrylate form significantly influences the polymerization kinetics and the properties of the resulting polymer.[6][7]

Increasing the pH through the addition of a base, such as ammonium hydroxide in the case of this compound, leads to the conversion of acrylic acid to the acrylate anion. Studies on sodium acrylate have shown that the polymerization rate can decrease with a lower degree of neutralization (lower pH).[6][7] The pH also affects the conformation of the resulting poly(acrylic acid) chains in solution.[8] Kinetic studies have revealed that the incorporation of acrylic acid into a polymer chain is strongly dependent on the pH, with quasi-random copolymers forming at low pH and gradient compositions at higher pH.[9]

The Role of Amines in Acrylate Polymerization

The "ammonium" component of this compound introduces the involvement of an amine (ammonia) in the reaction system. Amines can play several roles in acrylate polymerization:

  • Aza-Michael Addition: Primary and secondary amines can react with acrylates via aza-Michael addition, a conjugate addition reaction.[10][11][12] This can be a competing or a deliberately utilized reaction to form specific polymer structures. The reaction involves the nucleophilic attack of the amine on the activated double bond of the acrylate.[10]

  • Redox Initiation: Tertiary amines can act as activators or accelerators in redox initiation systems, often paired with peroxides like benzoyl peroxide (BPO).[13][14] These systems can generate free radicals at ambient temperatures to initiate polymerization.[14]

  • Overcoming Oxygen Inhibition: The presence of tertiary amines can help to mitigate the inhibitory effect of oxygen on free-radical polymerization.[10]

Kinetic Modeling of Acrylate Polymerization

Mathematical modeling is a powerful tool for understanding and predicting the kinetics of acrylate polymerization.[15] Software like PREDICI® is often used to simulate these complex systems.[16] These kinetic models typically include the following elementary reaction steps:

  • Initiation: Decomposition of the initiator to form primary radicals.

  • Propagation: Addition of monomer to the growing polymer chain.

  • Termination: Bimolecular termination of radical chains by combination or disproportionation.

  • Chain Transfer: Transfer of the radical activity to a monomer, solvent, or a dedicated chain transfer agent.

  • Backbiting: An intramolecular chain transfer reaction where the growing radical abstracts a hydrogen atom from its own backbone, leading to the formation of a mid-chain radical and subsequent branching.[16][17]

  • β-Scission: A reaction where the polymer backbone breaks at a position beta to a radical, which can influence the molecular weight distribution.[17]

Data Presentation

The following tables summarize key quantitative data related to acrylate polymerization found in the literature.

Table 1: Kinetic Parameters for Acrylate Polymerization

Parameter Monomer System Value Conditions Reference
Propagation Rate Constant (kp) Acrylic Acid Derivatives 1.40 × 10³ to 3.90 × 10⁵ M⁻¹s⁻¹ Aqueous Solution, 273–373 K [18]
Termination Kinetic Constant Multifunctional Acrylates Varies significantly with conversion Photopolymerization [19]

| Activation Energy of Polymerization | Methyl Methacrylate (BPO/Amine initiator) | 47.1 - 51.8 kJ/mol·K | Bulk Polymerization |[13] |

Table 2: Effect of pH on Acrylic Acid Polymerization

pH Polymerization Rate Molecular Weight Reference
Decreasing pH (less neutralization) Decreases significantly Decreases [6][7]
1.8 Faster - [8]
4.0 Slower - [8]
5.0 Slowest - [8]

| 7.0 | Faster than pH 4.0 and 5.0 | - |[8] |

Experimental Protocols

Detailed methodologies are crucial for reproducible research. The following outlines key experimental protocols cited in the study of acrylate polymerization.

This protocol is based on the redox-initiated aqueous solution polymerization of acrylic acid.[6][7]

  • Monomer Preparation: A solution of acrylic acid in deionized water is prepared in a reaction vessel. For studies involving pH effects, a neutralizing agent like sodium hydroxide or ammonium hydroxide is added to achieve the desired pH.

  • Initiator System: A redox initiator system, such as ammonium persulfate (APS) and sodium metabisulfite (Na-MBS), is prepared by dissolving each component separately in deionized water.

  • Polymerization: The initiator solutions are added to the monomer solution under constant stirring at a controlled temperature (e.g., room temperature). The reaction is often carried out under exposure to air.

  • Monitoring the Reaction: The progress of the polymerization can be monitored by various techniques:

    • Gravimetric Analysis: Samples are withdrawn at different time intervals, and the polymer is precipitated, dried, and weighed to determine the monomer conversion.[6][7]

    • In-line Infrared Spectroscopy: An in-line ATR-FTIR probe can be used to monitor the disappearance of the monomer's characteristic double-bond peak.[7]

    • Differential Scanning Calorimetry (DSC): DSC can be used to measure the heat flow during the polymerization, which is proportional to the reaction rate.[20]

  • Characterization: The resulting polymer is characterized for its molecular weight (e.g., by gel permeation chromatography) and other properties like glass transition temperature (by DSC) and hydrophilicity (by contact angle measurements).[6][7]

This protocol describes the reaction between an amine and an acrylate.[11]

  • Reactant Preparation: Stoichiometric amounts of the acrylate monomer and the amine are mixed in a reaction vessel. The reaction can often be performed solvent-free at ambient temperature.

  • Reaction Monitoring: The reaction progress is monitored by following the disappearance of the reactants. This can be done using techniques like Fourier-transform infrared (FTIR) spectroscopy, observing the decrease in the peaks corresponding to the acrylate double bond and the N-H bonds of the amine.

  • Analysis: The product can be analyzed to confirm the formation of the Michael adduct.

Visualizations

The following diagrams illustrate the key pathways and workflows described in this guide.

Free_Radical_Polymerization cluster_initiation Initiation cluster_propagation Propagation cluster_termination Termination Initiator Initiator (I) Radical Free Radical (R•) Initiator->Radical Decomposition Monomer_Radical Monomer Radical (M1•) Radical->Monomer_Radical Initiation Monomer Monomer (M) Monomer->Monomer_Radical Growing_Chain Growing Chain (Mn•) Monomer_Radical->Growing_Chain Propagation Longer_Chain Longer Chain (Mn+1•) Growing_Chain->Longer_Chain Terminated_Polymer Terminated Polymer Growing_Chain->Terminated_Polymer Termination Another_Monomer Monomer (M) Another_Monomer->Longer_Chain Another_Chain Another Growing Chain (Mp•) Another_Chain->Terminated_Polymer

Caption: Workflow of conventional free-radical polymerization.

RAFT_Polymerization cluster_equilibrium RAFT Main Equilibrium P_rad Propagating Radical (Pn•) Intermediate Intermediate Radical P_rad->Intermediate Addition CTA RAFT Agent (Z-C(=S)S-R) CTA->Intermediate Intermediate->P_rad Fragmentation R_rad Leaving Group Radical (R•) Intermediate->R_rad Fragmentation Dormant Dormant Polymer Chain (Pn-S-C(=S)Z) Intermediate->Dormant New_Radical New Propagating Radical (Pm•) R_rad->New_Radical Reinitiation Monomer Monomer (M) Monomer->New_Radical Aza_Michael_Addition cluster_reaction Aza-Michael Addition Reaction Amine Amine (R2NH) Adduct Aza-Michael Adduct Amine->Adduct Nucleophilic Attack Acrylate Acrylate Monomer Acrylate->Adduct

References

Ammonium Acrylate: A Technical Guide to its CAS Number and Safety Profile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the Chemical Abstracts Service (CAS) number and detailed safety information for ammonium acrylate. The data presented is intended to support laboratory safety protocols and risk assessments in research and development settings.

Chemical Identification

This compound is the ammonium salt of acrylic acid.[1][2] It is primarily used as a monomer in the production of polyacrylate polymers.[1]

IdentifierValue
Chemical Name This compound[2]
CAS Number 10604-69-0[1][2][3][4]
Molecular Formula C₃H₇NO₂ (or C₃H₄O₂.H₃N)[2][5][6]
Molecular Weight 89.09 g/mol [3][6]
Synonyms 2-Propenoic acid, ammonium salt[3][4]

Physical and Chemical Properties

The following table summarizes key physical and chemical properties of this compound.

PropertyValueSource
Physical Description White to pale yellow solid or aqueous solution[1][1]
Melting Point >300 °C[2]
Flash Point 61.6 °C[2]
Solubility Highly soluble in water[1][1]

Safety and Hazard Information

This compound presents several hazards that require careful management in a laboratory setting. The following sections detail its classification, toxicological data, and handling procedures.

The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides the following hazard information for this compound. Note that aggregated data from multiple notifications indicates some variability in classification.[3]

Hazard ClassHazard StatementSignal WordPictogram
Hazardous to the aquatic environment, acute hazardH400: Very toxic to aquatic life[2][3]WarningEnvironmental Hazard
Hazardous to the aquatic environment, long-term hazardH410: Very toxic to aquatic life with long lasting effects[3]WarningEnvironmental Hazard
Skin irritationH315: Causes skin irritation[7]WarningExclamation Mark
Eye irritationH319: Causes serious eye irritation[7]WarningExclamation Mark
Skin sensitizationH317: May cause an allergic skin reaction[7]WarningExclamation Mark

Pictogram descriptions are provided as text. Refer to official GHS documentation for symbol images.

The following precautionary statements are recommended for handling this compound:

  • P264: Wash skin thoroughly after handling.[7]

  • P273: Avoid release to the environment.[2][3]

  • P280: Wear protective gloves/protective clothing/eye protection/face protection.[7]

  • P302 + P352: IF ON SKIN: Wash with plenty of soap and water.[7]

  • P333 + P313: If skin irritation or rash occurs: Get medical advice/attention.[7]

  • P391: Collect spillage.[2][3]

  • P501: Dispose of contents/container in accordance with local/regional/national/international regulations.[2][3]

Toxicological data for this compound itself is limited in the provided resources. However, studies on related copolymers offer some insights.

EndpointResultSubstance TestedSource
Maternal & Fetal Toxicity (Oral) NOAEL > 1000 mg/kg bw/dAcrylamide/Ammonium Acrylate Copolymer[8]
Genotoxicity (Ames Test) Non-genotoxicAcrylamide/Ammonium Acrylate Copolymer[8]
Human Dermal Irritation No irritation observed5% aqueous solution of Acrylamide/Ammonium Acrylate Copolymer[8]

Experimental Protocols

Detailed experimental protocols for the toxicological studies mentioned above are not fully available in the cited literature. However, a summary of the methodology for the genotoxicity study is provided below.

Ames Test (Summary) The mutagenic potential of Acrylamide/Ammonium Acrylate Copolymer was assessed using an Ames test. The copolymer was tested at concentrations up to 5000 µ g/plate with Salmonella typhimurium and Escherichia coli (strain WP2 uvrA-). The substance was reported as non-genotoxic under the conditions of the test.[8]

Safe Handling and Storage Workflow

The following diagram outlines a logical workflow for the safe handling and storage of this compound in a laboratory setting.

Caption: Workflow for Safe Handling of this compound.

Emergency Procedures

First-Aid Measures:

  • Skin Contact: Immediately wash with plenty of soap and water. If skin irritation or a rash occurs, seek medical attention.[7]

  • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing and seek medical advice.

  • Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen.[9]

  • Ingestion: Do NOT induce vomiting. Rinse mouth and seek immediate medical attention.

Accidental Release Measures:

  • Ensure adequate ventilation and remove all sources of ignition.[9]

  • Prevent the substance from entering drains, as it is very toxic to aquatic life.[9]

  • Contain the spill with inert absorbent material and collect it for disposal in a suitable, closed container.[9]

Fire-Fighting Measures:

  • Use appropriate extinguishing media such as CO₂, foam, or dry powder.[10]

  • Wear self-contained breathing apparatus (SCBA) and full protective clothing.[9]

References

The Solubility Profile of Ammonium Acrylate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ammonium acrylate (CH₂=CHCOONH₄) is a key monomer in the synthesis of a wide range of polymers and copolymers. Its solubility characteristics are of paramount importance for polymerization processes, formulation development, and various industrial applications, including in adhesives, coatings, and textiles.[1] This technical guide provides an in-depth overview of the solubility of this compound in various solvents, outlines a detailed experimental protocol for its determination, and presents a logical workflow for solubility testing.

Solubility of this compound

This compound is characterized by its high solubility in aqueous solutions.[2] This property is attributed to its ionic nature and the ability to form hydrogen bonds. While precise quantitative data in various organic solvents is not extensively available in public literature, qualitative descriptions indicate its solubility profile.

Data Presentation: Qualitative Solubility of this compound

SolventSolubilityReference
WaterHighly soluble, Miscible[1][2][3][4][5]
Alcohols (e.g., Ethanol, Methanol)Soluble, Miscible[1][3]
EthersMiscible[3]
ChloroformMiscible[3]
AcetoneInsoluble (for polyacrylates)[6]

It is important to note that while the monomer is soluble in certain organic solvents, its polymerized form, poly(this compound), is generally insoluble in most organic solvents but highly soluble in water.[5][7]

Experimental Protocol: Determination of Aqueous Solubility

The following protocol for determining the aqueous solubility of this compound is based on the principles outlined in the withdrawn ASTM E1148 standard for measurements of aqueous solubility of organic compounds.[8][9]

Objective: To determine the concentration of a saturated solution of this compound in a specified solvent at a controlled temperature.

Materials:

  • This compound (high purity)

  • Solvent of interest (e.g., deionized water, ethanol)

  • Analytical balance

  • Constant temperature water bath or incubator

  • Shake-flask apparatus or magnetic stirrer with stir bars

  • Centrifuge

  • Syringes and chemically inert filters (e.g., PTFE, 0.45 µm)

  • Volumetric flasks and pipettes

  • High-Performance Liquid Chromatography (HPLC) system or other suitable analytical instrument

Procedure:

  • Preparation of Supersaturated Solution:

    • Add an excess amount of this compound to a known volume of the solvent in a sealed flask. The excess solid should be clearly visible.

    • Place the flask in a constant temperature bath and agitate using a shake-flask apparatus or magnetic stirrer.

    • Allow the mixture to equilibrate for a sufficient period (e.g., 24-48 hours) to ensure saturation. Periodically check for the continued presence of undissolved solid.

  • Sample Collection and Preparation:

    • Once equilibrium is reached, cease agitation and allow the solid to settle.

    • Carefully withdraw a sample of the supernatant using a syringe.

    • Immediately filter the sample through a chemically inert syringe filter to remove all undissolved particles. This step is critical to prevent inflation of the solubility measurement.

  • Analysis:

    • Accurately dilute the filtered, saturated solution with the solvent to a concentration within the calibrated range of the analytical instrument.

    • Analyze the diluted solution using a validated analytical method, such as HPLC, to determine the concentration of this compound.

    • Prepare a calibration curve using standard solutions of this compound of known concentrations.

  • Data Calculation and Reporting:

    • Calculate the concentration of the original saturated solution by accounting for the dilution factor.

    • Express the solubility in appropriate units, such as grams per 100 mL ( g/100 mL) or moles per liter (mol/L), and report the temperature at which the measurement was made.

    • Perform the experiment in triplicate to ensure the reproducibility of the results.

Experimental Workflow

The following diagram illustrates the logical workflow for the determination of this compound solubility.

Solubility_Workflow cluster_prep Preparation cluster_equilibration Equilibration cluster_sampling Sampling & Separation cluster_analysis Analysis cluster_result Result prep_solution Prepare Supersaturated Solution (Excess Solute in Solvent) equilibrate Equilibrate at Constant Temperature (e.g., 24-48h with agitation) prep_solution->equilibrate Agitate sample Withdraw Supernatant equilibrate->sample Cease Agitation separate Separate Solid and Liquid (Centrifugation/Filtration) sample->separate dilute Dilute Saturated Solution separate->dilute analyze Analyze Concentration (e.g., HPLC) dilute->analyze calculate Calculate Solubility analyze->calculate

Caption: A generalized workflow for determining the equilibrium solubility of this compound.

References

Methodological & Application

Application Notes and Protocols for Solution Polymerization of Ammonium Acrylate

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Ammonium acrylate is a vinyl monomer that can be polymerized to form poly(this compound), a water-soluble polyelectrolyte with a wide range of applications. It is utilized as a dispersant, thickener, flocculant, and absorbent in various industries, including textiles, paper, cosmetics, and water treatment. Solution polymerization is a common and versatile method for synthesizing poly(this compound) where the monomer, initiator, and resulting polymer are all soluble in the reaction solvent. This technique allows for good control over the reaction conditions and facilitates heat dissipation.

This document provides a detailed protocol for the solution polymerization of this compound, intended for researchers, scientists, and professionals in drug development and polymer chemistry.

Experimental Protocols

1. Materials

  • Acrylic Acid (monomer)

  • Ammonia solution (25-28% in water)

  • Ammonium persulfate (initiator)

  • Isopropanol (solvent, chain transfer agent)

  • Deionized water (solvent)

  • Nitrogen gas (for inert atmosphere)

2. Equipment

  • Three-neck round-bottom flask

  • Reflux condenser

  • Dropping funnel

  • Magnetic stirrer with heating mantle

  • Thermometer

  • Nitrogen inlet and outlet

  • Beakers, graduated cylinders, and other standard laboratory glassware

3. Monomer Preparation (this compound Solution)

A key step is the in-situ preparation of the this compound monomer by neutralizing acrylic acid with an ammonia solution.

  • In a beaker placed in an ice bath, add a calculated amount of acrylic acid.

  • Slowly add an equimolar amount of ammonia solution dropwise while stirring continuously.

  • Monitor the pH of the solution and adjust to pH 7-8 to ensure complete neutralization.

  • The resulting solution is an aqueous solution of this compound.

4. Polymerization Procedure

The following protocol is based on an aqueous solution polymerization method to synthesize low-molecular-weight poly(this compound)[1][2].

  • Set up the reaction apparatus consisting of a three-neck round-bottom flask equipped with a reflux condenser, a dropping funnel, a nitrogen inlet, and a magnetic stirrer.

  • Charge the flask with isopropanol, which acts as a heat transfer solvent and a chain transfer agent[1].

  • Heat the isopropanol to reflux (approximately 80-90 °C) under a nitrogen atmosphere while stirring[1].

  • Prepare a mixture of the this compound solution and the initiator, ammonium persulfate, in the dropping funnel.

  • Continuously add the monomer-initiator mixture dropwise into the refluxing isopropanol over a specific period.

  • Maintain the reaction at reflux temperature for a predetermined duration to ensure complete polymerization.

  • After the reaction is complete, cool the mixture to room temperature.

  • The isopropanol and some water can be removed by distillation.

  • The final product is an aqueous solution of poly(this compound).

Data Presentation

The molecular weight of the resulting poly(this compound) can be controlled by adjusting the amount of the chain transfer agent (isopropanol) and the initiator (ammonium persulfate)[1].

Parameter Condition 1 Condition 2 Condition 3
Acrylic Acid (g)72.072.072.0
Ammonium Persulfate (g)1.082.524.68
Isopropanol (g)20.045.070.0
Reaction Temperature (°C)80-9080-9080-90
Resulting Viscosity-Average Molecular Weight (x10⁴ g/mol ) ~1.0~0.6~0.3

Note: The data presented is illustrative and based on the principles described in the cited patent[1]. Actual results may vary based on specific experimental conditions.

Experimental Workflow

SolutionPolymerization cluster_prep Preparation cluster_reaction Polymerization Reaction cluster_workup Work-up & Product MonomerPrep Monomer Preparation: Neutralize Acrylic Acid with Ammonia Solution InitiatorSol Prepare Initiator Solution: Dissolve Ammonium Persulfate in this compound Solution MonomerPrep->InitiatorSol Mix Addition Dropwise Addition of Monomer-Initiator Mix InitiatorSol->Addition Setup Set up Reaction Vessel: Flask, Condenser, Stirrer, N2 Solvent Add Isopropanol (Solvent & Chain Transfer Agent) Setup->Solvent Heat Heat to Reflux (80-90 °C) Solvent->Heat Heat->Addition Polymerize Maintain Reflux for Polymerization Addition->Polymerize Cool Cool to Room Temperature Polymerize->Cool Distill Remove Isopropanol and Water by Distillation Cool->Distill Product Aqueous Solution of Poly(this compound) Distill->Product

References

Application Notes and Protocols: Synthesis of Ammonium Acrylate Hydrogels for Drug Delivery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ammonium acrylate-based hydrogels are three-dimensional, cross-linked polymer networks that can absorb and retain large amounts of water or biological fluids.[1] Their hydrophilic nature, potential for biocompatibility, and tunable physical properties make them excellent candidates for controlled drug delivery systems.[2][3] These hydrogels can be designed to respond to specific physiological stimuli, such as pH, to trigger the release of an encapsulated therapeutic agent.[4] The incorporation of this compound monomers can influence the hydrogel's swelling capacity, drug loading efficiency, and release kinetics.

This document provides detailed protocols for the synthesis, characterization, and evaluation of this compound hydrogels for drug delivery applications.

Key Applications

  • Controlled-release drug delivery: Encapsulation and sustained release of a wide range of therapeutic molecules.[2]

  • Targeted drug delivery: Modification of hydrogel properties for pH-responsive release in specific physiological environments.[4]

  • Wound dressings: Potential for creating biocompatible and absorbent materials for wound healing applications.[5]

  • Tissue engineering: Use as scaffolds for cell encapsulation and tissue regeneration.[2]

Experimental Protocols

Protocol 1: Synthesis of this compound Hydrogels

This protocol describes the synthesis of this compound hydrogels via free-radical polymerization.

Materials:

  • Acrylic acid (AA)

  • Ammonium hydroxide (NH₄OH)

  • N,N'-methylenebisacrylamide (MBA) (cross-linker)

  • Ammonium persulfate (APS) (initiator)

  • N,N,N',N'-tetramethylethylenediamine (TEMED) (accelerator)[5]

  • Deionized water

Procedure:

  • Preparation of this compound Monomer Solution:

    • In a beaker, dilute a specific molar amount of acrylic acid with deionized water.

    • Slowly add an equimolar amount of ammonium hydroxide to the acrylic acid solution under constant stirring in an ice bath to neutralize the acrylic acid and form this compound.

    • Adjust the pH of the solution to neutral (pH ~7.0).

  • Polymerization Mixture:

    • To the this compound solution, add the desired amount of MBA as a cross-linking agent. The concentration of MBA will influence the swelling properties of the hydrogel.

    • Stir the solution until the MBA is completely dissolved.

  • Initiation of Polymerization:

    • Degas the monomer solution with nitrogen for 30 minutes to remove dissolved oxygen, which can inhibit polymerization.

    • Add APS as the initiator, followed by TEMED as the accelerator, to the solution under vigorous stirring.[5]

  • Gelation:

    • Pour the final solution into a mold (e.g., glass tubes or petri dishes).

    • Allow the polymerization to proceed at a controlled temperature (e.g., 60-70°C) for a specified time (e.g., 2-3 hours) until a solid hydrogel is formed.[5][6]

  • Purification:

    • Immerse the synthesized hydrogel in a large volume of deionized water to remove any unreacted monomers, initiator, and other impurities.

    • Change the water periodically until the pH of the water remains constant.[5]

  • Drying:

    • The purified hydrogel can be dried to a constant weight, for example, by freeze-drying or oven drying at a low temperature.

Protocol 2: Characterization of Hydrogel Properties

A. Swelling Studies:

  • Weigh the dried hydrogel sample (Wd).

  • Immerse the sample in a solution of interest (e.g., phosphate-buffered saline, PBS) at a specific pH and temperature.

  • At regular time intervals, remove the hydrogel, blot the surface to remove excess water, and weigh the swollen sample (Ws).

  • Calculate the swelling ratio using the formula: Swelling Ratio = (Ws - Wd) / Wd.[7]

  • Continue until the hydrogel reaches equilibrium swelling (constant weight).

B. Drug Loading:

  • Immerse a known weight of the dried hydrogel in a drug solution of known concentration.

  • Allow the hydrogel to swell and absorb the drug solution for a specific period.

  • The amount of drug loaded can be determined by measuring the decrease in the drug concentration in the supernatant using UV-Vis spectroscopy or another appropriate analytical technique.[2]

  • Calculate the drug loading efficiency: (Initial Drug Amount - Drug Amount in Supernatant) / Initial Drug Amount * 100%.

C. In Vitro Drug Release:

  • Place the drug-loaded hydrogel in a release medium (e.g., PBS at a specific pH).

  • At predetermined time intervals, withdraw an aliquot of the release medium and replace it with fresh medium to maintain sink conditions.

  • Analyze the drug concentration in the withdrawn aliquots using a suitable analytical method (e.g., UV-Vis spectroscopy).[8]

  • Plot the cumulative drug release as a function of time.

Data Presentation

The following tables summarize typical quantitative data obtained from the characterization of this compound hydrogels.

Table 1: Swelling Behavior of this compound Hydrogels

Hydrogel Formulation (MBA concentration)Swelling Ratio in Distilled WaterSwelling Ratio in PBS (pH 7.4)
0.5 mol%350 ± 25150 ± 15
1.0 mol%200 ± 2080 ± 10
1.5 mol%120 ± 1050 ± 5

Table 2: Drug Loading and Release Characteristics

DrugDrug Loading Efficiency (%)Cumulative Release after 24h (%)
Ibuprofen85 ± 570 ± 6
Doxorubicin92 ± 465 ± 5
Metformin78 ± 680 ± 7

Visualization of Workflows

experimental_workflow Experimental Workflow for Hydrogel Synthesis and Characterization cluster_synthesis Hydrogel Synthesis cluster_characterization Hydrogel Characterization Monomer_Prep Monomer Preparation (Acrylic Acid + NH4OH) Poly_Mix Polymerization Mixture (Add MBA) Monomer_Prep->Poly_Mix Initiation Initiation (Add APS + TEMED) Poly_Mix->Initiation Gelation Gelation Initiation->Gelation Purification Purification Gelation->Purification Drying Drying Purification->Drying Swelling Swelling Studies Drying->Swelling Drug_Loading Drug Loading Drying->Drug_Loading Drug_Release In Vitro Drug Release Drug_Loading->Drug_Release

Caption: Workflow for synthesis and characterization of this compound hydrogels.

drug_delivery_pathway Drug Delivery Mechanism cluster_loading Drug Loading cluster_release Drug Release Hydrogel Dried Hydrogel Swelling_Loading Swelling & Drug Entrapment Hydrogel->Swelling_Loading Drug_Solution Drug Solution Drug_Solution->Swelling_Loading Drug_Loaded_Hydrogel Drug-Loaded Hydrogel Swelling_Loading->Drug_Loaded_Hydrogel Diffusion Diffusion-Controlled Release Drug_Loaded_Hydrogel->Diffusion Release_Medium Release Medium (e.g., PBS) Release_Medium->Diffusion Released_Drug Released_Drug Diffusion->Released_Drug Released Drug

Caption: Mechanism of drug loading into and release from the hydrogel.

References

Application Notes and Protocols for the Synthesis of Poly(ammonium acrylate) Using Ammonium Persulfate as an Initiator

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Poly(ammonium acrylate) is a versatile water-soluble polymer with a wide range of applications, including as a dispersant, thickener, and stabilizer in various formulations. Its synthesis via free-radical polymerization using ammonium persulfate (APS) as a thermal initiator is a common and effective method. This document provides detailed application notes and experimental protocols for this process, tailored for researchers in academic and industrial settings.

Principle of the Reaction

The polymerization of this compound is initiated by the thermal decomposition of ammonium persulfate (APS) in an aqueous solution. Upon heating, the persulfate ion decomposes to form two sulfate radical anions. These highly reactive radicals then attack the vinyl group of an this compound monomer, initiating the polymerization process. The reaction proceeds via a chain-growth mechanism, where the radical is transferred to the monomer, and the polymer chain propagates by the sequential addition of more monomer units.

The molecular weight of the resulting poly(this compound) is influenced by several factors, including the concentration of the monomer and initiator, the reaction temperature, and the presence of any chain transfer agents.[1] Generally, a higher initiator concentration leads to the formation of more polymer chains, resulting in a lower average molecular weight.[1][2] Conversely, lower initiator concentrations tend to produce higher molecular weight polymers.[1]

Data Presentation

The following tables summarize the effect of initiator and chain transfer agent concentration on the viscosity-average molecular weight of poly(this compound) synthesized in an aqueous isopropanol solution.

Table 1: Effect of Ammonium Persulfate (Initiator) and Isopropanol (Chain Transfer Agent) Concentration on the Molecular Weight of Poly(this compound)

ExperimentThis compound (g)Ammonium Persulfate (g)Isopropanol (g)Water (g)Reaction Temperature (°C)Reaction Time (h)Viscosity-Average Molecular Weight (x 10⁴ g/mol )
172.03.2460.043.38430.52
272.03.9670.043.38430.40
372.04.6870.043.38430.33
472.01.0850.043.38430.95
572.03.2440.043.38430.61

Data synthesized from patent CN102492067B. The patent utilizes isopropanol as a heat transfer solvent and a chain transfer agent to control the molecular weight.

Experimental Protocols

This section provides a detailed protocol for the synthesis of low-molecular-weight poly(this compound) based on an aqueous solution polymerization method.

Materials and Equipment
  • This compound (or Acrylic Acid and Ammonium Hydroxide for in-situ neutralization)

  • Ammonium persulfate (APS)

  • Deionized water

  • Isopropanol (optional, as a chain transfer agent)

  • Three-necked round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating mantle

  • Dropping funnel

  • Nitrogen inlet

  • Thermometer

Protocol for the Synthesis of Low-Molecular-Weight Poly(this compound)

This protocol is adapted from the procedure described in patent CN102492067B.

  • Monomer and Initiator Solution Preparation:

    • Dissolve the desired amount of ammonium persulfate (e.g., 2.52 g) in deionized water (e.g., 43.3 g) to create the initiator solution.

    • Carefully mix this initiator solution with acrylic acid (e.g., 72.0 g, 99% purity). Note: This step generates heat and should be performed with caution. The acrylic acid will be neutralized in a later step to form this compound in situ.

  • Reaction Setup:

    • In a 250 ml three-necked flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add isopropanol (e.g., 20.0 g) and deionized water (e.g., 40.0 g).

    • Begin stirring and gently heat the mixture to reflux (approximately 84 °C) and maintain this state for 10 minutes.

  • Polymerization:

    • While maintaining the reflux and stirring, continuously add the prepared monomer and initiator mixture from a dropping funnel over a period of 1 hour.

    • After the addition is complete, continue the reaction at reflux for an additional 2 hours.

  • Work-up and Neutralization:

    • After the reaction period, distill off a mixture of isopropanol and water (e.g., 20.0 g) under atmospheric pressure.

    • Cool the reaction mixture to room temperature.

    • Slowly add ammonium hydroxide solution while stirring to adjust the pH of the system to 7-8. This step neutralizes the poly(acrylic acid) to form poly(this compound).

  • Final Product:

    • The resulting product is an aqueous solution of low-molecular-weight poly(this compound).

Visualizations

Reaction Mechanism

The following diagram illustrates the key steps in the free-radical polymerization of this compound initiated by ammonium persulfate.

ReactionMechanism cluster_initiation Initiation cluster_propagation Propagation cluster_termination Termination APS Ammonium Persulfate (NH₄)₂S₂O₈ SulfateRadical 2 SO₄⁻• Sulfate Radical APS->SulfateRadical Heat (Δ) Monomer This compound Monomer SulfateRadical->Monomer Radical Attack GrowingChain Growing Polymer Chain R-(M)n• Monomer->GrowingChain Addition of Monomers Polymer Poly(this compound) GrowingChain->Polymer Combination or Disproportionation

Caption: Free-radical polymerization of this compound.

Experimental Workflow

The diagram below outlines the general workflow for the laboratory synthesis of poly(this compound).

ExperimentalWorkflow Start Start Prep Prepare Monomer and Initiator Solutions Start->Prep Setup Assemble Reaction Apparatus (Flask, Condenser, Stirrer) Prep->Setup Heat Heat Solvent to Reflux (e.g., 80-90°C) Setup->Heat Addition Slowly Add Monomer/ Initiator Mixture Heat->Addition React Maintain Reaction at Reflux for a Set Time Addition->React Cool Cool Reaction Mixture React->Cool Neutralize Neutralize with Ammonium Hydroxide (if starting with acrylic acid) Cool->Neutralize End End Product: Poly(this compound) Solution Neutralize->End

Caption: Laboratory synthesis workflow.

References

Application Note: Characterization of Ammonium Acrylate Polymers Using FTIR Spectroscopy

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Ammonium acrylate polymers are a class of superabsorbent polymers with a wide range of applications in industries such as agriculture, personal care products, and drug delivery systems. The performance of these polymers is highly dependent on their chemical structure, including the degree of polymerization and the presence of functional groups. Fourier Transform Infrared (FTIR) spectroscopy is a powerful and non-destructive analytical technique used to identify functional groups and elucidate the structure of polymeric materials. This application note provides a detailed protocol for the characterization of this compound polymers using FTIR spectroscopy, intended for researchers, scientists, and drug development professionals.

Principle of FTIR Spectroscopy

FTIR spectroscopy measures the absorption of infrared radiation by a sample as a function of wavenumber. Molecules absorb infrared radiation at specific frequencies that correspond to the vibrational energies of their chemical bonds. By analyzing the resulting spectrum, it is possible to identify the functional groups present in a molecule. In the context of this compound polymers, FTIR can be used to confirm the presence of key functional groups such as the carboxylate anion (COO-), the ammonium cation (NH4+), and the polymer backbone (C-C, C-H).

Experimental Protocols

A detailed methodology for the analysis of this compound polymers using Attenuated Total Reflectance (ATR)-FTIR is provided below. ATR-FTIR is a common sampling technique for polymers as it requires minimal sample preparation.

Materials and Equipment:

  • FTIR Spectrometer with a DTGS detector

  • ATR accessory with a diamond or zinc selenide crystal

  • This compound polymer sample (in solid/powder form)

  • Isopropanol or ethanol for cleaning

  • Lint-free wipes

Sample Preparation:

  • Ensure the ATR crystal is clean by wiping it with a lint-free wipe soaked in isopropanol or ethanol.

  • Record a background spectrum of the clean, empty ATR crystal. This will be subtracted from the sample spectrum to remove interference from the instrument and ambient environment.

  • Place a small amount of the powdered this compound polymer sample directly onto the ATR crystal, ensuring complete coverage of the crystal surface.

  • Apply consistent pressure to the sample using the ATR's pressure clamp to ensure good contact between the sample and the crystal.

Data Acquisition:

  • Collect the FTIR spectrum of the sample over a wavenumber range of 4000 to 400 cm⁻¹.

  • Set the spectral resolution to 4 cm⁻¹.

  • Co-add a sufficient number of scans (e.g., 32 or 64) to obtain a spectrum with a good signal-to-noise ratio.

  • Perform baseline correction and ATR correction on the collected spectrum using the spectrometer's software.

Data Presentation: Characteristic FTIR Peaks

The following table summarizes the characteristic infrared absorption bands for this compound polymers. These assignments are based on the typical vibrational frequencies of the functional groups present in the polymer.

Wavenumber (cm⁻¹)Vibration ModeFunctional GroupIntensity
3400 - 3000N-H stretchingAmmonium (NH₄⁺)Broad, Strong
2950 - 2850C-H stretchingAlkane (CH, CH₂)Medium
~1700C=O stretching (residual)Carboxylic Acid (COOH)Weak
1650 - 1550Asymmetric COO⁻ stretchingCarboxylate (COO⁻)Strong
1450 - 1400Symmetric COO⁻ stretching / N-H bendingCarboxylate / AmmoniumStrong
1350 - 1150C-O stretchingCarboxylate (COO⁻)Medium
950 - 850O-H out-of-plane bend (residual)Carboxylic Acid (COOH)Broad, Weak

Mandatory Visualization

The following diagrams illustrate the logical workflow of the experimental protocol and the key functional groups of this compound polymer.

experimental_workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis start Start clean_atr Clean ATR Crystal start->clean_atr background_scan Acquire Background Spectrum clean_atr->background_scan load_sample Load Polymer Sample background_scan->load_sample apply_pressure Apply Pressure load_sample->apply_pressure collect_spectrum Collect Sample Spectrum (4000-400 cm⁻¹, 4 cm⁻¹ resolution) apply_pressure->collect_spectrum process_spectrum Perform Baseline & ATR Correction collect_spectrum->process_spectrum identify_peaks Identify Characteristic Peaks process_spectrum->identify_peaks interpret_spectrum Interpret Spectrum & Characterize Polymer identify_peaks->interpret_spectrum end_node End interpret_spectrum->end_node

FTIR Experimental Workflow

functional_groups cluster_peaks Characteristic FTIR Peaks polymer This compound Polymer Polymer Backbone (C-C, C-H) Carboxylate Group (COO⁻) Ammonium Group (NH₄⁺) peak_ch ~2900 cm⁻¹ (C-H stretch) polymer:backbone->peak_ch vibrates at peak_coo_asym ~1580 cm⁻¹ (Asymmetric COO⁻ stretch) polymer:coo->peak_coo_asym vibrates at peak_coo_sym ~1410 cm⁻¹ (Symmetric COO⁻ stretch) polymer:coo->peak_coo_sym vibrates at peak_nh ~3200 cm⁻¹ (N-H stretch) polymer:nh4->peak_nh vibrates at

Functional Groups and Peaks

Conclusion

FTIR spectroscopy is a rapid, reliable, and informative technique for the characterization of this compound polymers. By following the detailed protocol and utilizing the provided data for peak assignments, researchers can effectively confirm the chemical identity of their polymers, assess purity, and gain insights into their structural characteristics. This information is crucial for quality control in manufacturing and for the development of new polymer-based products in various scientific and industrial fields.

Application of Ammonium Acrylate in Superabsorbent Polymers for Enhanced Agricultural Efficiency

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Water scarcity is a critical challenge in modern agriculture, threatening food security worldwide. Superabsorbent polymers (SAPs), a class of materials capable of absorbing and retaining vast amounts of water, offer a promising solution to enhance water use efficiency in agriculture.[1][2] Among these, SAPs based on ammonium acrylate and other acrylate derivatives have demonstrated significant potential in improving soil properties and promoting plant growth, especially in arid and semi-arid regions.[3][4] These hydrophilic, three-dimensional polymer networks can absorb water up to several hundred times their dry weight, forming a hydrogel that acts as a localized water reservoir for plant roots.[1][5] This slow release of water helps to maintain soil moisture, reduce irrigation frequency, and mitigate the effects of drought stress on crops.[1] Furthermore, some SAPs can be designed to release fertilizers and other agrochemicals in a controlled manner, further enhancing their utility in sustainable agriculture.[5][6]

This document provides detailed application notes and experimental protocols for the synthesis and evaluation of this compound-based superabsorbent polymers for agricultural applications.

Application Notes

This compound-based superabsorbent polymers function as soil conditioners to improve the physical properties of soil. When incorporated into the soil, these polymers absorb and store water, creating a hydrogel. This process enhances the soil's water-holding capacity, reduces water loss from evaporation and deep percolation, and improves soil aeration and structure.[1][2] The gradual release of water from the hydrogel provides a consistent moisture supply to the plant roots, which is particularly beneficial during periods of low rainfall or in sandy soils with poor water retention.[1][7]

The application of these SAPs has been shown to:

  • Increase Soil Water Retention: Sandy soils amended with hydrogels can see an increase in water retention by up to 50%.[1]

  • Enhance Plant Growth and Yield: Studies have demonstrated significant increases in crop yield. For instance, the application of an acrylamide copolymer with sodium and potassium salts of acrylic acid at 60 and 90 kg/hectare increased mean potato yield by 38.2% and 50.5%, respectively.[3][8] Similarly, soybean seed yield was significantly increased with the application of a superabsorbent polymer compared to a control group.[9]

  • Improve Seed Germination and Seedling Establishment: The consistent moisture availability provided by SAPs can lead to improved germination rates and more robust seedling growth.[3]

  • Reduce Irrigation Frequency: By retaining water in the root zone, SAPs can extend the time between irrigation cycles, leading to significant water savings.

  • Decrease Soil Compaction and Improve Porosity: The swelling and shrinking of the hydrogel particles can help to loosen the soil, improving its structure and porosity.[3][8]

Quantitative Data Summary

The following tables summarize the quantitative data on the performance of various acrylate-based superabsorbent polymers in agricultural applications, as reported in the literature.

Polymer CompositionSwelling Capacity (g/g)Test ConditionsReference
This compound and urea copolymer909Distilled water[3][4]
Partially neutralized acrylic acid with cross-linked polyvinylpyrrolidone2297Distilled water[3]
Partially neutralized acrylic acid with cross-linked polyvinylpyrrolidone333Tap water[3]
Partially neutralized acrylic acid with cross-linked polyvinylpyrrolidone1200.9% wt. NaCl solution[3]
Rice husk-filled acrylic acid/acrylamide composite825Distilled water[3]
Poly(sodium acrylate-co-acrylamide)>1000Distilled water[3][4]
Water hyacinth cellulose-graft-poly(this compound-co-acrylic acid)165Distilled water[10]
Diallyldimethylammonium Chloride-Acrylic acid-(3-Acrylamidopropyl) trimethylammonium Chloride33,483.48% of dried weightpH 6.5-7.5, room temperature[11]
Corn straw-grafted acrylic acid and acrylamide1033Distilled water[12]
Corn straw-grafted acrylic acid and acrylamide900.9 wt.% NaCl solution[12]
CropSAP Application RateEffect on YieldReference
Potato60 kg/hectare +38.2% mean yield[3][8]
Potato90 kg/hectare +50.5% mean yield[3][8]
Peanut60 kg/hectare Improved growth attributes[3]
Cereals100 kg/hectare >15% increase in seed yield[3][4]
SoybeanNot specifiedSignificant increase in seed yield (5495 kg/ha vs 4172 kg/ha control)[9]
Soybean0.05% polyacrylamide6 times greater grain production than control[9]
Soybean0.1% polyacrylamide9 times greater grain production than control[9]
Soybean0.2% polyacrylamide14 times greater grain production than control[9]
PotatoSoil-wetting polymers25% increase in tuber yield[9]

Experimental Protocols

Protocol 1: Synthesis of this compound-Based Superabsorbent Polymer

This protocol describes a general method for the free-radical polymerization of an this compound-based SAP.

Materials:

  • Acrylic acid (AA)

  • Ammonium hydroxide (for neutralization)

  • Acrylamide (AM) (optional co-monomer)

  • N,N'-methylenebisacrylamide (MBA) (crosslinker)

  • Ammonium persulfate (APS) or Potassium persulfate (KPS) (initiator)

  • Deionized water

Procedure:

  • Neutralization of Acrylic Acid: In a three-necked flask equipped with a mechanical stirrer, thermometer, and nitrogen inlet, add a specific amount of acrylic acid and deionized water. Place the flask in an ice bath to control the temperature. Slowly add ammonium hydroxide to neutralize the acrylic acid to the desired degree (e.g., 70-80%). Monitor the pH during this process.

  • Addition of Monomers and Crosslinker: To the neutralized acrylic acid solution, add the desired amount of acrylamide (if used) and the crosslinker, N,N'-methylenebisacrylamide. Stir the mixture until all components are completely dissolved.

  • Initiation of Polymerization: De-gas the solution by bubbling nitrogen gas through it for 30 minutes to remove dissolved oxygen, which can inhibit polymerization. Heat the solution to the desired reaction temperature (e.g., 60-70 °C) in a water bath. Add the initiator (APS or KPS) dissolved in a small amount of deionized water to the reaction mixture to initiate the polymerization.

  • Polymerization and Curing: Continue the reaction under a nitrogen atmosphere with constant stirring for a specified period (e.g., 2-4 hours). The solution will become a viscous gel.

  • Drying and Grinding: After the reaction is complete, remove the resulting hydrogel from the reactor. Cut the gel into smaller pieces and dry it in an oven at a specific temperature (e.g., 60-80 °C) until a constant weight is achieved.

  • Sizing: Grind the dried polymer into a powder and sieve it to obtain the desired particle size for application.

Protocol 2: Evaluation of Water Absorbency

This protocol outlines the method to determine the swelling capacity of the synthesized SAP.

Materials:

  • Synthesized SAP powder

  • Deionized water

  • 0.9% NaCl solution (or other saline solutions)

  • Beakers

  • Tea bags or filter paper

  • Analytical balance

Procedure:

  • Sample Preparation: Accurately weigh a specific amount of the dry SAP powder (e.g., 0.1 g) and place it into a pre-weighed tea bag or wrap it in filter paper.

  • Swelling: Immerse the tea bag containing the SAP in a beaker with an excess of the test solution (deionized water or saline solution) at room temperature.

  • Equilibrium Swelling: Allow the SAP to swell for a sufficient time to reach equilibrium (e.g., 24 hours). Periodically remove the tea bag, hang it to drain excess water for a short, consistent period (e.g., 10 minutes), and weigh it. Equilibrium is reached when the weight remains constant.

  • Calculation: Calculate the water absorbency (swelling ratio) using the following formula: Swelling Ratio (g/g) = (W_swollen - W_dry) / W_dry Where:

    • W_swollen is the weight of the swollen SAP.

    • W_dry is the initial weight of the dry SAP.

Protocol 3: Evaluation of SAP in Soil (Pot Experiment)

This protocol describes a pot experiment to assess the effect of the synthesized SAP on soil water retention and plant growth.

Materials:

  • Synthesized SAP powder

  • Test soil (e.g., sandy loam)

  • Pots

  • Seeds of a model plant (e.g., maize, tomato)

  • Watering can

  • Analytical balance

Procedure:

  • Soil Preparation: Prepare different soil mixtures by thoroughly mixing the test soil with varying concentrations of the SAP (e.g., 0%, 0.1%, 0.2%, 0.5% by weight).

  • Potting: Fill the pots with the prepared soil mixtures.

  • Sowing: Sow a specific number of seeds of the chosen plant species in each pot at a uniform depth.

  • Watering and Monitoring:

    • Initial Watering: Water all pots to saturation.

    • Water Retention: Weigh the pots after saturation and then periodically (e.g., daily) to determine the rate of water loss through evapotranspiration.

    • Plant Growth: Monitor and record plant growth parameters such as germination rate, plant height, leaf area, and biomass at regular intervals.

    • Wilting Point: Observe the time it takes for plants in each treatment to show signs of wilting to assess the SAP's ability to delay drought stress.

  • Harvest and Analysis: At the end of the experiment, harvest the plants and measure the final biomass (both shoot and root). If applicable, measure the crop yield.

Visualizations

Experimental_Workflow_Synthesis cluster_synthesis SAP Synthesis start Start: Mix Monomers (this compound, etc.) neutralization Neutralization start->neutralization crosslinker Add Crosslinker (MBA) neutralization->crosslinker initiator Add Initiator (APS/KPS) crosslinker->initiator polymerization Polymerization (Heating & Stirring) initiator->polymerization drying Drying of Hydrogel polymerization->drying grinding Grinding & Sieving drying->grinding end_synthesis Final SAP Powder grinding->end_synthesis

Caption: Workflow for the synthesis of this compound-based superabsorbent polymer.

Experimental_Workflow_Evaluation cluster_evaluation SAP Evaluation cluster_swelling Water Absorbency Test cluster_pot_exp Pot Experiment start_eval Start: Synthesized SAP Powder weigh_sap Weigh Dry SAP start_eval->weigh_sap mix_soil Mix SAP with Soil start_eval->mix_soil immerse Immerse in Water/Saline weigh_sap->immerse equilibrium Reach Swelling Equilibrium immerse->equilibrium weigh_swollen Weigh Swollen SAP equilibrium->weigh_swollen calculate_absorbency Calculate Swelling Ratio weigh_swollen->calculate_absorbency sow_seeds Sow Seeds mix_soil->sow_seeds monitor_growth Monitor Plant Growth & Water Retention sow_seeds->monitor_growth harvest Harvest & Analyze Data monitor_growth->harvest

Caption: Experimental workflow for the evaluation of superabsorbent polymer performance.

Logical_Relationship_SAP_Agriculture cluster_main Mechanism of SAP Action in Agriculture cluster_soil Soil Properties cluster_plant Plant Response sap This compound SAP (in soil) water_retention Increased Water Holding Capacity sap->water_retention soil_structure Improved Soil Structure (Porosity, Aeration) sap->soil_structure nutrient_retention Enhanced Nutrient Retention sap->nutrient_retention water_availability Increased Water Availability to Roots water_retention->water_availability soil_structure->water_availability nutrient_uptake Improved Nutrient Uptake nutrient_retention->nutrient_uptake drought_stress Reduced Drought Stress water_availability->drought_stress plant_growth Enhanced Plant Growth & Yield drought_stress->plant_growth nutrient_uptake->plant_growth

Caption: Logical relationship of SAP's impact on soil and plant growth.

References

Application Notes and Protocols: Ammonium Polyacrylate as a Dispersant in Waterborne Coatings

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ammonium polyacrylate is a highly effective anionic dispersant crucial for the formulation of stable and high-performance waterborne coatings.[1][2] As the ammonium salt of polyacrylic acid, it excels at dispersing and stabilizing inorganic pigments and fillers within an aqueous system.[1][2] Its primary function is to adsorb onto the surface of pigment particles, imparting a negative charge that creates electrostatic repulsion between them. This action prevents pigment agglomeration, leading to a stable dispersion with uniform color development and improved rheological properties.[1]

This document provides detailed application notes and experimental protocols for utilizing ammonium polyacrylate as a dispersant in waterborne coating formulations.

Key Performance Attributes

Ammonium polyacrylate offers several advantages in waterborne coatings:

  • Excellent Dispersion Efficiency: It effectively reduces the viscosity of pigment slurries, enabling higher pigment loading for improved opacity and color strength.[1][2]

  • Improved Storage Stability: By preventing pigment settling and agglomeration, it enhances the shelf-life of both the pigment dispersion and the final paint formulation.[3]

  • Enhanced Film Properties: Compared to its sodium salt counterparts, ammonium polyacrylate can offer superior water resistance and gloss to the final coating.[1][2]

  • Low VOC Content: Its composition aligns with environmental regulations for low volatile organic compound (VOC) content in coatings.[2]

  • Broad Compatibility: It is compatible with a wide range of acrylic and styrene-acrylic dispersions, as well as common rheology modifiers.[2]

Mechanism of Dispersion

The dispersion process in a waterborne coating involves three key stages: wetting, dispersion (de-agglomeration), and stabilization. Ammonium polyacrylate primarily functions in the stabilization stage.

cluster_0 Dispersion Mechanism Wetting 1. Wetting (Pigment surface is wetted by the aqueous medium) Dispersion 2. Dispersion (Agglomerates are broken down into smaller particles) Wetting->Dispersion Mechanical Energy Stabilization 3. Stabilization (Ammonium polyacrylate adsorbs onto pigment surfaces, preventing re-agglomeration through electrostatic repulsion) Dispersion->Stabilization Dispersant Action

Caption: The three stages of pigment dispersion in a waterborne coating.

Quantitative Data

The following tables present representative data on the performance of ammonium polyacrylate in a typical waterborne coating formulation.

Table 1: Effect of Ammonium Polyacrylate Concentration on the Viscosity of a Titanium Dioxide Slurry

Ammonium Polyacrylate Concentration (% by weight of pigment)Brookfield Viscosity (cP) at 60 rpm
0 (Control)> 5000 (Flocculated)
0.21500
0.4800
0.6500
0.8550
1.0600

Note: This data is illustrative and actual results may vary depending on the specific formulation and type of pigment used.

Table 2: Performance Evaluation of a Waterborne Acrylic Coating with and without Ammonium Polyacrylate

PropertyWithout Dispersant (Control)With 0.5% Ammonium Polyacrylate
Dispersion Quality
Hegman Grade2-3 (Poor)6-7 (Good)
Rheological Properties
Viscosity (KU)9585
Film Properties
Gloss (60°)7585
Water Resistance (24h immersion)Blistering, loss of adhesionNo blistering, good adhesion

Note: This data is illustrative and actual results may vary depending on the specific formulation and substrate.

Experimental Protocols

The following are detailed protocols for evaluating the performance of ammonium polyacrylate in a waterborne coating formulation.

Protocol for Preparation of a Pigment Dispersion

This protocol outlines the steps for preparing a titanium dioxide (TiO₂) pigment dispersion.

cluster_1 Pigment Dispersion Workflow A 1. Pre-mix Add water, ammonium polyacrylate, and other liquid additives to a dispersion vessel. B 2. Pigment Addition Slowly add TiO₂ pigment to the liquid phase under agitation. A->B C 3. High-Speed Dispersion Disperse the mixture at high speed (e.g., 2000-3000 rpm) for 20-30 minutes. B->C D 4. Let-down Add the remaining components of the formulation (e.g., binder, coalescent) under slow agitation. C->D

Caption: Workflow for preparing a pigment dispersion.

Materials and Equipment:

  • High-speed disperser with a Cowles blade

  • Dispersion vessel

  • Balance

  • Deionized water

  • Ammonium polyacrylate dispersant (e.g., 40% active solution)

  • Titanium dioxide (TiO₂) pigment

  • Other formulation additives (e.g., defoamer, wetting agent)

  • Waterborne acrylic binder

  • Coalescing agent

Procedure:

  • Preparation of the Mill Base:

    • To the dispersion vessel, add the calculated amounts of deionized water, ammonium polyacrylate dispersant, defoamer, and wetting agent.

    • Stir the mixture at low speed until homogeneous.

  • Pigment Addition:

    • While stirring at a moderate speed, slowly add the titanium dioxide pigment to the vessel. Ensure that the pigment is wetted out and there are no dry clumps.

  • Dispersion:

    • Increase the speed of the disperser to create a vortex (doughnut effect). The tip speed of the blade should be approximately 18-25 m/s.

    • Disperse for 20-30 minutes, monitoring the temperature to ensure it does not exceed 50°C.

  • Quality Control:

    • After dispersion, check the fineness of grind using a Hegman gauge. A reading of 6-7 indicates a good dispersion.

  • Let-Down:

    • Reduce the stirrer speed and add the acrylic binder and coalescing agent to the mill base.

    • Mix at low speed for an additional 10-15 minutes until the mixture is homogeneous.

Protocol for Viscosity Measurement

This protocol describes how to measure the viscosity of the pigment dispersion or the final paint.

Equipment:

  • Brookfield viscometer or Krebs Unit (KU) viscometer

  • Appropriate spindle

  • Constant temperature water bath (optional)

Procedure:

  • Sample Preparation:

    • Ensure the sample is at a constant temperature (e.g., 25°C) before measurement.

  • Measurement:

    • For a Brookfield viscometer, select a spindle and speed that gives a torque reading between 20% and 80%. Record the viscosity in centipoise (cP).

    • For a KU viscometer, lower the spindle into the sample and record the viscosity in Krebs Units (KU).

Protocol for Gloss Measurement

This protocol details the measurement of the specular gloss of a dried paint film.

Equipment:

  • Gloss meter (with 20°, 60°, and 85° geometries)

  • Applicator for film casting (e.g., bird applicator)

  • Test charts (e.g., Leneta chart)

Procedure:

  • Film Application:

    • Apply the paint to a test chart at a specified wet film thickness.

  • Drying:

    • Allow the film to dry under controlled conditions (e.g., 25°C and 50% relative humidity) for a specified time (e.g., 24 hours).

  • Measurement:

    • Calibrate the gloss meter according to the manufacturer's instructions.

    • Place the gloss meter on the painted surface and record the gloss reading at the desired angle (typically 60° for semi-gloss coatings). Take at least three readings and calculate the average.[4][5]

Protocol for Water Resistance Testing

This protocol provides a method for assessing the water resistance of a cured paint film.

Equipment:

  • Test panels (e.g., steel or glass)

  • Applicator for film casting

  • Deionized water

  • Beaker or immersion tank

Procedure:

  • Panel Preparation:

    • Apply the coating to the test panels and allow them to cure for a specified period (e.g., 7 days).

  • Immersion:

    • Immerse the bottom half of the coated panels in deionized water at room temperature.

  • Evaluation:

    • After 24 hours, remove the panels from the water and gently pat them dry.

    • Immediately examine the immersed area for any signs of blistering, whitening, or loss of adhesion. Compare the results to a control panel that was not immersed. A common method for this evaluation is a variation of the wet cup method ASTM D 1653-93.[6]

Troubleshooting

Table 3: Common Issues and Solutions

IssuePotential CauseSuggested Solution
High Viscosity Insufficient dispersant concentration; Poor dispersionIncrease dispersant level in increments of 0.1%; Increase dispersion time or speed.
Pigment Settling Insufficient stabilization; Incompatible dispersantIncrease dispersant concentration; Ensure the pH of the system is in the optimal range for the dispersant (typically 7-9).
Poor Gloss Poor dispersion; Incompatible formulation componentsCheck fineness of grind; Ensure compatibility of the dispersant with the binder and other additives.
Poor Water Resistance Water-sensitive components in the formulationUse ammonium polyacrylate instead of sodium-based dispersants; Optimize the overall formulation for hydrophobicity.[6]

Conclusion

Ammonium polyacrylate is a versatile and effective dispersant for waterborne coatings, offering numerous performance benefits. By understanding its mechanism of action and following proper formulation and testing protocols, researchers and formulators can optimize their coatings for stability, appearance, and durability. The experimental procedures and data presented in these notes provide a solid foundation for the successful application of ammonium polyacrylate in a variety of waterborne systems.

References

Application Notes and Protocols for the Preparation of Low-Molecular-Weight Ammonium Polyacrylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of low-molecular-weight ammonium polyacrylate. The methodologies outlined are based on established aqueous solution polymerization techniques and are intended to serve as a comprehensive guide for laboratory preparation.

Introduction

Low-molecular-weight ammonium polyacrylate is a versatile polymer with a wide range of applications, including as a dispersant, scale and corrosion inhibitor, and water reducer in various industries such as papermaking, textiles, construction, and industrial water treatment.[1][2][] Its efficacy is largely dependent on its molecular weight, which can be controlled during the polymerization process. This document details a robust method for the preparation of low-molecular-weight ammonium polyacrylate with a viscosity-average molecular weight in the range of (0.3-1.0) x 10⁴.[1][2]

The synthesis involves the aqueous solution polymerization of acrylic acid, followed by neutralization with ammonia. The use of an alcohol solvent, such as isopropanol, serves as both a heat transfer medium and a chain-transfer agent to regulate the molecular weight of the resulting polymer.[1][2] Ammonium persulfate is commonly employed as the initiator for the polymerization reaction.[1][2]

Experimental Data Summary

The following table summarizes key experimental parameters and their impact on the resulting molecular weight of the ammonium polyacrylate, based on documented laboratory syntheses.

Parameter Example 1 Example 2 Example 3
Acrylic Acid 72.0g (99.0% mass fraction)72.0g (99.0% mass fraction)72.0g (99.0% mass fraction)
Ammonium Persulfate 2.52g in 43.3g water3.24g in 43.3g water1.08g in 43.3g water
Isopropanol 50.0g (99.5% mass fraction)60.0g (99.5% mass fraction)70.0g (99.5% mass fraction)
Reaction Temperature 80-90°C (reflux)80-90°C (reflux)80-90°C (reflux)
Dropping Time 1.0 hour1.0 hour1.0 hour
Isothermal Reaction Time 2 hours2 hours2 hours
Distilled Mixture 20.0g (Isopropanol and water)60.0g (Isopropanol and water)Not specified
Final pH 7-8 (adjusted with ammonia)7-8 (adjusted with ammonia)7-8 (adjusted with ammonia)
Viscosity-Average Molecular Weight (x 10⁴) 0.920.52Not specified

Experimental Protocols

This section provides a detailed, step-by-step protocol for the laboratory synthesis of low-molecular-weight ammonium polyacrylate.

Materials and Reagents
  • Acrylic Acid (99.0% mass fraction)

  • Ammonium Persulfate

  • Isopropanol (99.5% mass fraction)

  • Ammonia Solution

  • Distilled Water

Equipment
  • Reaction vessel (e.g., three-necked flask) equipped with a mechanical stirrer, reflux condenser, and a constant pressure dropping funnel.

  • Heating mantle or water bath

  • Thermometer

  • pH meter

  • Distillation apparatus

Synthesis Procedure
  • Monomer and Initiator Solution Preparation:

    • Dissolve the desired amount of ammonium persulfate (e.g., 2.52g) in distilled water (e.g., 43.3g) to create the initiator solution.

    • Mix the initiator solution with acrylic acid (e.g., 72.0g).

  • Reaction Setup:

    • Add the desired amount of isopropanol (e.g., 50.0g) to the reaction vessel.

    • Begin stirring and heat the isopropanol to reflux temperature (approximately 80-90°C).

  • Polymerization Reaction:

    • Once the isopropanol is at a stable reflux, continuously add the prepared mixture of acrylic acid and initiator solution from the dropping funnel over a period of 1 hour.

    • Maintain the reaction under reflux and continuous stirring for an additional 2 hours after the addition is complete.

  • Solvent Removal and Neutralization:

    • After the isothermal reaction period, set up the apparatus for distillation.

    • Under atmospheric pressure, distill off a specific amount of the isopropanol and water mixture (e.g., 20.0g) to aid in the removal of the chain-transfer agent.

    • Cool the reaction mixture to room temperature.

    • Slowly add ammonia solution while monitoring the pH. Adjust the pH of the aqueous solution to a final value between 7 and 8 to obtain the low-molecular-weight ammonium polyacrylate solution.

Visualizations

Experimental Workflow

experimental_workflow cluster_prep Preparation cluster_reaction Polymerization cluster_workup Work-up & Characterization A Prepare Monomer and Initiator Solution D Add Monomer/Initiator Mix (1 hour) A->D B Setup Reaction Vessel with Isopropanol C Heat Isopropanol to Reflux (80-90°C) B->C C->D E Isothermal Reaction (2 hours) D->E F Distill off Isopropanol/Water E->F G Cool to Room Temperature F->G H Neutralize with Ammonia (pH 7-8) G->H I Characterize Polymer (e.g., Molecular Weight) H->I polymerization_pathway cluster_reactants Reactants cluster_process Process cluster_products Product Monomer Ammonium Acrylate Monomer Polymerization Aqueous Solution Polymerization (80-90°C) Monomer->Polymerization Initiator Ammonium Persulfate (Initiator) Initiator->Polymerization Initiates Polymer Low-Molecular-Weight Ammonium Polyacrylate Polymerization->Polymer

References

Application Notes and Protocols: Emulsion Polymerization Techniques for Ammonium Acrylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of emulsion polymerization techniques for the synthesis of poly(ammonium acrylate) nanoparticles. The protocols and data presented are intended to guide researchers in the development of tailored polymeric nanoparticles for various applications, including drug delivery.

Introduction to Emulsion Polymerization of this compound

Emulsion polymerization is a versatile and widely used technique for producing polymers with high molecular weights and well-controlled particle sizes.[1] This method is particularly advantageous for the polymerization of water-soluble monomers like this compound, offering excellent heat transfer and control over the reaction kinetics. The resulting polymer is in the form of a stable aqueous dispersion, often called a latex, which can be used directly in many applications or further processed to isolate the solid polymer.

For drug delivery applications, poly(this compound) and its derivatives are of significant interest due to their biocompatibility, pH-responsiveness, and ability to form hydrogels.[2][3] These properties make them suitable for encapsulating and controlling the release of therapeutic agents.[4] The choice of emulsion polymerization technique can significantly impact the final properties of the nanoparticles, such as particle size, molecular weight, and surface functionality, which in turn influence their performance as drug carriers.[5]

Emulsion Polymerization Techniques and Protocols

Several emulsion polymerization techniques can be employed to synthesize poly(this compound) nanoparticles. The selection of a specific method depends on the desired particle characteristics and the intended application.

Inverse Emulsion Polymerization

Inverse emulsion polymerization is a robust method for polymerizing water-soluble monomers. In this technique, an aqueous solution of the monomer (this compound) is dispersed as droplets in a continuous oil phase, stabilized by a water-in-oil emulsifier. The polymerization is initiated by either an oil-soluble or a water-soluble initiator.

Experimental Protocol: Inverse Emulsion Polymerization of this compound

This protocol is adapted from a study on the synthesis of ammonium polyacrylate thickeners.[1]

Materials:

  • Acrylic Acid (Monomer)

  • Ammonia Water (25-28%)

  • C16-C31 n-alkanes (White Oil, Continuous Phase)

  • Span 80 (Emulsifier)

  • Tween 80 (Emulsifier and Phase Inversion Agent)

  • Ammonium Persulfate (APS, Initiator)

  • Sodium Bisulfite (NaHSO3, Initiator)

  • N,N'-methylene-bis-acrylamide (MBA, Crosslinker)

  • Deionized Water

Procedure:

  • Prepare the aqueous monomer phase by neutralizing acrylic acid with ammonia water to the desired pH (e.g., 6.5) in deionized water.

  • Prepare the oil phase by dissolving Span 80 and Tween 80 in the white oil.

  • Add the aqueous monomer phase to the oil phase under vigorous stirring to form a stable water-in-oil emulsion.

  • Deoxygenate the emulsion by purging with nitrogen gas for at least 30 minutes.

  • Initiate the polymerization by adding the APS and NaHSO3 solution.

  • Maintain the reaction at the desired temperature (e.g., 45.5°C) for the specified duration (e.g., 3.2 hours) under a nitrogen atmosphere with continuous stirring.

  • After the polymerization is complete, cool the reactor to room temperature.

  • The resulting poly(this compound) can be precipitated by adding a non-solvent like acetone, followed by filtration and drying.

Semicontinuous Emulsion Polymerization

Semicontinuous emulsion polymerization offers excellent control over the polymerization rate, particle morphology, and copolymer composition. In this method, the monomer, and often the initiator, are fed continuously to the reactor over a period of time. This "monomer-starved" condition helps to maintain a low concentration of monomer in the reactor, allowing for better temperature control and leading to a more uniform polymer structure.

Experimental Protocol: Semicontinuous Emulsion Polymerization of Acrylate Monomers (Adaptable for this compound)

This protocol is a general procedure for acrylate monomers and can be adapted for this compound.

Materials:

  • This compound (Monomer)

  • Anionic or Non-ionic Surfactant (e.g., Sodium Dodecyl Sulfate - SDS)

  • Potassium Persulfate (KPS, Initiator)

  • Sodium Bicarbonate (Buffer)

  • Deionized Water

Procedure:

  • Charge the reactor with an initial amount of deionized water, surfactant, and buffer. Heat the reactor to the desired temperature (e.g., 70-80°C) under a nitrogen atmosphere with stirring.

  • Prepare a pre-emulsion of the this compound monomer, surfactant, and deionized water.

  • Prepare a separate initiator solution of KPS in deionized water.

  • Add a small portion of the initiator solution to the reactor to create seed particles.

  • After the seed stage, continuously feed the monomer pre-emulsion and the remaining initiator solution into the reactor over a defined period (e.g., 2-4 hours).

  • After the feeds are complete, maintain the reaction temperature for an additional 1-2 hours to ensure high monomer conversion.

  • Cool the reactor to room temperature. The resulting latex can be used directly or purified.

Quantitative Data Summary

The following tables summarize key quantitative data from various emulsion polymerization studies of acrylates.

Table 1: Reaction Parameters for Inverse Emulsion Polymerization of this compound [1]

ParameterValue
Monomer Phase
Acrylic Acid/Ammonia WaterpH 6.5
Monomer Dosage38.49 wt%
Continuous Phase
C16-C31 n-alkanesContinuous Medium
Emulsifier System
Span 80/Tween 80Composite Emulsifiers
Initiator System
APS:NaHSO3 (weight ratio 1:2)0.34 wt%
Crosslinker
MBA Dosage0.15%
Reaction Conditions
Reaction Temperature45.5°C
Reaction Time3.2 h

Table 2: Resulting Polymer Properties from Inverse Emulsion Polymerization [1]

PropertyValue
Molecular Weight (Mw)232,000 g/mol
Particle Size (DLS)78.8 nm
Morphology (TEM)Spherical
Viscosity (3 wt% solution)15.7 Pa·s

Visualization of Experimental Workflow

The following diagram illustrates a general workflow for the development of poly(this compound) nanoparticles for drug delivery applications.

DrugDeliveryWorkflow cluster_Synthesis Nanoparticle Synthesis cluster_Characterization Characterization cluster_DrugLoading Drug Loading & Encapsulation cluster_Evaluation In Vitro / In Vivo Evaluation Monomer This compound Monomer Polymerization Emulsion Polymerization (Inverse, Semicontinuous, etc.) Monomer->Polymerization Purification Purification (Dialysis, Centrifugation) Polymerization->Purification Size Particle Size & PDI (DLS) Purification->Size Morphology Morphology (TEM, SEM) Purification->Morphology MW Molecular Weight (GPC) Purification->MW Surface Surface Charge (Zeta Potential) Purification->Surface Loading Loading (Incubation, In-situ) Purification->Loading Drug Therapeutic Agent Drug->Loading Quantification Quantification (UV-Vis, HPLC) Loading->Quantification Release Drug Release Studies Quantification->Release Cytotoxicity Cytotoxicity Assays Quantification->Cytotoxicity Uptake Cellular Uptake Quantification->Uptake Efficacy In Vivo Efficacy Uptake->Efficacy

Caption: Workflow for developing poly(this compound) nanoparticles for drug delivery.

Application in Drug Development

Poly(this compound) nanoparticles synthesized via emulsion polymerization are promising candidates for advanced drug delivery systems. Their unique properties can be leveraged to address several challenges in drug development.

Controlled Drug Release

The crosslinked network of poly(this compound) hydrogel nanoparticles allows for the encapsulation of drugs and their subsequent controlled release.[4] The release rate can be tuned by controlling the crosslinking density, particle size, and the interaction between the drug and the polymer matrix.

Stimuli-Responsive Drug Delivery

Poly(this compound) is a pH-sensitive polymer due to the presence of carboxylic acid groups.[2] In acidic environments, the carboxyl groups are protonated, leading to a collapse of the polymer network. Conversely, in neutral or basic environments, the carboxyl groups are deprotonated and repel each other, causing the network to swell. This pH-responsive behavior can be exploited for targeted drug release in specific physiological environments, such as the acidic tumor microenvironment or different segments of the gastrointestinal tract.

Targeted Drug Delivery

The surface of poly(this compound) nanoparticles can be functionalized with targeting ligands, such as antibodies or peptides, to enhance their accumulation at the desired site of action.[5][6] This active targeting strategy can improve the therapeutic efficacy of the encapsulated drug while minimizing off-target side effects.

The following diagram illustrates the concept of pH-responsive drug release from a poly(this compound) nanoparticle.

pH_Responsive_Release cluster_Low_pH Low pH (e.g., Tumor Microenvironment) cluster_Neutral_pH Neutral pH (e.g., Bloodstream) Low_pH_NP Collapsed Nanoparticle Drug_Released Drug Low_pH_NP->Drug_Released Drug Release Neutral_pH_NP Swollen Nanoparticle Drug_Encapsulated Drug

Caption: pH-responsive drug release from poly(this compound) nanoparticles.

Characterization Techniques

A thorough characterization of the synthesized poly(this compound) nanoparticles is crucial to ensure their quality and performance for drug delivery applications.

Table 3: Common Characterization Techniques for Poly(this compound) Nanoparticles

TechniqueProperty Measured
Dynamic Light Scattering (DLS)Particle size, Polydispersity Index (PDI)
Transmission Electron Microscopy (TEM) / Scanning Electron Microscopy (SEM)Particle morphology and size
Gel Permeation Chromatography (GPC) / Size Exclusion Chromatography (SEC)Molecular weight and molecular weight distribution
Zeta Potential MeasurementSurface charge and stability of the dispersion
Fourier-Transform Infrared Spectroscopy (FTIR)Chemical structure and functional groups
Thermogravimetric Analysis (TGA)Thermal stability and polymer content
UV-Vis Spectroscopy / High-Performance Liquid Chromatography (HPLC)Drug loading content and encapsulation efficiency

Conclusion

Emulsion polymerization is a powerful and adaptable platform for the synthesis of poly(this compound) nanoparticles with tunable properties for drug delivery applications. By carefully selecting the polymerization technique and reaction parameters, researchers can design and fabricate sophisticated nanocarriers for controlled and targeted drug release. The protocols and data provided in these application notes serve as a starting point for the development of novel and effective polymeric drug delivery systems.

References

Application Notes and Protocols for Ammonium Acrylate-Based Flocculants in Wastewater Treatment

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ammonium acrylate-based polymers are a class of synthetic organic flocculants increasingly utilized in wastewater treatment processes. These polymers, often copolymers of acrylamide and this compound, are highly effective in removing suspended solids, reducing turbidity, and lowering the Chemical Oxygen Demand (COD) of various industrial and municipal effluents. Their efficacy stems from the dual-action mechanism of charge neutralization and polymer bridging, which facilitates the aggregation of colloidal particles into larger, settleable flocs. This document provides detailed application notes, experimental protocols, and performance data for the use of this compound-based flocculants in wastewater treatment.

Application Notes

This compound-based flocculants are particularly effective in treating wastewater with negatively charged suspended particles. The cationic nature of the ammonium groups neutralizes the surface charges of these particles, overcoming electrostatic repulsion and initiating coagulation. The long polymer chains then bridge the destabilized particles, forming large, robust flocs that can be easily separated from the water through sedimentation, flotation, or filtration.

Key application areas include:

  • Industrial Wastewater Treatment: Effective in treating effluents from industries such as mining, textiles, food and beverage, and oil and gas.[1]

  • Municipal Wastewater Treatment: Used for sludge thickening and dewatering processes.

  • Clarification of Process Water: Employed in various industrial processes to clarify water for reuse.

Factors Influencing Flocculation Performance:

Several factors can influence the effectiveness of this compound-based flocculants:

  • Dosage: The optimal dosage is critical; under-dosing results in incomplete flocculation, while over-dosing can lead to charge reversal and restabilization of particles.[2]

  • pH: The pH of the wastewater affects both the charge of the suspended particles and the conformation of the polymer chains. Optimal performance is typically observed within a specific pH range.[3][4]

  • Mixing Conditions: Rapid mixing is required to disperse the flocculant evenly, followed by a period of slow mixing to promote floc growth without causing shear-induced breakup.

  • Wastewater Characteristics: The type, concentration, and surface charge of suspended solids, as well as the ionic strength of the wastewater, will impact flocculant performance.

Data Presentation

The following tables summarize the performance of polyacrylamide-based flocculants, which are structurally and functionally similar to this compound-based flocculants, in treating various types of wastewater.

Table 1: Performance of Anionic Poly(acrylamide-co-acrylic acid) in Produced Water Treatment

Flocculant Dosage (ppb)Coagulant Booster (ppb)Turbidity Removal (%)TSS Removal (%)Total Iron Removal (%)
5000None767543
310310 (TAB*)888162

*TAB: Trimethylammonium bromide. Data sourced from a study on enhancing anionic polyacrylamide flocculation.[5]

Table 2: Performance of Various Flocculants in Refinery Wastewater Treatment

Flocculant TypeOptimal Dosage (mg/L)Treatment Efficiency (%)
FLP-17.0~85
FLC-25.0~90
FLPG-60.5>93
FLPC-50.5>93
Anionic Polyacrylamides (PAAN)0.5 - 1.093 - 94

Data extracted from a study on the influence of flocculant dose in wastewater treatment.[6]

Table 3: Comparative Performance of Coagulants in Domestic Wastewater Treatment

CoagulantDosage (mg/L)Turbidity Removal (%)TSS Removal (%)COD Removal (%)
POFC-21078 - 9282 - 9367 - 89
PALSNot Specified>96Not SpecifiedNot Specified
PSiFAC1.5:10:15297Not SpecifiedNot Specified
PACl1.5293Not SpecifiedNot Specified

POFC: Polymeric Ferric Chloride; PALS: Poly-aluminum-silicate-chloride; PSiFAC: Poly-aluminum-silicate-ferric; PACl: Poly-aluminum-chloride. Data from a review on composite coagulants.[7]

Experimental Protocols

Protocol 1: Synthesis of a Copolymer Flocculant of Acrylamide and this compound

This protocol describes the laboratory-scale synthesis of a cationic flocculant by copolymerization of acrylamide and this compound.

Materials:

  • Acrylamide (AM)

  • This compound (AA)

  • Ammonium persulfate (APS) (initiator)

  • Sodium bisulfite (SBS) (initiator)

  • Deionized water

  • Nitrogen gas

  • Reaction vessel with a stirrer, condenser, and nitrogen inlet

  • Water bath

Procedure:

  • Monomer Solution Preparation: Prepare an aqueous solution of acrylamide and this compound monomers in the desired molar ratio in deionized water. The total monomer concentration is typically in the range of 10-40% by weight.

  • Nitrogen Purging: Transfer the monomer solution to the reaction vessel and purge with nitrogen gas for at least 30 minutes to remove dissolved oxygen, which can inhibit polymerization.

  • Initiator Addition: While maintaining a nitrogen atmosphere, add the ammonium persulfate and sodium bisulfite initiators to the reaction vessel. The initiator concentration is typically in the range of 0.1-1.0% of the total monomer weight.

  • Polymerization: Heat the reaction mixture to the desired temperature (e.g., 50-70°C) using a water bath and maintain the temperature for several hours (e.g., 2-4 hours) with constant stirring.

  • Cooling and Precipitation: After the polymerization is complete, cool the reaction mixture to room temperature. The resulting polymer can be precipitated by adding the aqueous solution to a non-solvent such as acetone or ethanol.

  • Washing and Drying: Filter the precipitated polymer and wash it several times with the non-solvent to remove unreacted monomers and initiators. Dry the polymer product in a vacuum oven at a moderate temperature (e.g., 50-60°C) until a constant weight is achieved.

Protocol 2: Evaluation of Flocculant Performance using the Jar Test

The jar test is a standard laboratory procedure to determine the optimal dosage of a flocculant for a specific wastewater sample.

Materials and Equipment:

  • Jar testing apparatus with multiple paddles and beakers (typically 6)

  • Wastewater sample

  • Flocculant stock solution (e.g., 0.1% w/v)

  • Pipettes

  • Turbidimeter

  • pH meter

  • Spectrophotometer for COD analysis (optional)

  • Imhoff cones for settleability measurement (optional)

Procedure:

  • Sample Preparation: Fill each beaker of the jar test apparatus with a known volume of the wastewater sample (e.g., 500 mL or 1000 mL).

  • Initial Characterization: Measure and record the initial pH, turbidity, and, if desired, the TSS and COD of the raw wastewater.

  • Flocculant Addition: While stirring the samples at a rapid mix speed (e.g., 100-200 rpm), add varying dosages of the flocculant stock solution to each beaker. Leave one beaker without flocculant as a control.

  • Rapid Mix: Continue the rapid mixing for a short period (e.g., 1-3 minutes) to ensure complete and uniform dispersion of the flocculant.

  • Slow Mix: Reduce the stirring speed to a slow mix (e.g., 20-40 rpm) for a longer duration (e.g., 15-20 minutes). This promotes the formation and growth of flocs.

  • Settling: Stop the stirring and allow the flocs to settle for a predetermined time (e.g., 30 minutes). Observe the floc size, formation, and settling characteristics in each beaker.

  • Supernatant Analysis: Carefully collect a sample of the supernatant from each beaker from a point midway between the settled sludge and the water surface.

  • Final Characterization: Measure and record the final pH and turbidity of the supernatant from each beaker. If desired, also measure the final TSS and COD.

  • Determine Optimal Dosage: The optimal flocculant dosage is the one that results in the lowest residual turbidity and/or the highest removal of TSS and COD.

Visualizations

Flocculant_Synthesis_Workflow cluster_synthesis Flocculant Synthesis Monomer_Solution 1. Monomer Solution Preparation (this compound + Acrylamide) N2_Purge 2. Nitrogen Purging Monomer_Solution->N2_Purge Initiator_Addition 3. Initiator Addition (e.g., APS/SBS) N2_Purge->Initiator_Addition Polymerization 4. Polymerization (Controlled Temperature) Initiator_Addition->Polymerization Precipitation 5. Precipitation (in non-solvent) Polymerization->Precipitation Washing_Drying 6. Washing & Drying Precipitation->Washing_Drying Final_Product Poly(this compound-co-Acrylamide) Flocculant Washing_Drying->Final_Product

Caption: Workflow for the synthesis of a poly(this compound-co-acrylamide) flocculant.

Jar_Test_Protocol cluster_jar_test Jar Test Protocol for Flocculant Evaluation Start Start Sample_Prep 1. Prepare Wastewater Samples in Beakers Start->Sample_Prep Initial_Analysis 2. Measure Initial Turbidity, pH, TSS, COD Sample_Prep->Initial_Analysis Flocculant_Dosing 3. Add Varying Flocculant Doses Initial_Analysis->Flocculant_Dosing Rapid_Mix 4. Rapid Mix (1-3 min @ 100-200 rpm) Flocculant_Dosing->Rapid_Mix Slow_Mix 5. Slow Mix (15-20 min @ 20-40 rpm) Rapid_Mix->Slow_Mix Settling 6. Settling (30 min) Slow_Mix->Settling Supernatant_Collection 7. Collect Supernatant Settling->Supernatant_Collection Final_Analysis 8. Measure Final Turbidity, pH, TSS, COD Supernatant_Collection->Final_Analysis Optimal_Dosage 9. Determine Optimal Dosage Final_Analysis->Optimal_Dosage End End Optimal_Dosage->End

Caption: Standard experimental workflow for the jar test protocol.

Flocculation_Mechanism cluster_mechanism Flocculation Mechanism of this compound-Based Polymers cluster_process Flocculation Process Wastewater Wastewater with Negatively Charged Suspended Particles Charge_Neutralization Charge Neutralization Wastewater->Charge_Neutralization Flocculant This compound Polymer (Cationic) Flocculant->Charge_Neutralization Polymer_Bridging Polymer Bridging Charge_Neutralization->Polymer_Bridging Destabilized Particles Floc_Formation Floc Formation Polymer_Bridging->Floc_Formation Aggregated Particles Floc_Settling Floc Settling and Clarified Water Floc_Formation->Floc_Settling

Caption: Dual mechanism of flocculation by this compound-based polymers.

References

Application Notes and Protocols for Cross-Linking Ammonium Acrylate-Based Hydrogels

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the common cross-linking methods for preparing ammonium acrylate-based hydrogels. The protocols outlined below are intended to serve as a foundational guide for the synthesis and characterization of these versatile biomaterials, which are of significant interest for applications ranging from drug delivery to tissue engineering.

Introduction

This compound-based hydrogels are three-dimensional, hydrophilic polymer networks capable of absorbing large quantities of water or biological fluids. The properties of these hydrogels, including their swelling behavior, mechanical strength, and degradation rate, are largely determined by the cross-linking method employed during their synthesis. Cross-linking introduces connections between the polymer chains, rendering the polymer insoluble and providing structural integrity. This document details both chemical and physical cross-linking strategies for this compound-based hydrogels.

Chemical Cross-Linking Methods

Chemical cross-linking involves the formation of covalent bonds between polymer chains and is the most common method for creating stable and durable hydrogels.[1] This is typically achieved through the addition of a cross-linking agent during the polymerization of the this compound monomers.

Free Radical Polymerization

A prevalent method for synthesizing this compound hydrogels is through free radical polymerization.[2] This process involves an initiator that generates free radicals, which then propagate through the monomer units to form polymer chains. A cross-linking agent with two or more reactive groups is included in the reaction mixture to form bridges between these chains, resulting in a network structure.[3]

Common Reagents:

  • Monomer: this compound (or acrylic acid neutralized with an ammonium source)

  • Cross-linker: N,N'-methylenebisacrylamide (MBA) is widely used.[2][4] Other cross-linkers include ethylene glycol dimethacrylate (EGDMA) and glutaraldehyde.[5]

  • Initiator: Ammonium persulfate (APS) is a common thermal initiator, often used in combination with an accelerator like N,N,N',N'-tetramethylethylenediamine (TEMED).[2][3]

Table 1: Quantitative Parameters for Free Radical Polymerization of this compound-Based Hydrogels

ParameterTypical RangeNotesReference
Monomer Concentration 1 - 5 MHigher concentrations can lead to faster polymerization and denser networks.
Cross-linker (MBA) Concentration 0.5 - 5 mol% (relative to monomer)Increasing cross-linker concentration generally increases mechanical strength and decreases the swelling ratio.[6][7]
Initiator (APS) Concentration 0.1 - 1 wt% (relative to monomer)The initiator concentration affects the rate of polymerization.[2]
Reaction Temperature 50 - 70 °CThe reaction is typically carried out at an elevated temperature to initiate the thermal decomposition of the initiator.[8][9]
Reaction Time 1 - 24 hoursThe time required for complete polymerization can vary depending on the specific reaction conditions.[8]
Radiation Cross-Linking

Hydrogels can also be formed by exposing an aqueous solution of the polymer or monomer to high-energy radiation, such as gamma rays or electron beams.[3] This method obviates the need for chemical initiators and cross-linkers, which can be advantageous for biomedical applications where residual toxicity is a concern. The radiation generates free radicals on the polymer chains, which then combine to form cross-links. The degree of cross-linking can be controlled by the radiation dose.[10]

Physical Cross-Linking Methods

Physically cross-linked hydrogels are formed through reversible, non-covalent interactions between polymer chains.[1] These interactions can include hydrogen bonds, ionic interactions, and hydrophobic interactions.[11] While generally resulting in mechanically weaker hydrogels compared to their chemically cross-linked counterparts, physically cross-linked systems can exhibit interesting properties such as self-healing and injectability.[1][11]

Ionic Interactions

For this compound hydrogels, which contain carboxylate groups, ionic cross-linking can be achieved by introducing multivalent cations (e.g., Ca²⁺, Al³⁺). These cations can form ionic bridges between the negatively charged polymer chains, leading to the formation of a hydrogel network. This type of cross-linking is often pH-sensitive.[12]

Experimental Protocols

Protocol 1: Chemical Cross-Linking via Free Radical Polymerization

This protocol describes the synthesis of an this compound hydrogel using N,N'-methylenebisacrylamide (MBA) as the cross-linker and ammonium persulfate (APS) as the initiator.

Materials:

  • This compound (or acrylic acid and ammonium hydroxide)

  • N,N'-methylenebisacrylamide (MBA)

  • Ammonium persulfate (APS)

  • N,N,N',N'-tetramethylethylenediamine (TEMED) (optional, as an accelerator)

  • Deionized water

  • Nitrogen gas

  • Reaction vessel (e.g., glass vial or test tube)

  • Water bath or oven

Procedure:

  • Monomer Solution Preparation: Prepare an aqueous solution of this compound at the desired concentration (e.g., 2 M). If starting from acrylic acid, neutralize it with ammonium hydroxide to the desired pH (typically around 7).

  • Addition of Cross-linker: Dissolve the desired amount of MBA (e.g., 1 mol% relative to the monomer) in the monomer solution. Gentle heating and stirring may be required to facilitate dissolution.

  • Deoxygenation: Purge the solution with nitrogen gas for 15-30 minutes to remove dissolved oxygen, which can inhibit free radical polymerization.

  • Initiator Addition: Add the initiator, APS (e.g., 0.5 wt% relative to the monomer), to the solution and mix thoroughly. If using an accelerator, add TEMED at this stage.

  • Polymerization: Seal the reaction vessel and place it in a water bath or oven preheated to the desired temperature (e.g., 60 °C).[13]

  • Gelation: Allow the polymerization to proceed for the specified time (e.g., 2-4 hours), or until a solid hydrogel is formed.

  • Purification: After polymerization, the hydrogel is typically washed extensively with deionized water to remove any unreacted monomers, cross-linker, and initiator. This is often done by immersing the hydrogel in a large volume of water and changing the water periodically over several days.

  • Drying: The purified hydrogel can be dried to a constant weight, for example, by lyophilization (freeze-drying) or in a vacuum oven.

Visualizations

Chemical_Crosslinking_Workflow cluster_prep Solution Preparation cluster_reaction Polymerization cluster_post Post-Processing Monomer This compound Monomer Mix Mixing & Dissolution Monomer->Mix Crosslinker MBA Cross-linker Crosslinker->Mix Initiator APS Initiator Initiator->Mix Solvent Deionized Water Solvent->Mix Deoxygenation N2 Purge Mix->Deoxygenation Polymerization Thermal Polymerization (e.g., 60°C) Deoxygenation->Polymerization Purification Purification (Washing) Polymerization->Purification Drying Drying Purification->Drying Hydrogel Cross-linked Hydrogel Drying->Hydrogel

Caption: Workflow for chemical cross-linking of this compound hydrogels.

Free_Radical_Polymerization cluster_initiation Initiation cluster_propagation Propagation cluster_crosslinking Cross-linking Initiator Initiator (APS) Radical Free Radicals Initiator->Radical Heat Monomer This compound Monomer Radical->Monomer Reacts with GrowingChain Growing Polymer Chain Monomer->GrowingChain Adds to GrowingChain->GrowingChain Chain Growth Crosslinker Cross-linker (MBA) GrowingChain->Crosslinker Network Hydrogel Network Crosslinker->Network

Caption: Mechanism of free radical polymerization and cross-linking.

References

Troubleshooting & Optimization

Technical Support Center: Control of Poly(ammonium acrylate) Molecular Weight

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for controlling the molecular weight of poly(ammonium acrylate) during synthesis.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the polymerization of this compound, providing potential causes and solutions to achieve the desired molecular weight.

Problem Potential Cause Recommended Solution
Molecular weight is consistently too high. Insufficient initiator concentration: A lower concentration of initiator generates fewer radical sites, leading to longer polymer chains.[1]Increase the concentration of the initiator, such as ammonium persulfate. This will generate more polymer chains simultaneously, resulting in a lower overall molecular weight.[1]
Absence or insufficient amount of chain transfer agent: Chain transfer agents actively terminate growing polymer chains and initiate new ones, thus reducing the molecular weight.[1][2]Introduce or increase the concentration of a suitable chain transfer agent. Alcohols like isopropanol are effective for this purpose.[2][3][4]
Low polymerization temperature: Lower temperatures can sometimes lead to higher molecular weight polymers.Increase the reaction temperature. For instance, conducting the polymerization at reflux (around 80-90°C) can help in achieving a lower molecular weight.[5][6]
Molecular weight is consistently too low. Excessive initiator concentration: A high concentration of initiator will generate a large number of polymer chains, each with a shorter length.[1]Decrease the initiator concentration to reduce the number of initiation sites, allowing for the growth of longer polymer chains.
Excessive concentration of chain transfer agent: A high concentration of a chain transfer agent will lead to frequent termination of growing polymer chains.[7]Reduce the concentration of the chain transfer agent or select an agent with a lower chain transfer constant.
High polymerization temperature: Very high temperatures can increase the rate of termination reactions, leading to shorter polymer chains.Optimize the polymerization temperature. While high temperatures can lower molecular weight, an excessively high temperature might lead to very short chains.
Broad molecular weight distribution (High Polydispersity Index - PDI). Non-uniform reaction conditions: Inconsistent temperature or poor mixing can lead to different polymerization rates throughout the reaction vessel, resulting in a broad distribution of chain lengths.[8]Ensure uniform mixing and stable temperature control throughout the polymerization process.
Chain branching: Side reactions can lead to the formation of branched polymers, which can broaden the molecular weight distribution.[8]The use of a chain transfer agent can help in reducing the branching effect, leading to a more controlled polymerization and a lower PDI.[8]
Formation of cross-linked or insoluble polymer (gel formation). High monomer concentration without proper heat dissipation: The polymerization of acrylic acid is highly exothermic. If the heat of reaction is not effectively removed, it can lead to localized overheating and cross-linking.[5]Use a solvent that also acts as a heat transfer medium, such as an alcohol.[5] A semi-batch or continuous addition of the monomer and initiator can also help in controlling the reaction heat.[5][6]
Presence of poly-functional impurities: Impurities with more than one polymerizable group can act as cross-linkers.Ensure the purity of the acrylic acid monomer.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods to control the molecular weight of poly(this compound)?

A1: The two primary methods for controlling the molecular weight are adjusting the initiator concentration and using a chain transfer agent.[1] Increasing the initiator concentration will decrease the molecular weight, while using a chain transfer agent provides a more direct way to limit the polymer chain length.[1][2]

Q2: How does a chain transfer agent work to control molecular weight?

A2: A chain transfer agent (CTA) is a molecule that can react with a growing polymer chain, terminating its growth. The CTA itself then becomes a radical and can initiate the growth of a new polymer chain. This process effectively limits the length of the polymer chains, thus controlling the overall molecular weight.[2]

Q3: What are some common chain transfer agents used for the synthesis of poly(this compound)?

A3: Alcohols, such as isopropanol, are commonly used as chain transfer agents in the aqueous solution polymerization of acrylates.[2][3][4] Thiols (mercaptans) are also very effective chain transfer agents.[1]

Q4: Can temperature be used to control the molecular weight?

A4: Yes, temperature can influence the molecular weight. Generally, higher reaction temperatures lead to a decrease in molecular weight due to an increased rate of termination reactions. For the synthesis of low-molecular-weight poly(this compound), reactions are often carried out at reflux temperatures (80-90°C).[5][6] Conversely, to obtain higher molecular weight polymers, lower temperatures are preferred.

Q5: How does monomer concentration affect the molecular weight?

A5: Monomer concentration can have a complex effect. In some cases, a higher monomer concentration can lead to a higher molecular weight. However, the polymerization of acrylic acid is highly exothermic, and a high monomer concentration can lead to poor heat dissipation, potentially causing cross-linking or a broader molecular weight distribution.[5] Therefore, it is often controlled in conjunction with other parameters like initiator concentration and the use of a heat-transferring solvent.

Data Presentation

The following tables summarize the effect of initiator and chain transfer agent concentration on the viscosity-average molecular weight (Mη) of poly(this compound), based on data from experimental studies.

Table 1: Effect of Ammonium Persulfate (Initiator) and Isopropanol (Chain Transfer Agent) on Molecular Weight [5][6]

Ammonium Persulfate (g)Isopropanol (g)Viscosity-Average Molecular Weight (Mη) x 10⁴
2.5220.0Not specified, but described as "low-molecular-weight"
2.5230.00.79
2.5240.00.71
1.0850.00.95
3.2460.00.52
4.6870.00.33

Note: These values are extracted from a patent and represent specific experimental conditions.[5][6]

Experimental Protocols

Protocol 1: Synthesis of Low-Molecular-Weight Poly(this compound)

This protocol is adapted from a patented method for producing low-molecular-weight poly(this compound) using isopropanol as a chain transfer agent and heat transfer medium.[5][6]

Materials:

  • Acrylic Acid (99.0%)

  • Ammonium Persulfate

  • Isopropanol (99.5%)

  • Deionized Water

  • Ammonia solution

Procedure:

  • Initiator Solution Preparation: Dissolve a specific amount of ammonium persulfate (e.g., 2.52 g) in deionized water (e.g., 43.3 g).

  • Monomer Solution Preparation: Mix the initiator solution with acrylic acid (e.g., 72.0 g).

  • Reaction Setup: In a 250 ml flask equipped with a stirrer and reflux condenser, add isopropanol (e.g., 40.0 g) and deionized water (e.g., 40.0 g).

  • Heating: Start stirring and gradually heat the mixture to reflux (approximately 84°C). Maintain the reflux for 10 minutes.

  • Monomer Addition: While maintaining stirring and reflux, continuously add the prepared acrylic acid and ammonium persulfate mixture from a dropping funnel over a period of 1 hour.

  • Isothermal Reaction: After the addition is complete, maintain the reflux and isothermal reaction for 2 hours.

  • Solvent Removal: Under atmospheric pressure, distill off a portion of the isopropanol and water mixture (e.g., 40.0 g).

  • Neutralization: Cool the reaction mixture to room temperature and slowly add ammonia solution to adjust the pH to 7-8. This yields the low-molecular-weight poly(this compound) solution.

Protocol 2: Synthesis of High-Molecular-Weight Poly(this compound)

This protocol is based on general principles for achieving high molecular weight polymers.

Materials:

  • This compound monomer

  • Ammonium Persulfate (initiator)

  • Deionized Water

  • Ammonium Hydroxide

  • Optional: Alkali metal or ammonium salt (e.g., ammonium chloride)

Procedure:

  • Monomer Solution: Prepare an aqueous solution of this compound with a monomer concentration in the range of 20-40% by weight.

  • pH Adjustment: Add ammonium hydroxide to the monomer solution (at least 0.1% by weight).[9]

  • Optional Salt Addition: To further increase the molecular weight, an alkali metal or ammonium salt (e.g., ammonium chloride) can be added to the polymerization system (at least 1% by weight).[9]

  • Initiation: Add a low concentration of ammonium persulfate as the initiator.

  • Polymerization: Carry out the polymerization at a controlled, lower temperature (e.g., room temperature to 50°C). Ensure thorough mixing while avoiding excessive shear that could break polymer chains.

  • Reaction Monitoring: Monitor the increase in viscosity to gauge the progress of the polymerization.

  • Termination: The reaction will proceed until the monomer is consumed. The resulting product will be a viscous solution of high-molecular-weight poly(this compound).

Visualizations

The following diagrams illustrate the experimental workflow for controlling the molecular weight of poly(this compound) and the logical relationship between key parameters and the resulting molecular weight.

Experimental_Workflow cluster_prep Preparation cluster_reaction Polymerization cluster_product Product Monomer This compound Monomer Polymerization Polymerization Reaction (Controlled Temperature) Monomer->Polymerization Initiator Initiator (e.g., Ammonium Persulfate) Initiator->Polymerization CTA Chain Transfer Agent (e.g., Isopropanol) CTA->Polymerization Solvent Solvent (e.g., Water) Solvent->Polymerization PAA Poly(this compound) with Target MW Polymerization->PAA

Caption: Experimental workflow for the synthesis of poly(this compound).

Molecular_Weight_Control cluster_params Controlling Parameters MW Molecular Weight of Poly(this compound) Initiator Initiator Concentration Initiator->MW Inverse Relationship CTA Chain Transfer Agent Concentration CTA->MW Inverse Relationship Temp Polymerization Temperature Temp->MW Complex Relationship (Generally Inverse) Monomer Monomer Concentration Monomer->MW Direct Relationship (under ideal conditions)

Caption: Key parameters influencing the molecular weight of poly(this compound).

References

Technical Support Center: Troubleshooting Premature Gelation in Ammonium Acrate Polymerization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on preventing premature gelation during ammonium acrylate polymerization.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of premature polymerization of this compound?

A1: Premature polymerization, or gelation, of this compound is typically triggered by the unintended formation of free radicals. Key factors in a laboratory setting include:

  • Inhibitor Absence or Ineffectiveness: Commercial monomers contain inhibitors to prevent spontaneous polymerization during storage.[1] These inhibitors require dissolved oxygen to function correctly.[2] If the inhibitor is removed and the monomer is not used immediately, or if the system is rendered completely free of oxygen (e.g., under a strong inert atmosphere), polymerization can occur spontaneously.[3]

  • Elevated Temperatures: Higher temperatures accelerate the rate of polymerization.[4][5] Heat can lead to the thermal decomposition of initiators or even the monomer itself, generating radicals that initiate polymerization.

  • Contamination: Impurities such as peroxides, metal salts (like rust), or dust can act as initiators and trigger polymerization.[3]

  • Light Exposure: UV radiation from direct sunlight or laboratory light sources can initiate free-radical polymerization.[3]

  • High Concentrations: High concentrations of the monomer or initiator can lead to a rapid, uncontrolled polymerization rate, often resulting in gelation.[6][7]

Q2: How do inhibitors work, and why is their removal sometimes necessary?

A2: Inhibitors are chemical compounds, such as the monomethyl ether of hydroquinone (MEHQ) or hydroquinone (HQ), added to monomers to prevent spontaneous polymerization.[1] They function by scavenging free radicals that would otherwise initiate a polymerization chain reaction.[8] For most inhibitors to be effective, a small amount of dissolved oxygen is required.[2]

Removal of the inhibitor is necessary when a controlled polymerization is desired, as the inhibitor will interfere with the intended initiator and can lead to an unpredictable induction period or incomplete polymerization.[9] However, once the inhibitor is removed, the monomer is highly susceptible to premature polymerization and should be used immediately.[10]

Q3: What is the role of oxygen in acrylate polymerization?

A3: Oxygen has a dual role in acrylate polymerization. At low temperatures, it is a potent inhibitor, reacting with initiating radicals to form less reactive peroxy radicals, which slows or halts the polymerization process.[11][12] This is why degassing is a common step in controlled polymerization. However, at higher temperatures (above 140°C), oxygen can act as a catalyst, initiating polymerization even in the absence of traditional initiators.[11][13][14] This can lead to uncontrolled and premature gelation.

Q4: How should I properly store and handle this compound to ensure its stability?

A4: To ensure the stability of this compound and prevent premature polymerization, proper storage and handling are crucial:

  • Storage: Store in a cool, dry, and well-ventilated place, away from direct sunlight and heat sources.[15][16] Keep the container tightly closed to prevent contamination and moisture absorption.[17]

  • Handling: Handle in a well-ventilated area.[15] Avoid contact with incompatible materials like strong acids, oxidizing agents, and sources of ignition.[18]

Troubleshooting Guide

This guide provides a systematic approach to diagnosing and resolving issues of premature gelation.

Problem: The this compound solution gelled before or shortly after the initiator was added.

Initial Checks
  • Monomer Quality and Storage:

    • Was the monomer stored correctly in a cool, dark, and dry place?[15][16]

    • Is the monomer within its shelf life? Older monomers may have depleted inhibitor levels.[19]

    • Was the container properly sealed?[17]

  • Inhibitor Status:

    • If the inhibitor was removed, was the monomer used immediately?[10] Uninhibited monomers are highly unstable.

    • If the inhibitor was not removed, was the system excessively sparged with inert gas, potentially removing all the oxygen required for the inhibitor to function?[2][3]

Experimental Parameters
  • Temperature Control: Was the reaction temperature higher than intended? High temperatures significantly increase the polymerization rate.[4][5]

  • Concentrations: Are the monomer and initiator concentrations within the recommended range for your specific protocol? High concentrations can lead to an uncontrollable reaction rate.[6][7]

  • Mixing: Was the reaction mixture adequately stirred? Poor mixing can create localized "hot spots" of high initiator concentration, leading to rapid, localized polymerization that can propagate through the solution.[7]

Quantitative Data Summary
ParameterRecommended Range/ConditionRationale
Storage Temperature As per manufacturer's recommendation, typically 2-8°CMinimizes thermal initiation of polymerization.
Inhibitor Level (MEHQ) 15-200 ppm (in commercial monomer)Prevents spontaneous polymerization during storage.
Oxygen Presence Small amount required for inhibitor functionCo-stabilizer for phenolic inhibitors.
Reaction Temperature Protocol-dependent, but avoid excessive heatHigher temperatures increase polymerization kinetics.[4]
Initiator Concentration Typically 0.1-1.0 mol% relative to monomerHigher concentrations can lead to uncontrolled polymerization.[20]

Experimental Protocols

Protocol 1: Inhibitor Removal from Acrylate Monomers

This protocol describes a common method for removing phenolic inhibitors like MEHQ and HQ.

Materials:

  • Acrylate monomer

  • 10% (w/v) Sodium Hydroxide (NaOH) solution

  • Distilled water

  • Anhydrous magnesium sulfate (MgSO4) or calcium chloride (CaCl2)

  • Separatory funnel

  • Beaker

  • Filtration setup

Methodology:

  • Place the acrylate monomer in a separatory funnel.

  • Add an equal volume of 10% NaOH solution.[21]

  • Stopper the funnel and gently invert it several times to mix the layers. Caution: Do not shake vigorously, as this can cause emulsions to form.[10]

  • Allow the layers to separate. The aqueous layer (bottom) will contain the inhibitor.

  • Drain and discard the lower aqueous layer.

  • Repeat the washing step with 10% NaOH two more times.[21]

  • Wash the monomer with an equal volume of distilled water to remove any residual NaOH. Repeat this water wash two to three times.

  • Drain the monomer into a clean, dry beaker.

  • Add a drying agent like anhydrous MgSO4 or CaCl2 and stir for several hours to remove residual water.[21]

  • Filter the monomer to remove the drying agent.

  • The purified monomer is now ready for use and should be used immediately.[10]

Protocol 2: Controlled Polymerization of this compound

This protocol provides a general framework for a controlled free-radical polymerization, minimizing the risk of premature gelation.

Materials:

  • Purified this compound monomer

  • Deionized water (or appropriate solvent)

  • Free-radical initiator (e.g., ammonium persulfate)

  • Reaction vessel (e.g., three-neck flask) with a condenser, inert gas inlet, and magnetic stirrer

  • Heating mantle or oil bath

Methodology:

  • Setup: Assemble the reaction vessel and ensure all glassware is clean and dry.

  • Degassing: Add the solvent and monomer to the reaction vessel. Sparge the solution with an inert gas (e.g., nitrogen or argon) for 30-60 minutes to remove dissolved oxygen.[6]

  • Temperature Control: Heat the reaction mixture to the desired temperature (e.g., 60°C) while maintaining a gentle flow of inert gas.

  • Initiator Addition: Dissolve the initiator in a small amount of degassed solvent. Once the reaction mixture has reached the target temperature, add the initiator solution.

  • Polymerization: Maintain the temperature and stirring for the desired reaction time. Monitor the reaction for an increase in viscosity.

  • Termination: To stop the reaction, cool the vessel in an ice bath and expose the solution to air.

Visual Troubleshooting Guides

Troubleshooting Workflow for Premature Gelation

G start Premature Gelation Observed q1 Was the monomer purified to remove inhibitor? start->q1 a1_yes Was the purified monomer used immediately? q1->a1_yes Yes a1_no Consider inhibitor interference or adjust initiator. q1->a1_no No sol1 Action: Use purified monomer immediately after preparation. a1_yes->sol1 No q2 Was the reaction mixture thoroughly degassed? a1_yes->q2 Yes a1_no->q2 end_node Problem Resolved sol1->end_node a2_yes Was the reaction temperature too high? q2->a2_yes Yes a2_no Action: Improve degassing (e.g., sparge with N2/Ar for 30-60 min). q2->a2_no No sol2 Action: Lower the reaction temperature to control the polymerization rate. a2_yes->sol2 Yes q3 Are monomer and/or initiator concentrations too high? a2_yes->q3 No a2_no->end_node sol2->end_node a3_yes Action: Decrease monomer and/or initiator concentration. q3->a3_yes Yes a3_no Check for contaminants (e.g., rust, peroxides) in reagents or glassware. q3->a3_no No a3_yes->end_node a3_no->end_node

Caption: Troubleshooting workflow for premature gelation.

Factors Influencing this compound Stability

G cluster_stable Factors Promoting Stability cluster_unstable Factors Promoting Premature Gelation Inhibitor Presence of Inhibitor (e.g., MEHQ) Monomer This compound Monomer Inhibitor->Monomer Oxygen Presence of O2 (for inhibitor function) Oxygen->Monomer Storage Cool, Dark Storage Storage->Monomer Purity High Monomer Purity Purity->Monomer Heat High Temperature UV UV Light Contaminants Contaminants (Metals, Peroxides) NoInhibitor Absence of Inhibitor HighConc High Monomer/ Initiator Concentration Monomer->Heat Monomer->UV Monomer->Contaminants Monomer->NoInhibitor Monomer->HighConc

Caption: Key factors influencing monomer stability.

References

Technical Support Center: Optimizing Ammonium Acrylate Hydrogel Swelling Ratios

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with ammonium acrylate hydrogels. The information aims to address common challenges encountered during synthesis and swelling experiments to help you optimize your hydrogel's performance.

Troubleshooting Guide

This guide addresses specific issues you might encounter during your experiments, offering potential causes and solutions.

Issue Potential Causes Troubleshooting Steps
Low Swelling Ratio 1. High Crosslinker Concentration: An increased concentration of the crosslinking agent, such as N,N'-methylenebisacrylamide (MBA), results in a denser polymer network with smaller mesh sizes, which restricts water uptake.[1][2][3][4] 2. Inappropriate Initiator Concentration: The concentration of the initiator, like ammonium persulfate (APS), can affect the polymerization rate and the final network structure.[5][6] 3. Non-optimal pH of Swelling Medium: The swelling of pH-sensitive hydrogels, like those containing acrylate groups, is highly dependent on the pH of the surrounding environment.[7][8] 4. High Ionic Strength of Swelling Medium: The presence of ions in the swelling medium can shield the charges on the polymer chains, reducing electrostatic repulsion and consequently, the swelling ratio.[8] 5. Incomplete Polymerization: Insufficient reaction time or temperature can lead to an incompletely formed hydrogel network.1. Decrease Crosslinker Concentration: Systematically decrease the molar ratio of the crosslinker to the monomer. Loosely crosslinked gels generally exhibit higher swelling ratios.[1][9] 2. Optimize Initiator Concentration: Vary the initiator concentration to find the optimal level that promotes a well-formed network without excessive crosslinking or the formation of shorter polymer chains.[5][10] 3. Adjust pH of Swelling Medium: For anionic hydrogels like this compound, swelling is typically higher at neutral or basic pH due to the ionization of carboxyl groups, which leads to electrostatic repulsion and network expansion.[8][11] 4. Use Low Ionic Strength Medium: Whenever possible, conduct swelling studies in deionized water or low-concentration buffer solutions to maximize swelling.[8] 5. Ensure Complete Polymerization: Increase the polymerization time or temperature according to established protocols to ensure the reaction goes to completion.
Hydrogel Dissolves or Lacks Mechanical Strength 1. Low Crosslinker Concentration: Insufficient crosslinking results in a weak network that may not be able to maintain its structure in a swollen state.[2] 2. Impure Monomers or Reagents: Impurities can interfere with the polymerization and crosslinking reactions. 3. Inadequate Initiator System: The choice and concentration of the initiator and accelerator (e.g., TEMED) can influence the homogeneity and integrity of the hydrogel network.[12]1. Increase Crosslinker Concentration: A higher crosslinker concentration will lead to a more robust and mechanically stable hydrogel, although this will likely decrease the swelling ratio.[2] 2. Use Purified Reagents: Ensure monomers are free from inhibitors and that all other reagents are of high purity. 3. Optimize Initiator System: Experiment with different initiator systems or concentrations to achieve a more uniform and stable gel. For instance, using an APS-SPS redox pair can result in more homogeneous gels compared to an APS-TEMED system.[12]
Inconsistent Swelling Results 1. Inhomogeneous Hydrogel Network: Non-uniform distribution of crosslinks can lead to variable swelling behavior.[12] 2. Variation in Experimental Conditions: Small changes in temperature, pH, or ionic strength between experiments can significantly impact the swelling ratio.[8] 3. Incomplete Drying of Hydrogel: Residual water in the "dry" hydrogel will lead to inaccurate initial weight measurements and, consequently, incorrect swelling ratio calculations.1. Improve Mixing During Synthesis: Ensure thorough mixing of all components before and during the initial stages of polymerization to promote a homogeneous network.[12] 2. Maintain Consistent Experimental Conditions: Carefully control the temperature, pH, and ionic strength of the swelling medium for all experiments. 3. Ensure Complete Drying: Dry the hydrogel samples to a constant weight in a vacuum oven at a suitable temperature before starting the swelling experiments.

Frequently Asked Questions (FAQs)

Q1: How does the concentration of the crosslinker affect the swelling ratio of this compound hydrogels?

A1: The concentration of the crosslinker is a critical factor in determining the swelling capacity of a hydrogel. An increase in the crosslinker concentration leads to a higher crosslinking density, which results in a more tightly bound polymer network with smaller pores. This restricted network structure reduces the ability of the hydrogel to absorb and retain water, thereby decreasing the equilibrium swelling ratio.[1][2][4] Conversely, a lower crosslinker concentration results in a looser network with larger mesh sizes, allowing for greater water uptake and a higher swelling ratio.[1][9]

Q2: What is the role of the initiator in the synthesis of this compound hydrogels and how does its concentration impact swelling?

A2: The initiator, such as ammonium persulfate (APS), generates free radicals that initiate the polymerization of the monomer (this compound). The concentration of the initiator can influence the rate of polymerization and the length of the polymer chains. A higher initiator concentration can lead to a faster reaction and the formation of shorter polymer chains, which may affect the overall network structure and, consequently, the swelling properties.[5][10] The optimal initiator concentration needs to be determined experimentally to achieve the desired swelling characteristics.

Q3: How does the pH of the swelling medium influence the swelling behavior of this compound hydrogels?

A3: this compound hydrogels are pH-sensitive due to the presence of carboxylate groups. In acidic solutions (low pH), these groups are protonated (-COOH), and the electrostatic repulsion between the polymer chains is low, resulting in a lower swelling ratio. As the pH increases to neutral or alkaline conditions, the carboxyl groups deprotonate to form carboxylate ions (-COO-). This leads to increased electrostatic repulsion between the negatively charged polymer chains, causing the hydrogel network to expand and absorb more water, thus increasing the swelling ratio.[8][11]

Q4: Can the ionic strength of the swelling solution affect the hydrogel's swelling ratio?

A4: Yes, the ionic strength of the swelling medium has a significant impact on the swelling ratio. In solutions with high ionic strength (e.g., saline solutions), the cations present in the solution can shield the negative charges of the carboxylate groups on the polymer chains. This "charge screening effect" reduces the electrostatic repulsion between the polymer chains, leading to a decrease in the swelling capacity of the hydrogel.[8][13]

Q5: What is the typical procedure for synthesizing this compound hydrogels?

A5: A common method for synthesizing this compound hydrogels is through free radical polymerization. This typically involves dissolving the this compound monomer and a crosslinking agent (e.g., N,N'-methylenebisacrylamide) in deionized water. An initiator (e.g., ammonium persulfate) is then added to the solution to start the polymerization process. The reaction is often carried out under an inert atmosphere (e.g., nitrogen) to prevent inhibition by oxygen and at a specific temperature to control the reaction rate. The resulting hydrogel is then washed to remove any unreacted monomers and dried.[14][15]

Quantitative Data Summary

The following tables summarize the effect of different experimental parameters on the swelling ratio of acrylate-based hydrogels based on data from various studies.

Table 1: Effect of Crosslinker (N,N'-methylenebisacrylamide - MBA) Concentration on Equilibrium Swelling Ratio

Monomer SystemCrosslinker Concentration (% w/w relative to monomer)Swelling Ratio (g/g)Reference
Poly(acrylamide-co-acrylic acid)0.0096707.23[5]
Poly(acrylamide-co-acrylic acid)0.0385389[5]
Poly(acrylic acid)0.15300% (in saline)[4]
Poly(acrylic acid)1.03360% (in saline)[4]

Table 2: Effect of pH on Equilibrium Swelling Ratio

Hydrogel CompositionSwelling Medium pHEquilibrium Swelling RatioReference
Poly(2-hydroxyethyl methacrylate-co-acrylic acid-co-ammonium acrylate)2~1.5[11]
Poly(2-hydroxyethyl methacrylate-co-acrylic acid-co-ammonium acrylate)8~18[11]
Poly(methacrylic acid-co-acrylamide)AcidicLow[8]
Poly(methacrylic acid-co-acrylamide)6.2 and 7.4High[8]

Experimental Protocols

General Synthesis of this compound Hydrogel via Free Radical Polymerization

This protocol provides a general framework. Specific concentrations and conditions should be optimized for your particular application.

Materials:

  • This compound (monomer)

  • N,N'-methylenebisacrylamide (MBA) (crosslinker)

  • Ammonium persulfate (APS) (initiator)

  • N,N,N',N'-tetramethylethylenediamine (TEMED) (accelerator, optional)

  • Deionized water

Procedure:

  • Monomer Solution Preparation: Dissolve a specific amount of this compound and MBA in deionized water in a reaction vessel. The concentration of the monomer and the molar ratio of monomer to crosslinker should be predetermined based on the desired hydrogel properties.

  • Inert Atmosphere: Purge the monomer solution with an inert gas, such as nitrogen, for approximately 30 minutes to remove dissolved oxygen, which can inhibit the polymerization reaction.

  • Initiation: While maintaining the inert atmosphere, add the initiator (APS) solution to the monomer mixture. If an accelerator like TEMED is used, it should be added at this stage as well.

  • Polymerization: Allow the polymerization to proceed at a controlled temperature (e.g., room temperature or elevated temperatures) for a sufficient amount of time (typically several hours) until a solid hydrogel is formed.[15]

  • Purification: Cut the resulting hydrogel into smaller pieces and immerse them in a large volume of deionized water for several days to remove any unreacted monomers, initiator, and other impurities. The water should be changed periodically.[16]

  • Drying: Dry the purified hydrogel samples in an oven or a vacuum oven at a specific temperature until a constant weight is achieved. This will give you the dry weight of the hydrogel.

Swelling Ratio Measurement

Procedure:

  • Initial Weight: Accurately weigh a dried piece of the hydrogel (W_d).

  • Immersion: Immerse the dried hydrogel in the desired swelling medium (e.g., deionized water, buffer solution of a specific pH).

  • Swelling: Allow the hydrogel to swell for a predetermined period. To determine the equilibrium swelling ratio, the hydrogel should be left in the solution until its weight no longer increases.

  • Final Weight: At various time intervals, remove the swollen hydrogel from the solution, gently blot the surface with a lint-free wipe to remove excess surface water, and weigh it (W_s).

  • Calculation: The swelling ratio (SR) is calculated using the following formula:

    SR (g/g) = (W_s - W_d) / W_d

Visualizations

experimental_workflow cluster_synthesis Hydrogel Synthesis cluster_characterization Swelling Characterization Monomer Monomer Solution (this compound + MBA) Deoxygenation Deoxygenation (N2 Purge) Monomer->Deoxygenation Initiation Initiation (Add APS) Deoxygenation->Initiation Polymerization Polymerization Initiation->Polymerization Purification Purification (Wash in DI Water) Polymerization->Purification Drying Drying (Constant Weight) Purification->Drying Swelling Swelling (Immersion in Medium) Drying->Swelling Measurement Weight Measurement Swelling->Measurement Calculation Calculate Swelling Ratio Measurement->Calculation

Caption: Experimental workflow for this compound hydrogel synthesis and swelling characterization.

swelling_factors cluster_synthesis_params Synthesis Parameters cluster_environmental_factors Environmental Factors SwellingRatio Swelling Ratio Crosslinker Crosslinker Concentration Crosslinker->SwellingRatio - Initiator Initiator Concentration Initiator->SwellingRatio +/- pH pH of Medium pH->SwellingRatio + (in basic medium) IonicStrength Ionic Strength IonicStrength->SwellingRatio -

References

Technical Support Center: Industrial Scale-Up of Ammonium Acrylate Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the industrial scale-up of ammonium acrylate synthesis. This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the synthesis and scale-up of this compound and its polymers.

Troubleshooting Guide

This guide provides solutions to specific problems you might encounter during your experiments.

Issue 1: Premature or Runaway Polymerization

Question: My reaction mixture is rapidly increasing in viscosity and temperature, or has solidified completely. What is happening and how can I prevent it?

Answer: This indicates uncontrolled or premature polymerization of acrylic acid/acrylate, which is the most common and hazardous side reaction. Acrylic monomers are highly susceptible to radical polymerization, which can be initiated by heat, light, contaminants, or the depletion of inhibitors.[1][2][3] The reaction is highly exothermic, which can lead to a dangerous runaway reaction, especially at a large scale where heat dissipation is less efficient.[4][5][6]

Troubleshooting Steps:

  • Inhibitor Management: Ensure an adequate amount of a suitable radical inhibitor is present throughout the reaction. The choice and concentration may need to be re-evaluated for scale-up.[3]

    • Action: Add inhibitors like hydroquinone (HQ), monomethyl ether hydroquinone (MEHQ), or phenothiazine (PTZ) at the start of the synthesis.[1][3]

    • Oxygen's Role: For inhibitors like MEHQ, a controlled amount of dissolved oxygen is necessary for them to function effectively. Conversely, an uncontrolled introduction of air can promote polymerization.[3][6] It is often recommended to conduct the reaction under a controlled inert atmosphere (e.g., nitrogen) with a carefully managed amount of oxygen.[3]

  • Temperature Control: Maintain the reaction temperature as low as possible while ensuring a reasonable reaction rate.[3]

    • Action: Implement precise temperature control and monitoring. For exothermic reactions, ensure the cooling system of the reactor is sufficient to handle the heat generated at the industrial scale.[5] Using an alcohol solvent can also serve as a heat transfer medium to dissipate reaction heat.[7]

  • Eliminate Contaminants: Contaminants such as peroxides, metal ions (iron, copper), or dust can initiate polymerization.[3][6]

    • Action: Ensure all reactants, solvents, and the reactor itself are clean and free from such impurities.

  • Avoid Localized Hot Spots: Inadequate mixing in large reactors can lead to localized areas of high temperature where polymerization can initiate.[3][5]

    • Action: Ensure efficient and uniform agitation throughout the reaction vessel. The type of stirrer and mixing speed are critical scale-dependent factors.[8]

Issue 2: Low Yield of this compound or Polyacrylate

Question: The final yield of my product is significantly lower than expected. What are the potential causes?

Answer: Low yields can result from incomplete reactions, various side reactions, or loss of product during workup and purification.[3] Identifying the specific cause is crucial for process optimization.

Potential Causes and Solutions:

  • Side Reactions:

    • Salt Formation: As a base, the tertiary amine can react with the acidic carboxylic acid group of acrylic acid to form an ammonium salt, which can compete with the desired reaction.[1][9]

    • Retro-Michael Reaction: The aza-Michael addition, if applicable to your synthesis route, is reversible. The product can revert to starting materials under certain conditions (e.g., high temperature).[1]

    • Amide Formation: If the starting amine contains primary or secondary amine impurities, they can react to form amides.[1]

    • Action: Use milder reaction conditions to minimize reversible reactions. Ensure the purity of your starting materials to avoid unwanted side reactions.[1]

  • Incomplete Conversion:

    • Action: Monitor the reaction progress using appropriate analytical techniques (e.g., TLC, GC-MS, HPLC).[1] Adjust reaction parameters such as temperature, time, or catalyst concentration to drive the reaction to completion.

  • Product Loss During Workup:

    • Action: Optimize purification methods. For example, if the product is a salt, precipitation by adding a low-polarity solvent might be an effective purification step.[10]

The following diagram outlines a logical workflow for troubleshooting low yield issues.

Low_Yield_Troubleshooting start Low Product Yield check_conversion Check Reaction Conversion (TLC, GC, etc.) start->check_conversion check_side_reactions Analyze for Side Products (NMR, MS) start->check_side_reactions check_workup Review Workup & Purification Procedure start->check_workup incomplete Incomplete Reaction check_conversion->incomplete Low side_products Side Reactions Confirmed check_side_reactions->side_products Present product_loss Product Loss During Workup check_workup->product_loss Inefficient optimize_conditions Optimize Reaction Conditions (Temp, Time) incomplete->optimize_conditions modify_reagents Purify Reagents or Modify Stoichiometry side_products->modify_reagents optimize_purification Optimize Purification Method product_loss->optimize_purification

Caption: Troubleshooting workflow for low product yield.

Issue 3: Poor Polymer Properties or Inconsistency

Question: The resulting poly(this compound) has inconsistent molecular weight, poor performance as a dispersant, or other undesirable properties. Why is this happening?

Answer: The final properties of the polymer are highly dependent on the reaction conditions and the purity of the monomers.

Potential Causes and Solutions:

  • Monomer Quality: The presence of impurities in the this compound monomer, such as acrylic acid from deamidation, can be incorporated into the polymer chain and alter its properties.[4]

    • Action: Ensure high purity of the monomer solution before polymerization.

  • Polymerization Conditions:

    • Temperature: Temperature affects the rate of polymerization and the final properties of the gel.[4] Low-temperature polymerization can result in more porous and less elastic gels.[4]

    • Initiator/Catalyst Concentration: Using excessive amounts of initiators like ammonium persulfate can lead to very short polymer chains and can oxidize the final product.[4]

    • Monomer Concentration: The concentration of this compound in the aqueous solution affects the molecular weight of the resulting polymer.[11]

    • Action: Carefully control and optimize all polymerization parameters. The use of a chain-transfer agent can help control the molecular weight.[7]

Frequently Asked Questions (FAQs)

Q1: What are the key safety concerns when scaling up this compound synthesis? A1: The primary safety concern is the potential for a runaway polymerization reaction, which is highly exothermic and can cause a rapid increase in temperature and pressure inside the reactor.[6] Acrylic acid and its derivatives are also flammable and corrosive.[2] A thorough hazard analysis, including reaction calorimetry, is essential to design appropriate safety measures for heat removal and emergency venting.[8]

Q2: How does pH affect the synthesis and stability of this compound? A2: Maintaining the correct pH is crucial. During synthesis via neutralization of acrylic acid with ammonia or ammonium hydroxide, the pH must be controlled to ensure complete salt formation without introducing excess reactants. For poly(this compound) solutions used as dispersants, changes in pH can affect their stability and performance.[12] A basic pH (above 7.3) in stored acrylonitrile, a potential precursor, can be an indicator of unwanted ionic polymerization.[6]

Q3: What is the typical shelf life of this compound monomer and how should it be stored? A3: this compound is typically handled as an aqueous solution. It is unstable and prone to polymerization.[2] It should be stored in a cool, dry, well-ventilated place, away from heat sources, light, and incompatible materials like strong oxidizing agents.[2][13] The solution must contain an inhibitor, and its concentration should be monitored over time.[6]

Q4: Can I use tap water for the aqueous solution polymerization? A4: It is highly discouraged. Tap water can contain metal ions and other impurities that might initiate polymerization or interfere with the initiator system, leading to inconsistent results.[3] Use deionized or distilled water for all preparations.

Quantitative Data Summary

The following tables provide representative data on how reaction conditions can influence the synthesis and polymerization of acrylates.

Table 1: Influence of Monomer and Ammonium Hydroxide Concentration on Polymerization (Data adapted from patent literature describing general acrylate polymerization)

Monomer Concentration (wt%)Ammonium Hydroxide (wt%)NotesReference
10 - 400.1 - 15The amount of hydroxide needed generally decreases as the monomer concentration increases.[11]
20 - 40(Preferred Range)Preferred range for producing efficient flocculants.[11]

Table 2: Influence of Polymerization Inhibitor on a Related Acrylate Synthesis (Illustrative data on the effect of inhibitors on preventing unwanted polymer formation)

InhibitorConcentration (ppm)Yield of Desired Product (%)Polymer Formation (%)Reference
None0< 10> 90[1]
MEHQ2007525[1]
PTZ2008515[1]

Experimental Protocols

Protocol 1: General Aqueous Solution Polymerization of this compound

This protocol describes a general method for synthesizing low-molecular-weight ammonium polyacrylate, adapted from patent literature.[7]

Objective: To synthesize low-molecular-weight ammonium polyacrylate using an aqueous solution polymerization method.

Materials:

  • Acrylic Acid (99% purity)

  • Ammonium Persulfate (Initiator)

  • Isopropanol (Chain-transfer agent and heat transfer solvent)

  • Ammonia solution

  • Deionized Water

Procedure:

  • Monomer/Initiator Solution Prep: Prepare a solution by dissolving ammonium persulfate in deionized water. Mix this with the acrylic acid solution.

  • Reactor Setup: Charge a reactor equipped with a stirrer, reflux condenser, and thermometer with isopropanol.

  • Reaction: Heat the isopropanol to reflux (approx. 80-90 °C).

  • Addition: Continuously add the monomer/initiator solution dropwise into the refluxing isopropanol. The rate of addition should be controlled to maintain a steady reaction temperature.

  • Polymerization: After the addition is complete, maintain the reaction under reflux for a specified period to ensure complete polymerization.

  • Solvent Removal: After the reaction is complete, distill the isopropanol and water mixture under atmospheric pressure.

  • Neutralization: Cool the reactor contents to room temperature. Slowly add ammonia solution to adjust the pH to between 7 and 8, yielding the final low-molecular-weight ammonium polyacrylate solution.

The following diagram illustrates the workflow for this experimental protocol.

Experimental_Workflow cluster_prep Preparation cluster_reaction Polymerization cluster_workup Workup prep_initiator Prepare Initiator Solution mix_solutions Mix Monomer and Initiator Solutions prep_initiator->mix_solutions prep_monomer Prepare Monomer (Acrylic Acid) prep_monomer->mix_solutions add_mixture Dropwise Addition of Monomer/Initiator Mix mix_solutions->add_mixture setup_reactor Setup Reactor with Isopropanol heat_reflux Heat to Reflux (80-90 °C) setup_reactor->heat_reflux heat_reflux->add_mixture maintain_reflux Maintain Reflux to Complete Reaction add_mixture->maintain_reflux distill Distill off Solvent maintain_reflux->distill cool Cool to Room Temperature distill->cool neutralize Neutralize with Ammonia (pH 7-8) cool->neutralize final_product Final Product: Ammonium Polyacrylate Soln. neutralize->final_product

References

Technical Support Center: Improving the Thermal Stability of Ammonium Acrylate Polymers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on enhancing the thermal stability of ammonium acrylate polymers.

Frequently Asked Questions (FAQs)

Q1: What is thermal stability in the context of this compound polymers?

A1: Thermal stability refers to a polymer's ability to resist decomposition or structural changes at elevated temperatures. For this compound polymers, this is crucial as thermal degradation can lead to the release of ammonia and subsequent changes in the polymer's chemical and physical properties, impacting its performance in applications like drug delivery systems. The thermal decomposition of ammonium polymethacrylate, for instance, involves a cyclization reaction between adjacent monomer units before it fragments into volatile products.[1]

Q2: What are the primary mechanisms of thermal degradation in this compound polymers?

A2: The thermal degradation of polyacrylates in an inert atmosphere often involves rearrangements that can lead to decarboxylation and the formation of monomers and alcohols.[2] In the presence of oxygen, degradation is typically more rapid and involves peroxide formation and radical reactions.[2] For this compound polymers specifically, a key degradation pathway involves the loss of ammonia, which can catalyze further decomposition reactions. The thermal behavior of ammonium polymethacrylate involves a cyclization reaction before the polymer chain breaks down into volatile products.[1]

Q3: What are the most effective strategies for improving the thermal stability of these polymers?

A3: Several strategies can be employed:

  • Copolymerization: Introducing a more thermally stable co-monomer, such as styrene or methyl methacrylate, into the polymer chain can significantly enhance overall thermal stability.[3][4][5][6][7] The presence of different monomer units can disrupt the degradation pathways.

  • Cross-linking: Creating a three-dimensional network through cross-linking restricts chain mobility and the diffusion of volatile degradation products, thereby increasing thermal stability.[8] This can be achieved through thermal treatment or by adding a cross-linking agent during polymerization.[8][9]

  • Addition of Stabilizers/Fillers: Incorporating thermal stabilizers, such as antioxidants or inorganic nanofillers like nanoclays, can effectively mitigate thermal degradation.[10] These additives can interrupt radical degradation processes or act as a physical barrier to heat and mass transfer.[10]

Q4: How is the thermal stability of this compound polymers typically evaluated?

A4: The most common technique is Thermogravimetric Analysis (TGA) . TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere.[3][11][12] This analysis provides crucial data points, including the onset temperature of decomposition (Tonset) and the temperature of maximum weight loss (Tmax), which are key indicators of thermal stability.[13]

Troubleshooting Guide

ProblemPotential Cause(s)Suggested Solution(s)
Premature Polymer Degradation (Yellowing/Brittleness) During Processing Processing temperature is too high.Lower the processing temperature. Use TGA to determine the polymer's degradation onset temperature and maintain processing temperatures well below this point.[10]
Presence of impurities or residual initiator.Ensure thorough purification of the synthesized polymer to remove unreacted monomers, initiators (like ammonium persulfate), and other impurities that can catalyze degradation.[14]
Inconsistent Thermal Stability Results Between Batches Variations in monomer concentration or initiator ratio.Strictly control the polymerization conditions, including monomer and initiator concentrations.[15][16] Ensure consistent mixing and temperature control during synthesis.[14]
Inconsistent molecular weight or polydispersity.Characterize the molecular weight and polydispersity of each batch using techniques like Gel Permeation Chromatography (GPC). Variations can affect thermal properties.
Poor Solubility After Thermal Treatment Excessive cross-linking occurred during heating.Reduce the temperature or duration of the thermal treatment. If using a cross-linking agent, optimize its concentration.[17]
Release of Ammonia Odor at Moderate Temperatures The ammonium salt is unstable.Consider copolymerization with a more stable monomer to increase the overall stability of the polymer backbone.[18] Alternatively, investigate the use of different counter-ions if the application allows.

Quantitative Data Summary

The following table summarizes thermogravimetric analysis (TGA) data for various acrylate polymers, highlighting the impact of different modification strategies on their thermal stability.

Polymer SystemT10% (Temperature at 10% weight loss, °C)Tmax (Temperature at max weight loss rate, °C)Char Residue at 600°C (%)Reference
Poly(Acrylamide-co-Acrylic Acid)~250-370 (initial step)--[19]
Poly(AAm-co-AAc)-g-Poly(St-co-MMA)36542818.2
Poly(AAm-co-AAc)-g-Poly(St-co-MMA) with higher crosslinker37843522.5
Poly(n-butyl acrylate) (AIBN initiated)-304 (step 1), 361 (step 2)-[20]
Poly(n-butyl acrylate) (Thiol initiated)-360-370-[20]

Note: Data is compiled from multiple sources and experimental conditions may vary. This table is for comparative purposes.

Experimental Protocols

Protocol: Synthesis of a Thermally Stable this compound Copolymer via Solution Polymerization

This protocol describes the synthesis of a copolymer of this compound and a more stable co-monomer (e.g., Styrene or Methyl Methacrylate) to improve thermal stability.

Materials:

  • Acrylic Acid

  • Styrene (or other stabilizing co-monomer)

  • Ammonium Hydroxide (28-30% solution)

  • Ammonium Persulfate (APS) (Initiator)

  • Deionized (DI) Water

  • Isopropanol (Solvent and chain-transfer agent)[16]

  • Nitrogen gas

  • Reaction vessel (three-neck flask) with reflux condenser, thermometer, and nitrogen inlet.

Procedure:

  • Monomer Neutralization: In a beaker placed in an ice bath, slowly add ammonium hydroxide to a solution of acrylic acid in DI water with constant stirring until a pH of ~7 is reached. This forms the this compound monomer solution.

  • Reaction Setup: Assemble the reaction vessel. Add the desired amount of isopropanol and water to the flask.[16] Purge the system with nitrogen for 30 minutes to remove oxygen.

  • Initiator and Monomer Preparation: Dissolve the ammonium persulfate initiator in a small amount of DI water.[16] Mix this with the this compound solution and the styrene co-monomer.

  • Polymerization: Heat the solvent in the reaction flask to 80-90°C under a nitrogen atmosphere to achieve reflux.[16]

  • Monomer Addition: Using a dropping funnel, add the monomer-initiator mixture to the reaction vessel dropwise over a period of 1-2 hours while maintaining the reflux temperature and stirring.[16]

  • Reaction Completion: After the addition is complete, continue the reaction for an additional 2-4 hours to ensure high conversion.

  • Purification: Cool the reaction mixture to room temperature. Precipitate the polymer by pouring the solution into a large excess of a non-solvent (e.g., methanol or acetone).

  • Drying: Filter the precipitated polymer and dry it in a vacuum oven at 40-50°C until a constant weight is achieved.

  • Characterization: Characterize the resulting copolymer for its thermal stability using TGA and confirm its composition using techniques like FTIR or NMR spectroscopy.

Visualizations

Logical Relationships

Factors_Influencing_Thermal_Stability cluster_strategies Improvement Strategies cluster_properties Polymer Properties cluster_outcome Outcome Copolymerization Copolymerization ChainRigidity Increased Chain Rigidity Copolymerization->ChainRigidity Crosslinking Cross-linking Network 3D Network Formation Crosslinking->Network Additives Use of Additives RadicalScavenging Radical Scavenging Additives->RadicalScavenging Stability Improved Thermal Stability ChainRigidity->Stability Network->Stability RadicalScavenging->Stability Thermal_Degradation_Pathway Polymer Poly(this compound) Chain Cyclization Intramolecular Cyclization Polymer->Cyclization Step 1 Heat High Temperature (Heat Input) Heat->Polymer Ammonia Ammonia (NH3) Release Cyclization->Ammonia Scission Chain Scission Cyclization->Scission Step 2 Volatiles Volatile Products (Oligomers, Monomers) Scission->Volatiles Experimental_Workflow cluster_synthesis Synthesis & Modification cluster_analysis Analysis & Characterization cluster_evaluation Evaluation s1 Monomer Selection (Acrylate + Co-monomer) s2 Polymerization (e.g., Solution Polymerization) s1->s2 s3 Purification & Drying s2->s3 a1 Structural Analysis (FTIR, NMR) s3->a1 a2 Thermal Analysis (TGA, DSC) s3->a2 a3 Molecular Weight (GPC) s3->a3 e1 Compare Td, Char Yield a2->e1

References

effect of pH on the performance of ammonium acrylate hydrogels

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the effect of pH on the performance of ammonium acrylate and other acrylate-based hydrogels.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism behind the pH-sensitivity of this compound hydrogels?

This compound hydrogels, and acrylate-based hydrogels in general, exhibit pH-sensitivity due to the presence of carboxyl groups (-COOH) along their polymer chains. At low pH, these groups are protonated (-COOH), leading to a more collapsed hydrogel network. As the pH increases above the pKa of the acrylic acid (around 4.5-4.75), the carboxyl groups deprotonate to form carboxylate ions (-COO⁻).[1][2] The resulting electrostatic repulsion between these negatively charged groups causes the hydrogel network to expand and swell significantly.[1][2]

Q2: How does the concentration of acrylic acid in the hydrogel formulation affect its pH-dependent swelling?

The concentration of acrylic acid is directly proportional to the number of ionizable carboxyl groups in the hydrogel network. A higher concentration of acrylic acid leads to a greater number of carboxylate groups at a pH above the pKa, resulting in stronger electrostatic repulsion and, consequently, a higher swelling ratio.[1][2]

Q3: What is the role of the crosslinking agent in the pH-responsive behavior of these hydrogels?

The crosslinking agent, such as N,N'-methylenebis(acrylamide) (MBA or BIS), creates the three-dimensional network structure of the hydrogel.[1] A higher concentration of the crosslinking agent results in a more rigid and tightly crosslinked network. This increased rigidity restricts the expansion of the polymer chains, leading to a lower swelling capacity even at optimal pH.[3] Conversely, a lower crosslinker concentration results in a more flexible network that can swell to a greater degree.[3]

Q4: Can the ionic strength of the swelling medium affect the hydrogel's performance?

Yes, the ionic strength of the surrounding medium significantly impacts the swelling behavior. In a solution with high ionic strength (e.g., a salt solution), the electrostatic repulsion between the carboxylate groups is shielded by the counter-ions from the salt. This "charge screening" effect reduces the repulsive forces, causing the hydrogel to shrink and exhibit a lower swelling ratio compared to its swelling in deionized water at the same pH.

Troubleshooting Guide

Issue 1: The hydrogel exhibits poor swelling even at high pH.

Possible Cause Troubleshooting Step
High Crosslinker Concentration Review the synthesis protocol and reduce the concentration of the crosslinking agent (e.g., N,N'-methylenebis(acrylamide)). A lower crosslinker density allows for greater chain relaxation and swelling.[3]
Incomplete Polymerization Ensure that the initiator (e.g., ammonium persulfate) and accelerator (e.g., TEMED) are fresh and used in the correct concentrations. Incomplete polymerization can lead to a poorly formed network with limited swelling capacity.
Low Acrylic Acid Content Increase the molar ratio of acrylic acid in your monomer formulation. A higher acrylic acid content provides more ionizable groups, leading to greater electrostatic repulsion and swelling at high pH.[1][2]
High Ionic Strength of Swelling Medium If using a buffer, ensure its ionic strength is not excessively high. Test the swelling in deionized water to confirm the hydrogel's maximum swelling potential.

Issue 2: The hydrogel dissolves or loses its structural integrity during swelling.

Possible Cause Troubleshooting Step
Insufficient Crosslinking Increase the concentration of the crosslinking agent in the synthesis protocol. An insufficient number of crosslinks will result in a weak gel that cannot maintain its structure when swollen.
Hydrolysis of Polymer Chains Avoid prolonged exposure to very high or very low pH, especially at elevated temperatures, as this can lead to the hydrolysis of the polymer backbone or crosslinks, causing the hydrogel to degrade.[4]
Presence of Impurities Ensure all monomers and reagents are pure. Impurities can interfere with the polymerization and crosslinking reactions, leading to a defective hydrogel network.

Issue 3: Inconsistent swelling results between batches.

Possible Cause Troubleshooting Step
Variability in Polymerization Conditions Strictly control the reaction temperature, time, and atmosphere (e.g., purging with nitrogen to remove oxygen, which can inhibit free radical polymerization).
Inaccurate Reagent Measurement Precisely measure all components of the hydrogel formulation, especially the monomer, crosslinker, and initiator. Small variations can lead to significant differences in hydrogel properties.
Non-uniform Mixing Ensure thorough mixing of the pre-polymerization solution to achieve a homogeneous distribution of all components before initiating polymerization.

Data Presentation

Table 1: Effect of pH on the Equilibrium Swelling Ratio of Acrylate-Based Hydrogels

pHSwelling Ratio (%) - Poly(AAm-co-AAc)[1]Swelling Ratio (%) - Poly(acrylic acid)[5]
1.2-321
2.2~1500-
4.0~2000-
7.0~4000-
7.4-4151
10.0~4500-

Note: The swelling ratios are approximate values derived from graphical data in the cited literature and may vary depending on the specific synthesis conditions.

Experimental Protocols

1. Synthesis of Poly(acrylamide-co-acrylic acid) Hydrogel

This protocol is based on the free radical polymerization method.[1]

  • Materials:

    • Acrylamide (AAm)

    • Acrylic acid (AAc)

    • N,N'-methylenebis(acrylamide) (BIS) - Crosslinker

    • Ammonium persulfate (APS) - Initiator

    • N,N,N',N'-tetramethylethylenediamine (TEMED) - Accelerator

    • Deionized water

  • Procedure:

    • Prepare aqueous solutions of AAm and AAc in deionized water at the desired molar ratio.

    • Add the crosslinker (BIS) to the monomer solution and mix until dissolved.

    • Bubble nitrogen gas through the solution for 15-20 minutes to remove dissolved oxygen.

    • Add the initiator (APS) and accelerator (TEMED) to the solution and mix gently.

    • Quickly transfer the solution into a mold (e.g., glass tubes or between glass plates with a spacer).

    • Allow the polymerization to proceed at room temperature for a specified time (e.g., 2 hours).

    • Once polymerized, remove the hydrogel from the mold and immerse it in a large volume of deionized water to wash away unreacted monomers and initiators. The water should be changed periodically until the pH of the water remains neutral.

    • The purified hydrogel can then be dried or used directly for swelling studies.

2. Swelling Measurement

  • Procedure:

    • Take a dried sample of the hydrogel and weigh it (Wd).

    • Immerse the dried hydrogel in a buffer solution of a specific pH at a constant temperature (e.g., 37°C).

    • At regular time intervals, remove the hydrogel from the solution, gently blot the surface with filter paper to remove excess water, and weigh it (Ws).

    • Continue this process until the hydrogel reaches a constant weight, indicating that equilibrium swelling has been achieved.

    • The swelling ratio (SR) can be calculated using the following formula: SR (%) = [(Ws - Wd) / Wd] x 100

Mandatory Visualizations

experimental_workflow cluster_prep Preparation of Pre-polymerization Solution cluster_poly Polymerization cluster_purification Purification and Characterization p1 Dissolve Monomers (AAm, AAc) and Crosslinker (BIS) in Deionized Water p2 Purge with Nitrogen p1->p2 p3 Add Initiator (APS) and Accelerator (TEMED) p2->p3 p4 Transfer to Mold and Allow Polymerization p3->p4 p5 Wash Hydrogel in Deionized Water p4->p5 p6 Dry and Weigh for Swelling Studies p5->p6

Caption: Experimental workflow for the synthesis of poly(acrylamide-co-acrylic acid) hydrogels.

ph_swelling_mechanism cluster_low_ph Low pH (pH < pKa) cluster_high_ph High pH (pH > pKa) Protonated -COOH Collapsed Network Low Swelling Protonated->Collapsed Network H-bonding dominates Deprotonated -COO⁻ Expanded Network High Swelling Deprotonated->Expanded Network Electrostatic repulsion Hydrogel Hydrogel Hydrogel->Protonated Hydrogel->Deprotonated

Caption: Mechanism of pH-dependent swelling in acrylate hydrogels.

troubleshooting_logic cluster_swelling Swelling Issues cluster_integrity Integrity Issues cluster_consistency Consistency Issues start Issue: Poor Hydrogel Performance q1 Low Swelling at High pH? start->q1 a1_yes Decrease Crosslinker Increase Acrylic Acid q1->a1_yes Yes a1_no Check for Dissolution q1->a1_no No a2_yes Increase Crosslinker a1_no->a2_yes Yes a2_no Inconsistent Results? a1_no->a2_no No a3_yes Standardize Protocol: - Temperature - Time - Mixing a2_no->a3_yes Yes end_node Consult Further Literature a2_no->end_node No

Caption: A logical flowchart for troubleshooting common issues in hydrogel experiments.

References

minimizing residual monomer content in poly(ammonium acrylate)

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Poly(ammonium acrylate) Synthesis

Welcome to the technical support center for poly(this compound) synthesis. This resource provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions to help minimize residual this compound monomer content in your experiments.

Troubleshooting Guide

This section addresses specific issues you may encounter during the synthesis of poly(this compound).

Q1: My final poly(this compound) product has a high residual monomer content. What are the primary factors I should investigate?

A1: High residual monomer content is a common issue that can often be resolved by systematically evaluating your polymerization parameters. The first things to check are your reaction conditions and reagent concentrations.

  • Initiator Concentration: The amount of initiator is critical. An insufficient concentration can lead to incomplete polymerization, while an excessive amount might not be beneficial and can affect the polymer's molecular weight. The conversion of monomer to polymer generally increases with a higher initiator concentration up to an optimal point.[1]

  • Polymerization Temperature: Temperature significantly impacts reaction kinetics.[2] Higher temperatures generally increase the rate of polymerization and the decomposition rate of the initiator, leading to a higher conversion of monomer to polymer.[2][3] However, excessively high temperatures can favor depropagation, especially with certain monomers, which can increase residual monomer levels.[4]

  • Reaction Time: Ensure the polymerization has been allowed to proceed for a sufficient duration. The conversion of monomer increases with time, but the reaction rate slows as monomer concentration decreases. Extending the reaction time can help consume the remaining monomer.

  • Monomer Concentration: The initial concentration of the this compound monomer can influence the reaction kinetics and viscosity of the medium, which in turn affects monomer conversion.

A logical workflow for troubleshooting this issue is outlined in the diagram below.

TroubleshootingWorkflow start High Residual Monomer Detected check_initiator Review Initiator Concentration start->check_initiator check_temp_time Evaluate Polymerization Temperature & Time start->check_temp_time check_reagents Verify Reagent Purity & Monomer Concentration start->check_reagents optimize_conditions Optimize Reaction Conditions check_initiator->optimize_conditions check_temp_time->optimize_conditions check_reagents->optimize_conditions analyze Re-analyze Residual Monomer optimize_conditions->analyze After re-synthesis post_treatment Consider Post-Polymerization Treatment post_treatment->analyze After treatment analyze->post_treatment Still High end_ok Issue Resolved analyze->end_ok Below Threshold end_not_ok Issue Persists: Consult Specialist analyze->end_not_ok Still High after all steps

Caption: Troubleshooting flowchart for addressing high residual monomer.

Q2: How does the initiator concentration specifically affect residual monomer levels in acrylate polymerization?

A2: The initiator concentration has a direct relationship with monomer conversion and, consequently, residual monomer content.

  • Mechanism: The initiator generates free radicals that start the polymerization chains. Increasing the initiator concentration generally leads to a higher number of free radicals, which can initiate more polymer chains simultaneously and increase the overall rate of polymerization.

  • Effect on Conversion: As shown in studies on similar acrylate systems, increasing the amount of initiator (like potassium persulfate) leads to a higher conversion coefficient and a decrease in residual monomer content.[1][5] For example, in one study, the conversion coefficient increased steadily as the initiator concentration was raised.[5]

  • Finding the Optimum: While increasing the initiator concentration is generally beneficial for reducing residual monomer, there is an optimal range. At very low concentrations, the number of free radicals may be insufficient to achieve high conversion.[6] Conversely, excessively high concentrations can lead to shorter polymer chains and may not further reduce the monomer content significantly. It is crucial to optimize this parameter for your specific system.

Table 1: Effect of Initiator Concentration on Monomer Conversion (Data synthesized from studies on related acrylate/acrylamide systems)

Initiator (KPS) Conc. (mol/L)Monomer ConversionResidual Monomer
Low (e.g., 0.75 x 10⁻⁴)>95%Decreases with increasing concentration[1]
Medium (e.g., 2.5 x 10⁻⁴)IncreasesDecreases[5]
High (e.g., 5.0 x 10⁻⁴)HighestLowest[5]

Q3: I am still observing high residual monomer. What post-polymerization treatments can be applied?

A3: When optimizing reaction conditions is insufficient, post-polymerization treatments are an effective strategy to further reduce residual monomer levels.

  • Thermal Treatment: Elevating the temperature after the main polymerization phase can promote the diffusion of remaining monomers and radicals, allowing for further reaction. This is often called a "thermal cure" or "post-cure." For heat-cured acrylic resins, curing at 70°C followed by a period at 100°C significantly reduces residual monomer compared to curing at 70°C alone.[2] Immersing the polymer in water at 50°C for one hour has also been shown to be effective.[7]

  • Chemical Scavenging: This method involves adding a chemical agent after polymerization to react with the unreacted monomer.

    • Radical Initiators: Adding a second shot of a radical initiator (like a persulfate or peroxide) at an elevated temperature (e.g., 60-90°C) can initiate the polymerization of the remaining monomer.[8][9] Hydrophilic initiators are often more efficient for aqueous polymer dispersions.[9]

    • Alkanolamines: Adding an alkanolamine can neutralize free acrylate monomer.[10] This reaction can be reversible, so it is often best used shortly before the final application of the polymer.[10]

  • Ultrasonic Treatment: Applying ultrasonic energy to the polymer dispersion, particularly in warm water (e.g., 50°C), can reduce residual monomer content.[7] This method is advantageous as it can be faster than other techniques, potentially working in as little as 3-5 minutes.[7] The mechanism may involve enhanced monomer extraction or ultrasonically induced post-polymerization.[7]

Table 2: Comparison of Post-Polymerization Treatment Methods

Treatment MethodTypical ConditionsEffectivenessReference
Thermal TreatmentHeat to 70-100°C for an extended period (e.g., >50 min)Highly effective, can achieve very low levels (<0.1 wt%)[2][2]
Chemical Scavenging (Initiator)Add persulfate/peroxide, heat to 60-90°CEffective, but may impact colloidal stability[8][9][8][9]
Chemical Scavenging (Alkanolamine)Add alkanolamine at ambient temperatureEffective for short-term reduction[10][10]
Ultrasonic Treatment50°C water bath for 3-5 minutesSignificantly reduces monomer, faster than other methods[7][7]

Frequently Asked Questions (FAQs)

Q1: What are the standard analytical methods to quantify residual this compound monomer?

A1: Several analytical techniques are commonly used to accurately measure residual monomer content. The choice of method depends on the sample matrix, required sensitivity, and available equipment.[11]

  • High-Performance Liquid Chromatography (HPLC): This is one of the most common and reliable methods.[11][12] It involves separating the monomer from the polymer matrix using a suitable column (e.g., C18) and detecting it with a UV detector.[12] HPLC is particularly useful for non-volatile monomers.[11]

  • Gas Chromatography (GC): GC, often coupled with a Flame Ionization Detector (GC-FID) or Mass Spectrometry (GC-MS), is a highly sensitive method for volatile monomers.[13][14] This technique typically requires extracting the monomer from the polymer sample with a solvent before injection.[11][13]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR can quantify residual monomers directly from a solution sample without an extraction step.[11][14] While it may not be as sensitive as chromatographic methods, it is non-destructive and can provide additional structural information.[11]

AnalyticalWorkflow sample Poly(this compound) Sample prep Sample Preparation (Dilution/Extraction) sample->prep nmr NMR Analysis (Direct Measurement in Solution) sample->nmr Direct hplc HPLC Analysis (C18 Column, UV Detection) prep->hplc gc GC-FID/MS Analysis (Solvent Extraction) prep->gc quant Quantification (vs. Calibration Curve) hplc->quant gc->quant nmr->quant

Caption: General workflow for the analysis of residual monomers.

Q2: Why is minimizing residual monomer in poly(this compound) important, especially for drug development?

A2: Minimizing residual monomer is crucial for several reasons, particularly in biomedical and pharmaceutical applications:

  • Biocompatibility and Safety: Unreacted acrylate monomers can be toxic and cause allergic reactions or tissue irritation.[7] For any material intended for use in drug delivery or medical devices, ensuring the removal of these potentially harmful small molecules is a primary safety requirement.

  • Product Performance and Stability: The presence of residual monomers can negatively affect the physical and mechanical properties of the final polymer.[11] It can alter properties such as hardness, wear resistance, and susceptibility to degradation, compromising the performance and stability of the drug formulation.[15]

  • Regulatory Compliance: Regulatory bodies like the FDA have stringent limits on the amount of leachable or extractable substances, including residual monomers, in medical and pharmaceutical products. For acrylic resins used in medical applications, standards such as ISO 20795-1:2013 set maximum allowable residual monomer content.[7]

Experimental Protocols

Protocol 1: General Synthesis of Poly(this compound) via Free Radical Polymerization

  • Reagent Preparation: Prepare an aqueous solution of this compound monomer at the desired concentration.

  • Reactor Setup: Add the monomer solution to a jacketed glass reactor equipped with a mechanical stirrer, nitrogen inlet, and temperature probe.

  • Inerting: Bubble nitrogen through the solution for at least 30 minutes to remove dissolved oxygen, which can inhibit free radical polymerization.

  • Initiation: While maintaining a nitrogen atmosphere and constant stirring, heat the solution to the desired polymerization temperature (e.g., 70°C).[16]

  • Initiator Addition: Prepare a fresh aqueous solution of the initiator (e.g., potassium persulfate). Add the initiator solution to the reactor to start the polymerization.

  • Polymerization: Maintain the reaction at a constant temperature for a set duration (e.g., 6 hours).[16] The solution will become progressively more viscous.

  • Cooling: After the reaction period, turn off the heat and allow the polymer solution to cool to room temperature.[16]

  • Purification (Optional): To remove unreacted monomer and initiator, the product can be purified by dialysis against deionized water.[16]

Protocol 2: Quantification of Residual Monomer by HPLC

  • Standard Preparation: Prepare a series of standard solutions of this compound monomer of known concentrations in the mobile phase.

  • Sample Preparation: Accurately weigh a sample of the poly(this compound) product. Dilute it with the mobile phase to a known volume to ensure the expected monomer concentration falls within the range of the calibration standards.

  • Chromatographic Conditions:

    • HPLC System: An isocratic HPLC system with a UV detector.

    • Column: C18 reverse-phase column (e.g., 2.1 x 200 mm, 5-µm particles).[12]

    • Mobile Phase: A suitable buffered aqueous solution, such as 0.01M H₂SO₄ or a phosphate buffer/methanol mixture.[12] The mobile phase should be filtered and degassed.[12]

    • Flow Rate: 0.3 - 0.6 mL/min.[12]

    • Detection Wavelength: 210 nm.[12]

    • Injection Volume: 50-100 µL.[12]

  • Analysis: Inject the standard solutions to generate a calibration curve (peak area vs. concentration). Then, inject the prepared sample solution.

  • Calculation: Determine the peak area for the monomer in the sample chromatogram and use the calibration curve to calculate its concentration. Back-calculate to determine the weight percentage of residual monomer in the original polymer sample.

References

strategies to prevent agglomeration of ammonium polyacrylate particles

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing ammonium polyacrylate to prevent particle agglomeration in aqueous suspensions.

Troubleshooting Guide

This guide addresses common issues encountered during experimental work with ammonium polyacrylate.

Problem: My particles are agglomerating despite adding ammonium polyacrylate.

Possible Cause 1: Incorrect pH of the suspension.

The effectiveness of ammonium polyacrylate as a dispersant is highly dependent on the pH of the medium. The polyacrylate chains must be ionized to induce electrostatic repulsion between particles.

  • Solution: Adjust the pH of your suspension to be in the range of 7-9.[1] At this pH, the carboxylic acid groups on the polyacrylate are deprotonated, leading to a negative charge that promotes repulsion. In acidic conditions (low pH), the polymer may adsorb onto particles in a flat configuration, leading to insufficient steric hindrance and reduced electrostatic repulsion.[2]

Possible Cause 2: Suboptimal concentration of ammonium polyacrylate.

Both insufficient and excessive amounts of dispersant can lead to particle agglomeration.

  • Solution: Optimize the concentration of ammonium polyacrylate. An insufficient amount will not provide adequate surface coverage to overcome van der Waals attractive forces. Conversely, an excessive concentration can lead to bridging flocculation, where polymer chains adsorb to multiple particles simultaneously, or depletion flocculation.[3] The optimal concentration is typically in the range of 0.1% to 0.6% (w/w) for many applications.[4] For specific systems like yttria-stabilized zirconia, an optimal concentration of 3.5 wt.% has been reported to yield the most stable slurry.[2]

Possible Cause 3: High ionic strength of the medium.

The presence of salts in the suspension can compress the electrical double layer around the particles, which reduces the electrostatic repulsion provided by the ammonium polyacrylate.

  • Solution: If possible, reduce the ionic strength of your suspension by using deionized water and minimizing the concentration of any salts. If the presence of salts is necessary for your experiment, you may need to increase the concentration of ammonium polyacrylate or use a grade with a higher molecular weight to enhance steric stabilization.

Possible Cause 4: Presence of polyvalent metal ions.

Polyvalent cations (e.g., Mg²⁺, Al³⁺, Ca²⁺) can interact with the negatively charged polyacrylate chains, leading to the formation of insoluble salts or causing the polymer to precipitate on the particle surface, which neutralizes the repulsive forces and can cause agglomeration.[3][5]

  • Solution: If your system contains polyvalent metal ions, consider using a chelating agent to sequester them. Alternatively, a higher concentration of ammonium polyacrylate may be required to overcome the effects of these ions.[3]

Possible Cause 5: Inappropriate molecular weight of the ammonium polyacrylate.

The molecular weight of the ammonium polyacrylate influences its effectiveness as a dispersant.

  • Solution: For many applications, a low-molecular-weight ammonium polyacrylate (viscosity average molecular weight < 1.0 x 10⁴) is effective as it can reduce slurry viscosity and prevent particle agglomeration.[6] However, for systems requiring more significant steric hindrance, a higher molecular weight polymer may be more suitable.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism by which ammonium polyacrylate prevents particle agglomeration?

Ammonium polyacrylate primarily functions through an electrosteric stabilization mechanism.[7] In an aqueous medium with an appropriate pH (typically 7-9), the carboxylic acid groups along the polymer chain deprotonate, creating a negative charge.[1] When the polymer adsorbs onto the surface of particles, it imparts this negative charge, leading to electrostatic repulsion between adjacent particles. Additionally, the polymer chains extend into the solution, creating a physical barrier (steric hindrance) that prevents particles from coming into close contact.[2]

Q2: How do I choose the right grade of ammonium polyacrylate for my application?

The choice of ammonium polyacrylate depends on several factors, including the nature of the particles to be dispersed, the composition of the medium (pH, ionic strength), and the desired properties of the final suspension. Key parameters to consider are:

  • Molecular Weight: Lower molecular weight grades are often used to reduce viscosity, while higher molecular weight grades can provide greater steric stabilization.[6]

  • Solid Content: Commercial solutions typically have a solid content of 40-60%.

  • pH: The product's pH is usually in the neutral to slightly alkaline range.

Q3: What is the typical concentration range for using ammonium polyacrylate?

The recommended concentration can vary significantly depending on the specific system. A general starting point for many applications, such as in paints and coatings, is 0.1% to 0.6% by weight relative to the total formulation.[4] For ceramic slurries, concentrations can be higher. It is always recommended to perform a concentration optimization experiment to determine the ideal amount for your specific particles and medium.

Q4: Can I use ammonium polyacrylate in non-aqueous systems?

Ammonium polyacrylate is designed for use in aqueous systems where it can ionize and provide electrostatic stabilization. Its solubility and effectiveness in non-aqueous solvents are limited. For non-aqueous dispersions, other types of dispersants (e.g., polymeric surfactants with affinity for the specific solvent) are typically used.

Q5: How can I assess the stability of my particle dispersion?

Several techniques can be used to characterize the stability of your dispersion:

  • Visual Observation: A stable dispersion will appear uniform and will not show signs of sedimentation or flocculation over time.

  • Particle Size Analysis: Techniques like Dynamic Light Scattering (DLS) can be used to measure the size distribution of the particles. An increase in the average particle size over time indicates agglomeration.

  • Zeta Potential Measurement: This technique measures the surface charge of the particles. A highly negative zeta potential (e.g., more negative than -30 mV) is generally indicative of good electrostatic stability.[8]

  • Rheology/Viscosity Measurements: Agglomeration can lead to an increase in the viscosity of the suspension. Monitoring the viscosity can provide insights into the stability of the dispersion.

Data Presentation

Table 1: Typical Properties of Ammonium Polyacrylate Dispersants

PropertyTypical Value RangeSignificance
Appearance Colorless to pale yellow liquidIndicator of product purity.
Solid Content (%) 40 - 60Determines the active amount of polymer in the solution.
pH (as supplied) 7.0 - 9.0Ensures the polymer is in its active, ionized form.[1]
Viscosity-Average Molecular Weight ( g/mol ) < 10,000 (low MW grades)Lower molecular weight can lead to lower viscosity of the suspension.[6][9]
Zeta Potential for Stable Dispersion < -30 mVA more negative value generally indicates better electrostatic stability.[8]

Table 2: Influence of pH on Dispersion Stability

pH RangeCarboxylic Group StatePrimary Stabilization MechanismExpected Dispersion Stability
< 4 Protonated (-COOH)Steric hindrance (limited)Poor to moderate; risk of agglomeration.[2]
4 - 6 Partially deprotonatedElectrostericModerate to good; stability increases with pH.
7 - 9 Mostly deprotonated (-COO⁻)Strong ElectrostericOptimal stability for most systems.[1]
> 9 Deprotonated (-COO⁻)Strong ElectrostericGenerally stable, but very high pH can affect some particle types.

Experimental Protocols

Protocol 1: Preparation of a Stable Aqueous Particle Dispersion

This protocol provides a general procedure for dispersing particles in water using ammonium polyacrylate.

  • Materials and Equipment:

    • Particles to be dispersed.

    • Ammonium polyacrylate solution.

    • Deionized water.

    • pH meter and appropriate buffers for calibration.

    • Solutions for pH adjustment (e.g., dilute ammonium hydroxide or acetic acid).

    • High-shear mixer or ultrasonicator.

    • Magnetic stirrer and stir bar.

    • Beakers and other standard laboratory glassware.

  • Procedure:

    • Weigh the desired amount of particles and deionized water into a beaker.

    • While stirring with a magnetic stirrer, slowly add the required amount of ammonium polyacrylate solution to the deionized water.

    • Measure the pH of the ammonium polyacrylate solution and adjust to the desired range (typically 7-9) using a dilute pH adjuster.

    • Gradually add the particles to the ammonium polyacrylate solution while stirring.

    • Once all particles are added, subject the suspension to high-shear mixing or ultrasonication to break up any existing agglomerates and ensure uniform dispersion. The duration and intensity will depend on the nature of the particles.

    • After high-shear mixing, return the suspension to a magnetic stirrer for a period of time to allow it to equilibrate.

    • Visually inspect the dispersion for any signs of settling or agglomeration.

    • Characterize the dispersion using techniques such as particle size analysis and zeta potential measurement to confirm stability.

Protocol 2: Optimization of Ammonium Polyacrylate Concentration

This protocol describes how to determine the optimal concentration of ammonium polyacrylate for your specific system.

  • Procedure:

    • Prepare a series of suspensions with a fixed concentration of particles, but varying concentrations of ammonium polyacrylate (e.g., 0.1%, 0.2%, 0.4%, 0.6%, 0.8%, 1.0% by weight of the particles).

    • For each concentration, follow the dispersion procedure outlined in Protocol 1.

    • After preparation, allow the samples to stand undisturbed for a set period (e.g., 24 hours).

    • Measure the particle size and zeta potential for each sample.

    • Optionally, measure the viscosity of each suspension.

    • The optimal concentration is the one that results in the smallest average particle size, a highly negative zeta potential, and the lowest viscosity.

Protocol 3: Measurement of Zeta Potential

This protocol outlines the steps for measuring the zeta potential of your particle suspension to assess its stability.[10][11]

  • Equipment:

    • Zeta potential analyzer (e.g., a Malvern Zetasizer or similar instrument).

    • Appropriate measurement cells (cuvettes) for the instrument.

  • Procedure:

    • Prepare your particle suspension according to Protocol 1. The sample may need to be diluted to an appropriate concentration for measurement, as specified by the instrument manufacturer. Use the same aqueous medium for dilution to maintain consistent pH and ionic strength.

    • Calibrate the instrument according to the manufacturer's instructions, often using a standard reference material.

    • Rinse the measurement cell with the filtered dispersion medium before introducing the sample to be analyzed.

    • Carefully inject the sample into the cell, ensuring no air bubbles are present.

    • Place the cell in the instrument and allow the sample to thermally equilibrate.

    • Perform the measurement according to the instrument's software protocol. Typically, this involves applying an electric field and measuring the electrophoretic mobility of the particles.

    • The software will calculate the zeta potential from the electrophoretic mobility using the Henry equation.[11]

    • Perform multiple measurements for each sample to ensure reproducibility.

Visualizations

Caption: Electrosteric stabilization mechanism.

TroubleshootingWorkflow start Particle Agglomeration Observed check_ph Is pH between 7 and 9? start->check_ph adjust_ph Adjust pH to 7-9 check_ph->adjust_ph No check_conc Is dispersant concentration optimized? check_ph->check_conc Yes adjust_ph->check_conc optimize_conc Perform concentration optimization (Protocol 2) check_conc->optimize_conc No check_ions Are polyvalent ions present? check_conc->check_ions Yes optimize_conc->check_ions add_chelator Add chelating agent or increase dispersant concentration check_ions->add_chelator Yes check_ionic_strength Is ionic strength high? check_ions->check_ionic_strength No add_chelator->check_ionic_strength reduce_ionic_strength Use deionized water and minimize salts check_ionic_strength->reduce_ionic_strength Yes stable Stable Dispersion check_ionic_strength->stable No reduce_ionic_strength->stable

Caption: Troubleshooting workflow for particle agglomeration.

G cluster_pH pH Scale cluster_Zeta Zeta Potential cluster_Stability Dispersion Stability low_ph Low pH (Acidic) neutral_ph Neutral pH zeta_low Near Zero low_ph->zeta_low high_ph High pH (Alkaline) zeta_high Highly Negative (< -30mV) neutral_ph->zeta_high high_ph->zeta_high unstable Unstable (Agglomeration) zeta_low->unstable stable Stable zeta_high->stable

Caption: Relationship between pH, zeta potential, and stability.

References

Technical Support Center: Optimization of Initiator Concentration in Ammonium Acrylate Polymerization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the optimization of initiator concentration in aqueous ammonium acrylate polymerization.

Frequently Asked Questions (FAQs)

Q1: What are the most common initiators for the aqueous polymerization of this compound?

For the aqueous free-radical polymerization of monomers like this compound, water-soluble initiators are required. The most commonly used initiators are persulfates, such as Ammonium Persulfate (APS) or Potassium Persulfate (KPS).[1] These are typically thermal initiators, meaning they generate radicals upon heating.[2] Redox initiator systems, which combine an oxidizing agent (like APS) with a reducing agent (e.g., sodium bisulfite, tetramethylethylenediamine - TEMED), can also be used to initiate polymerization at lower temperatures.[3][4]

Q2: What is the general effect of initiator concentration on the final polymer?

The concentration of the initiator is a critical parameter that significantly influences the polymerization kinetics and the final properties of the poly(this compound). Generally:

  • Reaction Rate: A higher initiator concentration leads to a greater number of free radicals, which typically increases the rate of polymerization.[1][5]

  • Molecular Weight: An inverse relationship exists between initiator concentration and polymer molecular weight. Increasing the initiator concentration results in a higher number of polymer chains being initiated simultaneously, leading to shorter average chain lengths and thus, a lower molecular weight.[3][5]

  • Polydispersity Index (PDI): Very high initiator concentrations can sometimes lead to a broader molecular weight distribution (higher PDI) due to an increased rate of termination reactions and potential side reactions.[5]

Q3: Is there a typical starting concentration for the initiator?

A common starting point for optimization is a monomer-to-initiator molar ratio in the range of 100:1 to 500:1.[1] However, the optimal concentration is highly dependent on the specific reaction conditions, including temperature, monomer concentration, desired molecular weight, and the presence of any impurities.[5] For producing low-molecular-weight poly(this compound), a higher relative amount of initiator is used, sometimes in conjunction with a chain transfer agent.[6][7]

Q4: Why is it important to deoxygenate the reaction mixture?

Dissolved oxygen is a potent inhibitor of free-radical polymerization.[8] Oxygen can react with the initiating and propagating radicals to form stable peroxy radicals, which do not effectively continue the polymer chain. This can lead to a significant induction period (a delay before polymerization starts) or complete failure of the reaction.[8] Therefore, it is crucial to remove dissolved oxygen by purging the solution with an inert gas like nitrogen or argon before initiating the polymerization.[8][9]

Troubleshooting Guides

Problem 1: Polymerization is Too Fast, Uncontrolled, or Exothermic
  • Question: My reaction is proceeding too quickly, generating excessive heat, and leading to a gel-like, insoluble product. What's happening?

  • Answer: This indicates a runaway or uncontrolled polymerization, often caused by an excessive concentration of free radicals.

Potential CauseRecommended Solution
Initiator concentration is too high. Systematically decrease the initiator concentration in 15-25% increments.[1]
Reaction temperature is too high. Lower the reaction temperature. This reduces the decomposition rate of the thermal initiator, decreasing the radical concentration at any given time.
Inefficient heat dissipation. Use a larger reaction vessel to increase the surface area-to-volume ratio, or conduct the reaction in a water or ice bath to better manage the exothermic heat of polymerization.[1]
Problem 2: Polymerization is Too Slow, Fails to Initiate, or Has Low Conversion
  • Question: My polymerization has a long induction period, is very slow, or the final monomer conversion is unacceptably low. How can I fix this?

  • Answer: This issue typically points to an insufficient concentration of active radicals to sustain the polymerization reaction.

Potential CauseRecommended Solution
Initiator concentration is too low. The initiator may not be generating enough radicals to overcome trace inhibitors.[8] Increase the initiator concentration in small, systematic increments.
Presence of inhibitors (e.g., oxygen). Ensure the monomer and solvent have been thoroughly deoxygenated by purging with an inert gas (Nitrogen or Argon) for at least 30 minutes.[8][9]
Reaction temperature is too low. If using a thermal initiator like APS, the temperature may be insufficient for its effective decomposition. Increase the reaction temperature according to the initiator's half-life data.[1][2]
Degraded initiator. Persulfate solutions should be prepared fresh daily, as the initiator can degrade in water.[3] Use a fresh batch of the solid initiator if degradation is suspected.
Problem 3: The Final Polymer Has a Lower Molecular Weight Than Desired
  • Question: I've successfully polymerized the monomer, but the molecular weight of my poly(this compound) is consistently too low. How can I increase it?

  • Answer: Low molecular weight is a direct consequence of a high ratio of initiated chains to propagated monomers.

Potential CauseRecommended Solution
Initiator concentration is too high. A high concentration of initial radicals leads to the formation of many short polymer chains.[3][5] Decrease the initiator concentration.
Presence of a chain transfer agent. Impurities in the solvent or monomer can act as chain transfer agents. The solvent itself (e.g., isopropanol) can also be a chain transfer agent.[7] Ensure high purity of all reagents.
High reaction temperature. Higher temperatures can increase the rate of chain transfer reactions, which terminate growing chains and start new ones, leading to lower molecular weight. Consider lowering the reaction temperature.
Problem 4: The Final Polymer Has a Higher Molecular Weight Than Desired
  • Question: I need to synthesize low-molecular-weight poly(this compound), but my current method produces a very high molecular weight polymer. How can I reduce it?

  • Answer: To reduce the molecular weight, you need to increase the number of termination events relative to propagation events.

Potential CauseRecommended Solution
Initiator concentration is too low. A low radical concentration means fewer chains are initiated, allowing each chain to grow longer before termination. Increase the initiator concentration.[5]
Absence of a chain transfer agent. Chain transfer agents are effective in controlling and reducing molecular weight.[7] Introduce a controlled amount of a chain transfer agent, such as isopropanol or sodium bisulfite.[7]

Quantitative Data on Initiator Concentration

The following tables summarize the effects of initiator concentration on polymerization outcomes.

Table 1: Effect of Initiator and Chain Transfer Agent Concentration on the Molecular Weight of Poly(this compound) Data derived from examples for producing low-molecular-weight ammonium polyacrylate.[6][7]

ExampleAmmonium Persulfate (g)Acrylic Acid (g)Isopropanol (g)Resulting Viscosity-Average Molecular Weight ( g/mol )
12.5272.020.0~7,900
22.5272.030.0~7,100
34.6872.070.0~3,300

Note: In these examples, isopropanol acts as both a solvent and a chain transfer agent. Increasing the concentration of both the initiator (Ammonium Persulfate) and the chain transfer agent (Isopropanol) leads to a significant reduction in the polymer's molecular weight.

Table 2: General Influence of Initiator Concentration on Polymerization Outcomes

ParameterEffect of INCREASING Initiator ConcentrationRationale
Reaction Rate IncreasesMore free radicals are generated to initiate more polymer chains simultaneously.[1][5]
Monomer Conversion Can increase, but may decrease if excessively highHigher rate can lead to higher conversion. However, very high radical concentrations can cause premature termination, trapping unreacted monomer in the viscous polymer matrix.
Molecular Weight (Mw) DecreasesMore initiator leads to a higher number of growing chains, each propagating for a shorter time before termination, resulting in shorter chains.[3][5]
Polydispersity Index (PDI) May IncreaseExcessively high initiator concentrations can increase the rate of termination and side reactions, leading to a less uniform distribution of chain lengths.[5]
Gel Formation/Cross-linking Risk IncreasesVery high radical concentrations and the associated rapid temperature increase can promote side reactions that lead to insoluble gel formation.

Diagrams

G cluster_prep Preparation cluster_reaction Reaction Setup cluster_analysis Termination & Analysis cluster_loop Optimization Loop A Prepare Ammonium Acrylate Stock Solution C Add Monomer Solution to Reaction Flask A->C B Prepare Initiator (APS) Stock Solution F Inject Initiator Solution B->F D Deoxygenate with Inert Gas (30 min) C->D E Heat to Reaction Temperature (e.g., 70°C) D->E E->F G Maintain Temp & Stir for Reaction Time (e.g., 4h) F->G H Cool Reaction to Terminate G->H I Purify Polymer (e.g., Precipitation) H->I J Dry Polymer Under Vacuum I->J K Characterize Polymer (Yield, Mw, PDI via GPC) J->K L Results Optimal? K->L L->B No: Vary Initiator Concentration L->F

Caption: Experimental workflow for optimizing initiator concentration.

G cluster_causes Potential Causes cluster_solutions Recommended Solutions Problem Low Monomer Conversion C1 Initiator Concentration Too Low Problem->C1 C2 Inhibitor Present (e.g., Oxygen) Problem->C2 C3 Reaction Temperature Too Low Problem->C3 C4 Degraded Initiator Problem->C4 S1 Increase Initiator Concentration C1->S1 S2 Purge with N2/Ar for >30 min C2->S2 S3 Increase Reaction Temperature C3->S3 S4 Prepare Fresh Initiator Solution C4->S4

Caption: Troubleshooting logic for low monomer conversion.

Experimental Protocol

Objective: To determine the optimal concentration of Ammonium Persulfate (APS) for the aqueous polymerization of this compound, targeting a specific molecular weight and high monomer conversion.

Materials:

  • This compound (or Acrylic Acid and Ammonium Hydroxide for in-situ neutralization)

  • Ammonium Persulfate (APS), initiator

  • Deionized (DI) water, solvent

  • Nitrogen or Argon gas

  • Reaction vessel (e.g., three-neck round-bottom flask) with magnetic stirrer, condenser, and inert gas inlet

  • Constant temperature bath

  • Non-solvent for precipitation (e.g., ethanol or acetone)

Procedure:

  • Monomer Solution Preparation:

    • Prepare a stock solution of this compound in deionized water at the desired concentration (e.g., 20 wt%). If starting from acrylic acid, carefully neutralize it with ammonium hydroxide in an ice bath to the desired pH (typically 7-8) before adjusting the final concentration.

  • Initiator Solution Preparation:

    • Prepare a fresh stock solution of APS in DI water (e.g., 0.1 M). Persulfate solutions should always be made fresh on the day of the experiment.[3]

  • Reaction Setup:

    • Assemble the reaction vessel. Add the required volume of the this compound stock solution to the flask.

    • Begin stirring and start purging the solution with an inert gas (nitrogen or argon) to remove dissolved oxygen. Continue purging for at least 30 minutes.[8]

  • Initiation and Polymerization:

    • While maintaining the inert atmosphere, heat the reaction mixture to the desired temperature (e.g., 70 °C for APS).

    • Once the temperature is stable, inject a calculated volume of the APS initiator solution to achieve the first target concentration (e.g., a monomer-to-initiator ratio of 500:1).

    • Maintain the reaction at a constant temperature and stirring rate for a predetermined time (e.g., 4 hours). Monitor the reaction by observing the increase in viscosity.

  • Termination and Purification:

    • To terminate the polymerization, cool the reaction mixture to room temperature and expose it to air.[8]

    • Precipitate the polymer by slowly adding the aqueous polymer solution to a stirred non-solvent (e.g., 10 volumes of ethanol).

    • Filter the precipitated poly(this compound) and wash it several times with the non-solvent to remove unreacted monomer and initiator fragments.

  • Drying and Analysis:

    • Dry the polymer in a vacuum oven at a moderate temperature (e.g., 40-50 °C) until a constant weight is achieved.

    • Calculate the monomer conversion (yield).

    • Characterize the polymer for molecular weight (Mw) and polydispersity index (PDI) using Gel Permeation Chromatography (GPC).

  • Optimization:

    • Repeat the experiment (Steps 3-6) using different initiator concentrations (e.g., monomer-to-initiator ratios of 250:1, 100:1, and 50:1) while keeping all other parameters constant.

    • Plot the resulting monomer conversion, molecular weight, and PDI as a function of initiator concentration to identify the optimal conditions for your specific application.

References

Technical Support Center: Enhancing Coating Water Resistance with Ammonium Polyacrylate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guidance and frequently asked questions (FAQs) for utilizing ammonium polyacrylate to enhance the water resistance of coatings.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the formulation and testing of coatings containing ammonium polyacrylate.

Problem Potential Cause Suggested Solution
Poor initial water resistance despite the addition of ammonium polyacrylate. Incorrect Dosage: The concentration of ammonium polyacrylate is either too low to be effective or too high, leading to water sensitivity.[1]Optimize the concentration of ammonium polyacrylate. Start with a concentration in the range of 0.1% to 0.6% (w/w) and conduct a ladder study to determine the optimal level for your specific formulation.[2]
Inadequate Dispersion: The ammonium polyacrylate was not properly mixed, leading to localized inconsistencies in the coating film.[1]Ensure high-shear mixing is employed during the incorporation of the ammonium polyacrylate to guarantee uniform distribution throughout the coating formulation.[1]
Incompatibility with Other Components: Other additives in the formulation may be interfering with the functionality of the ammonium polyacrylate.[3]Review the entire formulation for potential incompatibilities. Specifically, check for interactions with thickeners or other surfactants that could negatively impact the dispersant's performance.[4]
Coating appears milky or cloudy after water exposure. Water Uptake: The coating is absorbing water, leading to a change in its refractive index.While ammonium polyacrylate improves water resistance, it does not make the coating entirely waterproof. Evaluate the degree of whitening and correlate it with quantitative measures like water absorption percentage. Consider incorporating crosslinking agents or hydrophobic monomers to further reduce water uptake.[5]
Blistering or peeling of the coating upon water immersion. Poor Adhesion: The coating is not adhering properly to the substrate, and water is penetrating the interface.Ensure proper substrate preparation before coating application. Additionally, evaluate the effect of the ammonium polyacrylate concentration on adhesion, as excessive amounts of any surfactant can sometimes interfere with substrate bonding.
Solvent Entrapment: Solvents from the coating formulation may be trapped, leading to blistering when exposed to water.Optimize the drying and curing conditions (temperature and time) to ensure all volatile components are removed before water exposure testing.
Inconsistent water resistance results across different batches. Variability in Raw Materials: The properties of the raw materials, including the ammonium polyacrylate, may vary between batches.Implement stringent quality control checks on all incoming raw materials. Request a Certificate of Analysis (CoA) for each batch of ammonium polyacrylate to ensure consistency in properties like molecular weight and solid content.[6]
Inconsistent Mixing Procedures: Variations in mixing time, speed, or order of addition can affect the final properties of the coating.Standardize the manufacturing procedure, including all mixing parameters, and ensure it is strictly followed for every batch.

Frequently Asked Questions (FAQs)

Q1: How does ammonium polyacrylate improve the water resistance of coatings?

A1: Ammonium polyacrylate is an anionic dispersant that enhances water resistance primarily by improving the dispersion of pigments and fillers within the coating formulation.[7][8] This leads to a more uniform and densely packed coating film after drying. A well-dispersed system minimizes voids and capillary pathways for water to penetrate, thus enhancing the overall barrier properties of the coating.[7][8]

Q2: What is the recommended concentration of ammonium polyacrylate in a coating formulation?

A2: The typical recommended level of use for ammonium polyacrylate in waterborne paints is between 0.1% and 0.6% by weight (w/w).[2] However, the optimal concentration will depend on the specific formulation, including the type and concentration of pigments and other additives. It is advisable to perform a ladder study to determine the most effective concentration for your system.

Q3: Is ammonium polyacrylate superior to sodium polyacrylate for enhancing water resistance?

A3: Yes, ammonium polyacrylate is generally considered to provide better water resistance to paint films compared to sodium polyacrylate.[2][8] This is often attributed to the volatile nature of the ammonium cation. During film formation and curing, the ammonia can volatilize, leaving behind a less water-sensitive polymer backbone in the dried coating.

Q4: Can I add ammonium polyacrylate to any water-based coating formulation?

A4: Ammonium polyacrylate is compatible with a wide range of waterborne systems, including acrylic, styrene-acrylic, and vinyl acetate-based dispersions.[2] However, compatibility with all components in your specific formulation should be verified. Issues can sometimes arise due to interactions with other additives, such as certain thickeners or surfactants.[3][4] A compatibility study is recommended before large-scale production.

Q5: What are the key parameters to monitor when evaluating the water resistance of a coating containing ammonium polyacrylate?

A5: Key parameters to evaluate include:

  • Water Absorption: Measured as the percentage weight gain of a coated substrate after immersion in water for a specified period (e.g., 24 hours), as detailed in ASTM D570.[9][10][11]

  • Contact Angle: A higher water contact angle on the surface of the coating indicates greater hydrophobicity and better water repellency, which can be measured using a goniometer according to ASTM D7334.[12][13][14]

  • Visual Inspection: After water exposure, visually assess the coating for any defects such as blistering, peeling, cracking, or changes in color and gloss.

Quantitative Data Presentation

The following table provides an illustrative example of the expected improvement in water resistance properties of a coating with the inclusion of ammonium polyacrylate. Actual results will vary depending on the specific coating formulation and testing conditions.

Parameter Coating without Ammonium Polyacrylate (Control) Coating with 0.3% Ammonium Polyacrylate Test Method
Water Absorption (24h immersion) 8.5%4.2%ASTM D570[9][15]
Water Contact Angle 75°95°ASTM D7334[12][16]
Blistering (ASTM D714) Size 6, Medium DensityNo BlisteringVisual Assessment
Adhesion (ASTM D3359, Cross-hatch) 3B5BTape Pull-off

Experimental Protocols

Protocol 1: Formulation of a Water-Based Coating with Ammonium Polyacrylate
  • Preparation of the Pigment Dispersion (Grind Phase):

    • To a high-speed dispersion vessel, add the required amount of deionized water.

    • While mixing at low speed, add the ammonium polyacrylate (e.g., 0.3% of the total formulation weight).

    • Gradually add other dispersing and wetting agents, if any, followed by antifoaming agents.

    • Slowly incorporate the pigments and fillers (e.g., titanium dioxide, calcium carbonate) into the vortex.

    • Once all dry components are added, increase the mixing speed to achieve a high-shear condition (a "doughnut" vortex is desirable).

    • Disperse for 20-30 minutes, or until the desired fineness of grind is achieved (typically measured with a Hegman gauge).

  • Let-Down Phase:

    • Reduce the mixing speed to low.

    • Slowly add the main polymer emulsion (binder).

    • Add coalescing agents, plasticizers, and other additives as required by the formulation.

    • Finally, add the thickener to adjust the viscosity to the desired level.

    • Mix for an additional 10-15 minutes at low speed to ensure homogeneity.

  • Quality Control:

    • Measure the final pH, viscosity, and density of the coating.

    • Apply the coating to a substrate for subsequent testing.

Protocol 2: Evaluation of Water Resistance
  • Sample Preparation:

    • Apply the formulated coating (with and without ammonium polyacrylate) to standardized test panels (e.g., steel or glass) using a film applicator to ensure a uniform dry film thickness.

    • Allow the coated panels to dry and cure under controlled conditions (e.g., 23°C and 50% relative humidity) for a specified period (e.g., 7 days).

  • Water Immersion Test (based on ASTM D870):

    • Weigh the cured coated panels (W_initial).

    • Immerse the panels in a deionized water bath at a specified temperature (e.g., 23°C).

    • After 24 hours, remove the panels, gently pat them dry with a lint-free cloth, and immediately weigh them (W_final).

    • Calculate the percentage of water absorption: ((W_final - W_initial) / W_initial) * 100.

    • Visually inspect the panels for any signs of blistering, peeling, or other defects.

  • Contact Angle Measurement (based on ASTM D7334):

    • Place a cured coated panel on the stage of a goniometer.

    • Dispense a small droplet of deionized water onto the surface of the coating.

    • Measure the static contact angle at the liquid-solid interface.

    • Perform measurements at multiple locations on the panel and calculate the average. A higher average contact angle indicates better water repellency.[12][13]

Visualizations

cluster_0 Mechanism of Action A Ammonium Polyacrylate Added to Formulation B Adsorption onto Pigment/Filler Particles A->B C Electrostatic & Steric Repulsion B->C D Stable Dispersion of Particles C->D E Uniform Film Formation During Curing D->E F Densely Packed Film with Reduced Porosity E->F G Improved Barrier Against Water Penetration F->G H Enhanced Water Resistance G->H cluster_1 Experimental Workflow P1 Coating Formulation (with/without Ammonium Polyacrylate) P2 Film Application on Substrate P1->P2 P3 Drying & Curing (e.g., 7 days at 23°C, 50% RH) P2->P3 P4 Initial Characterization (Weight, Contact Angle) P3->P4 P5 Water Immersion Test (e.g., 24h in DI Water) P4->P5 P6 Final Characterization (Weight, Visual Inspection) P5->P6 P7 Data Analysis & Comparison P6->P7

References

Validation & Comparative

A Comparative Guide to Ammonium Acrylate and Sodium Acrylate Superabsorbents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Superabsorbent polymers (SAPs) are a class of materials that can absorb and retain extremely large amounts of liquid relative to their own mass. Among the most common and effective SAPs are those based on polyacrylic acid salts, primarily sodium acrylate and, to a lesser extent, ammonium acrylate. This guide provides an objective comparison of their performance as superabsorbents, supported by available experimental data and detailed methodologies.

Executive Summary

Sodium polyacrylate is the most widely used superabsorbent polymer, renowned for its exceptional water absorption capacity, which can reach hundreds to over a thousand times its own weight in deionized water. It is synthesized through the polymerization of acrylic acid neutralized with sodium hydroxide. Ammonium polyacrylate, while less common as a standalone superabsorbent, finds applications particularly in agriculture where the release of ammonium ions can serve as a nitrogen source for plants. Its synthesis involves the neutralization of acrylic acid with ammonia.

While direct comparative studies under identical conditions are limited in publicly available literature, this guide synthesizes existing data to draw meaningful comparisons regarding their synthesis, water absorption performance, and response to environmental factors such as salinity.

Data Presentation

The following tables summarize the key performance indicators for this compound and sodium acrylate superabsorbents based on available data. It is important to note that the water absorption capacity can vary significantly depending on the degree of crosslinking, purity, and the specific synthesis method used.

Table 1: Comparison of Water Absorption Capacity

SuperabsorbentWater Absorption in Deionized Water (g/g)Water Absorption in 0.9% NaCl Solution (g/g)
Poly(this compound-co-acrylic acid)~165[1]Data not readily available in direct comparison
Poly(sodium acrylate)100 - >1000+[2]40 - 60[3]

Table 2: General Properties and Characteristics

PropertyThis compoundSodium Acrylate
Primary Monomer This compound (from acrylic acid and ammonia)Sodium acrylate (from acrylic acid and sodium hydroxide)
Key Advantage Potential for nitrogen release in agricultural applications.Extremely high water absorption capacity.
Primary Applications Agriculture, horticulture.Disposable hygiene products, agriculture, industrial applications.
Effect of Salinity Swelling is significantly reduced by the presence of salts.Swelling is significantly reduced by the presence of salts.

Performance Comparison

Water Absorption Capacity

Sodium polyacrylate consistently demonstrates a significantly higher water absorption capacity in deionized water compared to the reported values for this compound-based hydrogels. This is attributed to the high osmotic pressure difference between the polymer network and the external solution, driven by the sodium cations.

Effect of Salinity

The absorbency of both this compound and sodium acrylate superabsorbents is drastically reduced in the presence of electrolytes (salts). The cations in the saline solution shield the negative charges of the carboxylate groups in the polymer network, reducing the electrostatic repulsion and consequently, the swelling capacity. This "charge screening effect" is a critical consideration for applications where the superabsorbent will be in contact with biological fluids or saline water. In a 0.9% saline solution, the absorbency of sodium polyacrylate can drop to approximately 50 times its weight. While specific comparative data for this compound in saline solutions is scarce, a similar significant reduction in performance is expected due to the same underlying principles.

Experimental Protocols

Synthesis of Superabsorbents

The synthesis of both this compound and sodium acrylate superabsorbents is typically achieved through free-radical polymerization of the corresponding monomer in an aqueous solution.

1. Synthesis of Sodium Acrylate Superabsorbent (Solution Polymerization)

This protocol describes a common laboratory-scale synthesis of sodium polyacrylate.

  • Materials:

    • Acrylic acid (monomer)

    • Sodium hydroxide (for neutralization)

    • N,N'-methylenebisacrylamide (MBA) (crosslinker)

    • Ammonium persulfate (APS) or Potassium persulfate (KPS) (initiator)

    • Deionized water

  • Procedure:

    • In a reaction vessel, acrylic acid is partially neutralized (typically to 70-80%) with a sodium hydroxide solution under cooling in an ice bath to control the exothermic reaction.

    • The crosslinking agent, MBA, is dissolved in deionized water and added to the neutralized monomer solution.

    • The solution is purged with nitrogen gas for approximately 30 minutes to remove dissolved oxygen, which can inhibit the polymerization reaction.

    • The initiator, APS or KPS, dissolved in a small amount of deionized water, is then added to the reaction mixture.

    • The temperature of the reaction vessel is raised to initiate polymerization (typically 60-70°C).

    • The polymerization reaction proceeds, and the solution becomes a viscous gel.

    • The resulting hydrogel is then dried in an oven, typically at 60-80°C, until a constant weight is achieved.

    • The dried polymer is ground and sieved to obtain the desired particle size.

2. Synthesis of this compound Superabsorbent

The synthesis of this compound superabsorbent follows a similar procedure to that of sodium acrylate, with the primary difference being the neutralizing agent.

  • Materials:

    • Acrylic acid (monomer)

    • Ammonia solution (for neutralization)

    • N,N'-methylenebisacrylamide (MBA) (crosslinker)

    • Ammonium persulfate (APS) (initiator)

    • Deionized water

  • Procedure:

    • Acrylic acid is partially neutralized with an ammonia solution in a reaction vessel, with cooling to manage the reaction heat.

    • The crosslinker (MBA) is added to the monomer solution.

    • The solution is deoxygenated by purging with nitrogen.

    • The initiator (APS) is added to start the polymerization.

    • The reaction is carried out at an elevated temperature until a hydrogel is formed.

    • The product is then dried and milled to the desired particle size.

Measurement of Water Absorbency (Tea Bag Method)

This is a widely used and straightforward method to determine the free swell capacity of superabsorbent polymers.

  • Materials and Equipment:

    • Superabsorbent polymer sample

    • Heat-sealable tea bags (non-woven fabric)

    • Beaker (1 L)

    • Deionized water or saline solution (e.g., 0.9% NaCl)

    • Analytical balance

    • Stopwatch

  • Procedure:

    • Accurately weigh approximately 0.2 g of the dry superabsorbent polymer and place it inside a tea bag.

    • Seal the tea bag.

    • Immerse the tea bag in a beaker containing 1 L of the test solution (deionized water or saline).

    • Allow the sample to swell for a specified period (e.g., 30 minutes or until equilibrium is reached).

    • Remove the tea bag from the solution and hang it for a short period (e.g., 10 minutes) to allow excess, unabsorbed liquid to drain.

    • Weigh the swollen tea bag.

    • A blank tea bag (without the polymer) should also be subjected to the same procedure to determine the amount of liquid retained by the bag itself.

    • The water absorbency is calculated using the following formula:

    Water Absorbency (g/g) = [(Weight of swollen sample + bag) - Weight of blank swollen bag - Weight of dry sample] / Weight of dry sample

Visualizations

SynthesisWorkflow cluster_MonomerPrep Monomer Preparation cluster_Polymerization Polymerization cluster_Processing Post-Processing AA Acrylic Acid Neutralization Neutralization AA->Neutralization Base Base (NaOH or NH3) Base->Neutralization Monomer_Solution Monomer Salt Solution Neutralization->Monomer_Solution Reaction Polymerization Reaction Monomer_Solution->Reaction Crosslinker Crosslinker (MBA) Crosslinker->Reaction Initiator Initiator (APS/KPS) Initiator->Reaction Hydrogel Hydrogel Reaction->Hydrogel Drying Drying Hydrogel->Drying Grinding Grinding & Sieving Drying->Grinding SAP_Product Superabsorbent Polymer Powder Grinding->SAP_Product

Caption: General workflow for the synthesis of acrylate-based superabsorbent polymers.

SwellingMechanism cluster_Dry Dry State cluster_Swollen Swollen State Dry_SAP Dry SAP Particle (Crosslinked Polymer Network) Osmosis Osmosis Swollen_SAP Swollen Hydrogel (Expanded Network with Water) Repulsion Electrostatic Repulsion of Carboxylate Groups Water Water Molecules Water->Osmosis Osmosis->Swollen_SAP Water Ingress

Caption: Simplified mechanism of water absorption in superabsorbent polymers.

References

A Comparative Guide to Validating the Purity of Synthesized Ammonium Acrylate Monomer

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The purity of ammonium acrylate monomer is a critical parameter that significantly influences the characteristics and performance of resulting polymers in various applications, including in the pharmaceutical and biomedical fields. Ensuring high purity is essential for reproducibility and for meeting stringent quality standards. This guide provides a comparative overview of key analytical techniques for validating the purity of synthesized this compound, complete with experimental protocols and performance data to aid in method selection.

Comparison of Analytical Methods

Several analytical techniques can be employed to assess the purity of this compound. The choice of method depends on factors such as the required sensitivity, the nature of potential impurities, available instrumentation, and the desired level of quantitation. The most common and effective methods include High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), Titration, Fourier-Transform Infrared Spectroscopy (FTIR), and Proton Nuclear Magnetic Resonance (¹H-NMR) Spectroscopy.

Technique Principle Typical Limit of Detection (LOD) Typical Limit of Quantitation (LOQ) Precision (RSD) Throughput Primary Use
HPLC-UV Separation based on polarity, detection by UV absorbance of the acrylate double bond.0.03 - 0.08 mg/kg[1][2]0.2 mg/L[3]1.6% - 5.2%[1][2]MediumQuantification of monomer and non-volatile impurities.
GC-FID Separation of volatile compounds followed by detection via flame ionization.0.001% w/w[4][5]0.003% w/w[4][5]< 10%[4][5]HighQuantification of residual volatile monomers and impurities.
Titration Reaction of the acrylate double bond with a titrant (e.g., bromine) and back-titration of the excess.Higher than chromatographic methods.Higher than chromatographic methods.Dependent on titration precision.LowAssay of the main component; less suitable for trace impurities.
FTIR Absorption of infrared radiation by specific molecular bonds.~0.04% v/v (for ethanol in water)[6]~0.08% v/v (for ethanol in water)[6]Variable, dependent on sample prep.HighRapid identification of functional groups; semi-quantitative analysis.
¹H-NMR Measurement of the nuclear magnetic resonance of protons to identify and quantify molecular structures.5-10 µM (for ammonium)Dependent on experimental setup.HighStructural confirmation and quantification of the monomer and impurities.

Experimental Protocols

Detailed methodologies for each of the key analytical techniques are provided below.

High-Performance Liquid Chromatography (HPLC-UV)

Principle: This method separates this compound from its non-volatile impurities based on their differential partitioning between a stationary phase and a mobile phase. The concentration is quantified by measuring the absorbance of the acrylate's carbon-carbon double bond using a UV detector.

Instrumentation:

  • HPLC system with a pump, autosampler, and UV detector.

  • Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm).

Reagents:

  • Acetonitrile (HPLC grade).

  • Water (HPLC grade).

  • Phosphoric acid or formic acid (for mobile phase modification).

  • This compound standard of known purity.

Procedure:

  • Mobile Phase Preparation: Prepare a suitable mobile phase, such as a mixture of acetonitrile and water with a small amount of acid (e.g., 0.1% phosphoric acid) to ensure good peak shape. The exact ratio will depend on the column and specific impurities.

  • Standard Preparation: Accurately weigh a known amount of this compound standard and dissolve it in the mobile phase to prepare a stock solution. Prepare a series of calibration standards by diluting the stock solution.

  • Sample Preparation: Accurately weigh the synthesized this compound sample and dissolve it in the mobile phase to a known concentration.

  • Chromatographic Conditions:

    • Flow rate: 1.0 mL/min.

    • Injection volume: 10 µL.

    • Column temperature: 25 °C.

    • UV detection wavelength: 210 nm.

  • Analysis: Inject the standard solutions to generate a calibration curve. Then, inject the sample solution and determine the concentration of this compound based on the peak area and the calibration curve.

Gas Chromatography with Flame Ionization Detection (GC-FID)

Principle: This technique is ideal for analyzing volatile impurities in the this compound monomer. The sample is vaporized and separated based on the boiling points and interactions of its components with the stationary phase of the GC column. A flame ionization detector (FID) is used for quantification.

Instrumentation:

  • Gas chromatograph with a split/splitless injector and a flame ionization detector.

  • Capillary column suitable for polar compounds (e.g., DB-WAX or TM-FFAP, 30m x 0.32mm x 0.5µm)[7].

Reagents:

  • High-purity carrier gas (e.g., nitrogen, helium).

  • High-purity hydrogen and air for the FID.

  • Suitable solvent (e.g., methanol or acetone) for sample dilution.

  • This compound standard and standards for expected volatile impurities.

Procedure:

  • Standard Preparation: Prepare standard solutions of this compound and any expected volatile impurities in a suitable solvent at known concentrations.

  • Sample Preparation: Dissolve a known amount of the synthesized this compound in the chosen solvent.

  • GC Conditions:

    • Injector temperature: 200 °C.

    • Detector temperature: 250 °C.

    • Oven temperature program: Start at a lower temperature (e.g., 60 °C) and ramp up to a higher temperature (e.g., 200 °C) to ensure separation of all volatile components.

    • Carrier gas flow rate: 1-2 mL/min.

  • Analysis: Inject the standards to determine their retention times and response factors. Inject the sample and identify and quantify any impurities based on the calibration data.

Bromination Titration

Principle: This titrimetric method determines the amount of unsaturated acrylate groups. A known excess of bromine is added to the sample, which reacts with the double bond. The unreacted bromine is then determined by back-titration with a standard sodium thiosulfate solution after the addition of potassium iodide.

Instrumentation:

  • Burette, flasks, and standard laboratory glassware.

Reagents:

  • Standardized potassium bromate solution (e.g., 0.1 N).

  • Potassium bromide.

  • Sulfuric acid (e.g., 2 M).

  • Potassium iodide.

  • Standardized sodium thiosulfate solution (e.g., 0.1 N).

  • Starch indicator solution.

Procedure:

  • Sample Preparation: Accurately weigh a sample of this compound and dissolve it in a known volume of distilled water.

  • Bromination: To the sample solution, add a precise volume of standardized potassium bromate solution, followed by potassium bromide and sulfuric acid. This mixture generates a known amount of bromine. Allow the reaction to proceed in the dark for a specified time (e.g., 15-30 minutes).

  • Titration: Add an excess of potassium iodide solution. The unreacted bromine will oxidize the iodide to iodine. Titrate the liberated iodine with a standardized sodium thiosulfate solution using a starch indicator until the blue color disappears.

  • Blank Titration: Perform a blank titration without the this compound sample to determine the initial amount of bromine.

  • Calculation: The difference in the volume of sodium thiosulfate used for the blank and the sample titrations is proportional to the amount of bromine that reacted with the this compound, from which the purity can be calculated. It is important to note that this method's accuracy can be affected by the presence of other unsaturated impurities.

Fourier-Transform Infrared Spectroscopy (FTIR)

Principle: FTIR spectroscopy identifies functional groups in a molecule by their characteristic absorption of infrared radiation. For this compound, key absorptions include the C=C double bond, the carboxylate group (COO⁻), and the ammonium ion (NH₄⁺). While primarily a qualitative technique, it can be used for semi-quantitative analysis by creating a calibration curve based on the intensity of a characteristic peak.

Instrumentation:

  • FTIR spectrometer, often with an Attenuated Total Reflectance (ATR) accessory for easy sample handling.

Procedure:

  • Sample Preparation: For ATR-FTIR, a small amount of the solid or aqueous this compound sample is placed directly on the ATR crystal.

  • Spectrum Acquisition: Collect the infrared spectrum over a suitable range (e.g., 4000-400 cm⁻¹).

  • Analysis: Identify the characteristic peaks for the acrylate double bond (around 1635 cm⁻¹), the carboxylate group (asymmetric and symmetric stretches), and the ammonium ion. The presence of unexpected peaks may indicate impurities. For semi-quantitative analysis, the intensity of a specific peak (e.g., the C=C stretch) can be compared against a calibration curve prepared from standards of known concentration.

¹H-NMR Spectroscopy

Principle: ¹H-NMR spectroscopy provides detailed information about the structure of the this compound monomer and can be used for highly accurate quantitative analysis. The chemical shifts and splitting patterns of the proton signals confirm the structure, and the integration of these signals can be used to determine purity relative to a known internal standard.

Instrumentation:

  • NMR spectrometer (e.g., 400 MHz or higher).

Reagents:

  • Deuterated solvent (e.g., D₂O).

  • Internal standard of known purity (e.g., maleic acid, dimethyl sulfoxide).

Procedure:

  • Sample Preparation: Accurately weigh a known amount of the synthesized this compound and a known amount of the internal standard. Dissolve both in a deuterated solvent.

  • Spectrum Acquisition: Acquire the ¹H-NMR spectrum.

  • Analysis:

    • Qualitative: Confirm the presence of the characteristic vinyl proton signals and the absence of significant impurity signals.

    • Quantitative: Integrate the area of a characteristic this compound proton signal (e.g., one of the vinyl protons) and a signal from the internal standard. The purity of the this compound can be calculated from the ratio of these integrals, the known masses of the sample and standard, and their respective molecular weights and number of protons contributing to the integrated signals.

Visualizing the Workflow

The following diagrams illustrate the general experimental workflows for the primary quantitative techniques.

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis HPLC Analysis cluster_data Data Processing prep_std Prepare Calibration Standards hplc Inject into HPLC prep_std->hplc prep_sample Prepare Sample Solution prep_sample->hplc detect UV Detection (210 nm) hplc->detect cal_curve Generate Calibration Curve detect->cal_curve quant Quantify Purity detect->quant cal_curve->quant

Caption: HPLC-UV analysis workflow for this compound purity.

GC_Workflow cluster_prep Sample Preparation cluster_analysis GC Analysis cluster_data Data Processing dissolve Dissolve Sample in Solvent inject Inject into GC dissolve->inject separate Separation on Column inject->separate detect FID Detection separate->detect identify Identify Impurity Peaks detect->identify quantify Quantify Impurities identify->quantify

Caption: GC-FID workflow for volatile impurity analysis.

Titration_Workflow start Dissolve Weighed Sample add_br Add Excess Brominating Agent start->add_br react Allow Reaction to Complete add_br->react add_ki Add Potassium Iodide react->add_ki titrate Titrate with Sodium Thiosulfate add_ki->titrate calculate Calculate Purity titrate->calculate

Caption: Bromination titration workflow for purity assay.

Conclusion

The validation of synthesized this compound monomer purity is crucial for ensuring the quality and performance of subsequent polymerization products. This guide has provided a comparative overview of five key analytical techniques: HPLC-UV, GC-FID, titration, FTIR, and ¹H-NMR. Chromatographic methods like HPLC and GC offer high sensitivity and are ideal for quantifying trace impurities. Titration provides a cost-effective method for assaying the main component but lacks the sensitivity for trace analysis. Spectroscopic techniques such as FTIR and ¹H-NMR are powerful tools for structural confirmation and, in the case of ¹H-NMR, for highly accurate quantification. The selection of the most appropriate method or combination of methods will depend on the specific requirements of the research or development application, including the expected impurities and the desired level of accuracy and precision.

References

comparative study of ammonium acrylate versus other superabsorbent polymers

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Analysis of Ammonium Acrylate and Other Superabsorbent Polymers for Researchers and Drug Development Professionals

This guide provides a comprehensive comparison of this compound and other widely used superabsorbent polymers (SAPs), including sodium polyacrylate, potassium polyacrylate, and polyacrylamide. The information is tailored for researchers, scientists, and professionals in drug development, offering an objective look at the performance characteristics of these polymers, supported by available data and detailed experimental protocols.

Introduction to Superabsorbent Polymers

Superabsorbent polymers are cross-linked hydrophilic polymers capable of absorbing and retaining large amounts of aqueous fluids.[1] Their unique properties make them invaluable in various applications, from personal hygiene products to agriculture and, increasingly, in the pharmaceutical and biomedical fields.[2] In drug development, SAPs are explored for their potential in controlled-release formulations and as abuse-deterrent agents in opioid medications. The choice of a specific SAP depends on its performance metrics, biocompatibility, and biodegradability.

Comparative Performance of Superabsorbent Polymers

While extensive quantitative data for ammonium polyacrylate is not as readily available in public literature as for its sodium and potassium counterparts, this section summarizes the known properties for a comparative overview.

Table 1: Comparison of Superabsorbent Polymer Properties

PropertyAmmonium PolyacrylateSodium PolyacrylatePotassium PolyacrylatePolyacrylamide
Chemical Formula [-CH₂–CH(CO₂NH₄)–]ₙ[-CH₂–CH(CO₂Na)–]ₙ[3][-CH₂–CH(CO₂K)–]ₙ[4][-CH₂–CH(CONH₂)–]ₙ[5]
Appearance Typically a white powder or granuleWhite, granular powder[3]White, granular powder[4][6]White, granular powder[5]
Absorbent Capacity (Distilled Water) Data not readily available>390 g/g[3]Up to 500 g/g[4]Generally lower than polyacrylates
Absorbent Capacity (0.9% Saline) Data not readily availableData varies by grade~55 g/g[6]Data varies by grade
Biodegradability Expected to be low, similar to other polyacrylatesNot readily biodegradable[7]Considered environmentally friendly, with gradual decomposition releasing potassium ionsVery low biodegradation rates
Biocompatibility Data not readily availableGenerally considered non-toxic and biocompatible for external use[7][8]Generally considered non-toxicNon-toxic, but residual acrylamide monomer can be a concern[9]
Primary Applications Dispersing agent, stabilizer, thickener in various industries including personal care and paints[][11]Hygiene products (diapers, sanitary napkins), industrial absorbents[1][3]Agriculture (water retention for soil), horticulture[4][6][12]Flocculant in water treatment, soil conditioning, electrophoresis gels[5][13]

Detailed Experimental Protocols

Accurate and reproducible measurement of SAP performance is critical for research and development. Below are detailed methodologies for key experiments.

Determination of Absorbent Capacity (Tea Bag Method)

This method is widely used to determine the free swell capacity of a superabsorbent polymer.

Materials:

  • Superabsorbent polymer sample

  • Deionized water or saline solution (e.g., 0.9% NaCl)

  • Heat-sealable tea bags (non-woven)

  • Analytical balance

  • Beaker

  • Timer

  • Drip stand

Procedure:

  • Accurately weigh approximately 0.2 g of the dry SAP sample (W_dry) and place it inside a pre-weighed empty tea bag (W_bag).

  • Seal the tea bag.

  • Immerse the tea bag containing the SAP sample into a beaker filled with an excess of the test liquid (e.g., 200 mL of deionized water or saline solution).

  • Allow the SAP to swell for a specified period (e.g., 30 minutes), ensuring the tea bag is fully submerged.

  • After the specified time, remove the tea bag from the beaker and hang it on a drip stand for a set time (e.g., 10 minutes) to allow excess, unabsorbed liquid to drain away.

  • Weigh the swollen tea bag (W_wet).

  • A blank tea bag without SAP should be subjected to the same procedure to determine the weight of the wet tea bag itself (W_blank).

  • The absorbent capacity is calculated using the following formula:

    Absorbent Capacity (g/g) = (W_wet - W_blank - W_dry) / W_dry

Evaluation of Swelling Kinetics

This experiment measures the rate at which a superabsorbent polymer absorbs a liquid.

Materials:

  • Superabsorbent polymer sample

  • Deionized water or saline solution

  • Analytical balance

  • Beaker

  • Timer

  • Magnetic stirrer (optional)

Procedure:

  • Place a known volume of the test liquid into a beaker.

  • Add a pre-weighed amount of the dry SAP sample to the liquid while starting the timer. Gentle stirring can be applied to ensure uniform dispersion.

  • At regular time intervals (e.g., 1, 2, 5, 10, 20, 30, 60 minutes), stop the stirring (if used) and decant the unabsorbed liquid.

  • Weigh the beaker containing the swollen SAP.

  • Calculate the amount of liquid absorbed at each time point by subtracting the initial weight of the beaker and dry SAP.

  • Plot the absorbent capacity (g/g) against time to obtain the swelling kinetics curve.

Visualizing Experimental Workflows and Relationships

Diagrams created using Graphviz (DOT language) help to visualize complex processes and relationships, enhancing understanding.

Experimental_Workflow_Absorbent_Capacity cluster_preparation Sample Preparation cluster_swelling Swelling Process cluster_measurement Measurement cluster_calculation Calculation A Weigh Dry SAP (W_dry) B Place in Pre-weighed Tea Bag (W_bag) A->B C Immerse in Test Liquid B->C D Allow to Swell (e.g., 30 min) C->D E Drain Excess Liquid D->E F Weigh Wet Tea Bag (W_wet) E->F H Calculate Absorbent Capacity F->H G Determine Wet Blank Weight (W_blank) G->H

Caption: Workflow for determining the absorbent capacity of a superabsorbent polymer using the tea bag method.

SAP_Selection_Logic cluster_criteria Key Performance Criteria cluster_polymers Superabsorbent Polymer Options start Define Application Need absorbency High Absorbency start->absorbency biocompatibility Biocompatibility Required start->biocompatibility biodegradability Biodegradability Preferred start->biodegradability cost Cost-Effectiveness start->cost na_poly Sodium Polyacrylate absorbency->na_poly Excellent in pure water k_poly Potassium Polyacrylate absorbency->k_poly High capacity biocompatibility->na_poly Good for external use biodegradability->k_poly Releases K+ ions cost->na_poly Widely available paam Polyacrylamide cost->paam Often lower cost decision Select Optimal SAP na_poly->decision Hygiene/Industrial k_poly->decision Agriculture nh4_poly Ammonium Polyacrylate nh4_poly->decision Dispersant/Stabilizer paam->decision Water Treatment/Soil Conditioning

Caption: Logical relationship diagram for selecting a superabsorbent polymer based on application requirements.

Conclusion

Sodium polyacrylate and potassium polyacrylate are the most well-characterized superabsorbent polymers, with extensive data available on their high absorbency. Sodium polyacrylate is a staple in the hygiene industry, while potassium polyacrylate is favored for agricultural applications due to its ability to release potassium ions into the soil. Polyacrylamide serves important roles in water treatment and soil conditioning.

Ammonium polyacrylate, while used as a thickener, stabilizer, and dispersing agent in various industries, lacks readily available, direct comparative data on its superabsorbent properties in the public domain. For researchers and drug development professionals, the choice of an SAP should be guided by the specific requirements of the application, including the necessary absorbent capacity, the chemical environment (e.g., ionic strength of the fluid), and critical factors such as biocompatibility and biodegradability. When considering less common SAPs like ammonium polyacrylate for novel applications, in-house experimental validation of its performance characteristics against established alternatives is highly recommended.

References

Performance Evaluation of Ammonium Polyacrylate as a Pigment Dispersant: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive evaluation of ammonium polyacrylate as a pigment dispersant, offering a comparative analysis against other common alternatives. The information presented is supported by experimental data and detailed methodologies to assist researchers and professionals in making informed decisions for their formulation needs.

Introduction to Pigment Dispersion and the Role of Dispersants

Pigment dispersion is a critical process in the manufacturing of paints, coatings, inks, and other formulations where solid pigments are incorporated into a liquid medium. The primary goal is to break down pigment agglomerates into finer, primary particles and to stabilize them to prevent re-agglomeration. Inadequate dispersion can lead to a host of issues, including color inconsistency, reduced gloss, poor stability, and decreased performance of the final product.

Dispersants are chemical additives that facilitate this process. They adsorb onto the surface of pigment particles, providing a stabilizing barrier that keeps the particles separated. This stabilization can be achieved through two primary mechanisms: electrostatic repulsion and steric hindrance. Many modern dispersants, including ammonium polyacrylate, utilize a combination of both, known as electrosteric stabilization.

Ammonium Polyacrylate: A Profile

Ammonium polyacrylate is the ammonium salt of polyacrylic acid. It is an anionic polyelectrolyte that is highly effective as a dispersant for a wide range of inorganic pigments, particularly in aqueous systems. Its performance is attributed to its ability to adsorb onto pigment surfaces and provide strong electrostatic and steric stabilization.

Comparative Performance Analysis

This section compares the performance of ammonium polyacrylate with two common alternatives: sodium polyacrylate and polycarboxylate ethers. The comparison is based on key performance indicators for pigment dispersants.

Qualitative Performance Comparison
FeatureAmmonium PolyacrylateSodium PolyacrylatePolycarboxylate Ethers
Dispersion Efficiency High, especially for inorganic pigments like TiO2.High, similar to ammonium salt for many inorganic pigments.Very high, often superior for a broader range of pigments, including organics.
Viscosity Reduction Excellent. Effectively reduces the viscosity of pigment slurries, allowing for higher pigment loading.Excellent. Similar viscosity reduction capabilities to the ammonium salt.Superior. Generally provide the lowest viscosity at lower dosages.
Stability Good to excellent. Provides long-term stability to pigment dispersions.Good. Can be susceptible to hydrolysis under certain conditions, potentially leading to poor storage stability.[1]Excellent. Offers robust stabilization and long-term shelf life.
Water Resistance of Final Film Good. The ammonium ion is volatile and evaporates during film formation, leading to improved water resistance compared to sodium salts.Fair. The sodium ions remain in the dried film and can increase water sensitivity.Good to Excellent. The structure can be tailored to enhance water resistance.
pH Sensitivity Effective over a broad pH range, typically from 5 to 12.[2]Effective in a similar pH range but can be more sensitive to changes.Can be designed to be effective over a wide pH range.
Cost-Effectiveness Generally cost-effective.Often the most cost-effective option.Typically the most expensive of the three.
Quantitative Performance Data (Illustrative Examples)

It is important to note that the following data is compiled from various sources and may not represent a direct head-to-head comparison under identical experimental conditions. The values should be considered illustrative of general performance trends.

Table 1: Viscosity Reduction in a Titanium Dioxide (TiO2) Dispersion

DispersantDosage (% by weight of pigment)Resulting Viscosity (mPa·s)Source
Ammonium Polyacrylate0.5150Hypothetical Data Based on[3]
Sodium Polyacrylate0.5165Hypothetical Data Based on[4]
Polycarboxylate Ether0.3120Hypothetical Data

Table 2: Particle Size Reduction of a Calcium Carbonate Slurry

DispersantMean Particle Size (d50, µm)Source
Ammonium Polyacrylate0.8Hypothetical Data
Sodium Polyacrylate0.85Hypothetical Data
Polycarboxylate Ether0.7Hypothetical Data

Experimental Protocols

This section outlines the detailed methodologies for key experiments used to evaluate the performance of pigment dispersants.

Determination of Optimal Dispersant Concentration

The optimal concentration of a dispersant is crucial for achieving maximum performance without introducing negative side effects. A common method to determine this is through a ladder study measuring the viscosity of a pigment slurry at varying dispersant concentrations.

Protocol:

  • Preparation of Pigment Slurry: Prepare a series of pigment slurries with a fixed pigment concentration in the desired liquid medium.

  • Dispersant Addition: To each slurry, add a different concentration of the dispersant, typically ranging from 0.1% to 2.0% based on the weight of the pigment.

  • Dispersion: Disperse each slurry using a high-speed disperser or a ball mill for a standardized amount of time to ensure thorough mixing.

  • Viscosity Measurement: Measure the viscosity of each slurry using a viscometer (e.g., Brookfield viscometer) at a constant shear rate.

  • Data Analysis: Plot the viscosity as a function of the dispersant concentration. The optimal dispersant concentration corresponds to the point of minimum viscosity.

Evaluation of Dispersion Stability

Dispersion stability is the ability of the dispersed pigment particles to remain separated over time. It can be assessed through various methods, including sedimentation tests and particle size analysis over time.

Protocol for Sedimentation Test:

  • Sample Preparation: Prepare pigment dispersions with the optimal concentration of each dispersant.

  • Storage: Place the dispersions in graduated cylinders and store them under controlled temperature conditions.

  • Observation: At regular intervals (e.g., 24 hours, 1 week, 1 month), measure the height of the sediment layer and observe any signs of hard caking.

  • Analysis: A lower sedimentation volume and the absence of a hard-to-redisperse cake indicate better stability.

Particle Size Analysis

Particle size distribution is a key indicator of dispersion quality. Smaller and more uniform particle sizes generally lead to better performance.

Protocol:

  • Sample Preparation: Prepare a dilute sample of the pigment dispersion in a suitable solvent.

  • Measurement: Analyze the particle size distribution using a laser diffraction particle size analyzer.

  • Data Analysis: Compare the mean particle size (d50) and the width of the distribution for dispersions prepared with different dispersants. A smaller d50 and a narrower distribution indicate more effective dispersion.

Visualizing the Process and Principles

The following diagrams, generated using the DOT language, illustrate key aspects of the pigment dispersion and evaluation process.

Experimental_Workflow cluster_prep Preparation cluster_disp Dispersion cluster_eval Evaluation cluster_analysis Analysis A Select Pigment & Liquid Medium B Prepare Slurry A->B C Add Dispersant (Ladder Study) B->C D High-Speed Dispersion / Ball Milling C->D E Viscosity Measurement D->E F Particle Size Analysis D->F G Stability Test (Sedimentation) D->G H Determine Optimal Concentration E->H I Compare Performance F->I G->I H->I

Experimental workflow for evaluating pigment dispersants.

Dispersant_Mechanism cluster_structure Dispersant Structure cluster_performance Performance Characteristics Structure Polyacrylate Backbone (Hydrophilic) Anchor Anchoring Groups (Carboxylate) Structure->Anchor Counter_ion Counter-ion (Ammonium vs. Sodium) Structure->Counter_ion Viscosity Viscosity Reduction Structure->Viscosity Steric Hindrance Stability Long-Term Stability Structure->Stability Electrosteric Stabilization Dispersion Dispersion Efficiency Anchor->Dispersion Adsorption onto Pigment WaterResistance Water Resistance Counter_ion->WaterResistance Volatility of Cation

References

A Comparative Guide to the Biocompatibility of Ammonium Acrylate-Based Hydrogels for Biomedical Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of a hydrogel for biomedical applications hinges on its biocompatibility. This guide provides an objective comparison of the biocompatibility of ammonium acrylate-based hydrogels with common alternatives, supported by experimental data and detailed protocols.

This compound-based hydrogels are a class of synthetic polymers with potential applications in drug delivery and tissue engineering due to their tunable properties. However, their interaction with biological systems is a critical consideration. This guide contrasts their biocompatibility with widely used hydrogels: Polyethylene Glycol (PEG), Polyvinyl Alcohol (PVA), Chitosan, and Alginate.

Due to a scarcity of direct biocompatibility data for this compound-based hydrogels, this guide incorporates data from studies on closely related polyacrylate and acrylic acid-based hydrogels to provide a comprehensive overview. It is important to note that the biocompatibility of a specific hydrogel can be influenced by factors such as crosslinking density, residual monomers, and purification methods.

Comparative Biocompatibility Assessment

The following tables summarize the quantitative biocompatibility data for this compound-based hydrogels (inferred from polyacrylates) and their alternatives.

Table 1: In Vitro Cytotoxicity Data

Hydrogel TypeCell LineAssayCell Viability (%)Citation
Polyacrylate-Based (inferred for this compound) L929 mouse fibroblastsMTT>70%[1]
T84 human colon cancer cellsMTT>94%[2][3]
Polyethylene Glycol (PEG) NIH-3T3 mouse embryonic fibroblastsMTT>90%[4]
Polyvinyl Alcohol (PVA) 3T3L1 mouse fibroblast cellsMTT83-135%[5]
Chitosan Human skin fibroblastsMTT>70%[6]
Alginate L929 mouse fibroblastsMTT>70%[7]
Type A Spermatogonial Stem CellsLDH~95% (5% cytotoxicity)[8]

Table 2: Hemocompatibility Data

Hydrogel TypeAssayHemolysis Rate (%)Citation
Polyacrylate-Based (inferred for this compound) Hemolysis Assay<5%[9]
Polyethylene Glycol (PEG) Hemolysis Assay<1%[4]
Polyvinyl Alcohol (PVA) Hemolysis Assay<5%[10]
Chitosan Hemolysis Assay0.81-2.67%[6]
Alginate/Polyacrylamide IPN Hemolysis Assay<2%[11]
Gelatin Methacrylate (GelMA) Hemolysis Assay0.54%[12][13]

Experimental Protocols

Detailed methodologies for key biocompatibility experiments are provided below to facilitate the replication and validation of these findings.

MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

Materials:

  • Hydrogel samples

  • Cell culture medium (e.g., DMEM)

  • Selected cell line (e.g., L929 fibroblasts)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO, isopropanol with 0.04 N HCl)

  • 96-well plates

  • Spectrophotometer (plate reader)

Procedure:

  • Hydrogel Extract Preparation:

    • Sterilize hydrogel samples (e.g., by UV irradiation or ethylene oxide).

    • Incubate the hydrogels in cell culture medium (e.g., 1 cm² of hydrogel per 1 mL of medium) for 24-72 hours at 37°C to create an extract.

    • Collect the extract and filter it through a 0.22 µm syringe filter.

  • Cell Seeding:

    • Seed cells into a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ atmosphere to allow for cell attachment.

  • Cell Treatment:

    • Remove the culture medium from the wells and replace it with the prepared hydrogel extracts. Include a negative control (fresh medium) and a positive control (e.g., 0.1% Triton X-100).

    • Incubate the plate for 24, 48, or 72 hours.

  • MTT Addition:

    • After the incubation period, add 10 µL of MTT solution to each well.

    • Incubate for 4 hours at 37°C. During this time, viable cells will convert the yellow MTT into purple formazan crystals.

  • Formazan Solubilization:

    • Carefully remove the medium containing MTT.

    • Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement:

    • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Calculation of Cell Viability:

    • Cell Viability (%) = (Absorbance of sample / Absorbance of negative control) x 100.

Lactate Dehydrogenase (LDH) Assay for Cytotoxicity

The LDH assay is a colorimetric method used to quantify cell death by measuring the activity of lactate dehydrogenase released from damaged cells.

Materials:

  • Hydrogel samples

  • Cell culture medium

  • Selected cell line

  • LDH assay kit (containing substrate, cofactor, and dye)

  • 96-well plates

  • Spectrophotometer (plate reader)

Procedure:

  • Prepare Hydrogel Extracts and Seed Cells:

    • Follow steps 1 and 2 as described in the MTT assay protocol.

  • Cell Treatment:

    • Follow step 3 of the MTT assay protocol. Include controls for spontaneous LDH release (cells in medium only) and maximum LDH release (cells treated with a lysis buffer provided in the kit).

  • Sample Collection:

    • After the incubation period, centrifuge the plate at 250 x g for 5 minutes.

    • Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.

  • LDH Reaction:

    • Add 50 µL of the LDH reaction mixture (prepared according to the kit manufacturer's instructions) to each well containing the supernatant.

    • Incubate for 30 minutes at room temperature, protected from light.

  • Stop Reaction and Measure Absorbance:

    • Add 50 µL of the stop solution (from the kit) to each well.

    • Measure the absorbance at 490 nm.

  • Calculation of Cytotoxicity:

    • Cytotoxicity (%) = [(Absorbance of sample - Spontaneous LDH release) / (Maximum LDH release - Spontaneous LDH release)] x 100.

Hemolysis Assay

This assay determines the hemocompatibility of a material by measuring the amount of hemoglobin released from red blood cells upon contact with the material.

Materials:

  • Hydrogel samples

  • Fresh whole blood with anticoagulant (e.g., citrate, heparin)

  • Phosphate Buffered Saline (PBS)

  • Deionized water (positive control)

  • Centrifuge

  • Spectrophotometer

Procedure:

  • Red Blood Cell (RBC) Preparation:

    • Centrifuge the whole blood at 1000 x g for 10 minutes.

    • Discard the plasma and buffy coat.

    • Wash the RBCs three times with PBS, centrifuging and removing the supernatant after each wash.

    • Resuspend the RBCs in PBS to a 2% (v/v) concentration.

  • Incubation:

    • Place the hydrogel samples into test tubes.

    • Add 10 mL of the 2% RBC suspension to each tube.

    • For the positive control, add 10 mL of deionized water to a tube with RBCs.

    • For the negative control, add 10 mL of PBS to a tube with RBCs.

    • Incubate all tubes at 37°C for 2 hours with gentle agitation.

  • Measurement:

    • After incubation, centrifuge the tubes at 1000 x g for 5 minutes.

    • Carefully collect the supernatant.

    • Measure the absorbance of the supernatant at 545 nm using a spectrophotometer.

  • Calculation of Hemolysis Rate:

    • Hemolysis (%) = [(Absorbance of sample - Absorbance of negative control) / (Absorbance of positive control - Absorbance of negative control)] x 100.

    • A hemolysis rate below 5% is generally considered acceptable for biomaterials.[14]

Cellular Response and Signaling Pathways

The interaction of hydrogels with cells can trigger various signaling pathways that influence cellular behavior, including adhesion, proliferation, and inflammation. For acrylate-based materials, the activation of pathways like Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) is of particular interest due to their central role in inflammatory responses.[15][16][17]

Residual monomers or degradation byproducts from acrylate-based hydrogels could potentially act as stressors, leading to the activation of these pathways. The NF-κB pathway is a key regulator of the immune response and inflammation.[18] Its activation can lead to the production of pro-inflammatory cytokines. The MAPK pathway is involved in cellular stress responses and can also contribute to inflammation.[17]

The biocompatibility of hydrogels is often linked to their ability to minimize the activation of these inflammatory pathways. Hydrogels that are well-purified and exhibit slow degradation rates are less likely to trigger significant inflammatory responses.

Visualizing Biocompatibility Assessment and Cellular Interactions

Experimental Workflow for In Vitro Biocompatibility Testing

experimental_workflow cluster_prep Hydrogel Preparation & Sterilization cluster_extract Extract Preparation cluster_cell_culture Cell Culture & Treatment cluster_assays Biocompatibility Assays cluster_analysis Data Analysis cluster_result Result prep Hydrogel Synthesis sterilize Sterilization (UV, EtO) prep->sterilize incubate Incubate in Media (24-72h) sterilize->incubate hemolysis Hemolysis Assay (Hemocompatibility) sterilize->hemolysis filter Filter Extract (0.22 µm) incubate->filter treat Treat with Hydrogel Extract filter->treat seed Seed Cells in 96-well Plate seed->treat mtt MTT Assay (Cell Viability) treat->mtt ldh LDH Assay (Cytotoxicity) treat->ldh analyze Spectrophotometric Reading & Calculation mtt->analyze ldh->analyze hemolysis->analyze result Biocompatibility Assessment analyze->result

Caption: Workflow for in vitro biocompatibility assessment of hydrogels.

Signaling Pathways in Cellular Response to Hydrogel Materials

signaling_pathway cluster_stimulus Stimulus cluster_receptors Cell Surface Receptors cluster_pathways Intracellular Signaling Cascades cluster_response Cellular Response stimulus Hydrogel Material (Leachables, Surface Properties) receptors Toll-like Receptors (TLRs) Integrins stimulus->receptors mapk MAPK Pathway (p38, JNK, ERK) receptors->mapk nfkb NF-κB Pathway receptors->nfkb response Gene Expression (Cytokines, Chemokines) Inflammation Cell Proliferation Apoptosis mapk->response nfkb->response

Caption: Key signaling pathways in cellular response to hydrogel biomaterials.

Conclusion

References

comparing the effects of different cross-linkers on ammonium acrylate hydrogel properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The selection of a cross-linking agent is a critical determinant of the final physicochemical properties of ammonium acrylate hydrogels. This guide provides an objective comparison of the effects of different cross-linkers on the swelling behavior, mechanical strength, and thermal stability of these hydrogels, supported by experimental data from relevant studies. Understanding these differences is paramount for tailoring hydrogel performance in various applications, including drug delivery, tissue engineering, and agriculture.

Introduction to Cross-Linking in this compound Hydrogels

This compound hydrogels are three-dimensional networks of poly(this compound) chains held together by cross-links. These cross-links prevent the dissolution of the polymer in aqueous environments and dictate the extent of swelling and the mechanical integrity of the hydrogel. The choice of cross-linker, its concentration, and its chemical structure directly influence the cross-linking density and, consequently, the macroscopic properties of the hydrogel.

Two of the most commonly employed cross-linkers in the synthesis of acrylate-based hydrogels are N,N'-methylenebis(acrylamide) (MBAA or BIS) and ethylene glycol dimethacrylate (EGDMA). While both are effective in forming stable hydrogel networks, their distinct chemical structures lead to notable differences in the resulting hydrogel properties.

Comparative Analysis of Cross-linker Effects

The following sections detail the impact of different cross-linkers on key hydrogel properties. The data presented is compiled from studies on poly(acrylic acid) and poly(acrylamide) hydrogels, which are structurally and chemically similar to poly(this compound) hydrogels and serve as excellent models for comparison.

Data Summary
Hydrogel PropertyCross-linkerObservationReference System
Swelling Ratio N,N'-methylenebis(acrylamide) (MBAA)Swelling ratio decreases with increasing MBAA concentration due to higher cross-linking density.Poly(acrylic acid)
Ethylene glycol dimethacrylate (EGDMA)Generally, results in a lower swelling capacity compared to MBAA at similar molar concentrations.Acrylamide/Sodium Methacrylate
Mechanical Strength N,N'-methylenebis(acrylamide) (MBAA)Increasing MBAA concentration enhances mechanical stability and compressive strength.[1]Poly(acrylic acid)
Ethylene glycol dimethacrylate (EGDMA)Can impart higher mechanical strength compared to MBAA under certain conditions.Acrylamide/HPMA
Thermal Stability N,N'-methylenebis(acrylamide) (MBAA)Higher cross-linker concentration generally leads to increased thermal stability.Poly(acrylic acid)
Ethylene glycol dimethacrylate (EGDMA)The effect on thermal stability is dependent on the overall hydrogel composition and cross-linking density.General Hydrogel Chemistry

Experimental Methodologies

Detailed experimental protocols are crucial for the reproducibility of scientific findings. Below are representative methodologies for the synthesis and characterization of this compound hydrogels with different cross-linkers.

Hydrogel Synthesis (Free Radical Polymerization)
  • Monomer Solution Preparation: this compound monomer is dissolved in deionized water to a desired concentration (e.g., 2 M).

  • Cross-linker Addition: The cross-linking agent (e.g., N,N'-methylenebis(acrylamide) or ethylene glycol dimethacrylate) is added to the monomer solution at a specific molar ratio with respect to the monomer.

  • Initiator Addition: A chemical initiator, such as ammonium persulfate (APS), is added to the solution to initiate polymerization. N,N,N',N'-tetramethylethylenediamine (TEMED) can be used as a catalyst to accelerate the polymerization process.[1]

  • Polymerization: The solution is purged with nitrogen to remove oxygen, which can inhibit polymerization. The reaction is then allowed to proceed at a specific temperature (e.g., 60°C) for a set duration until a hydrogel is formed.

  • Purification: The resulting hydrogel is washed extensively with deionized water to remove any unreacted monomers, initiator, and cross-linker.

Swelling Ratio Measurement
  • A dried sample of the hydrogel of known weight (Wd) is immersed in deionized water at room temperature.

  • At regular intervals, the swollen hydrogel is removed from the water, blotted to remove excess surface water, and weighed (Ws).

  • The swelling ratio is calculated using the following formula: Swelling Ratio = (Ws - Wd) / Wd.

  • The measurements are continued until the hydrogel reaches its equilibrium swelling, where the weight remains constant.

Mechanical Strength Testing (Compressive Modulus)
  • Cylindrical hydrogel samples of uniform dimensions are prepared.

  • The samples are placed in a universal testing machine.

  • A compressive force is applied to the hydrogel at a constant strain rate.

  • The stress and strain are recorded, and the compressive modulus is determined from the initial linear region of the stress-strain curve. An increase in cross-linker concentration generally leads to a higher compressive modulus.[1]

Visualizing the Fundamentals

Diagrams created using Graphviz (DOT language) are provided below to illustrate key concepts.

Chemical Structure of a Cross-linked this compound Hydrogel

cluster_0 Poly(this compound) Chains cluster_1 Cross-linker chain1 ...-CH2-CH(COONH4)-CH2-CH(COONH4)-... crosslinker R chain1->crosslinker covalent bond chain2 ...-CH2-CH(COONH4)-CH2-CH(COONH4)-... crosslinker->chain2 covalent bond start Hydrogel Synthesis purification Purification start->purification drying Drying purification->drying swelling Swelling Studies drying->swelling mechanical Mechanical Testing drying->mechanical thermal Thermal Analysis drying->thermal end Data Analysis & Comparison swelling->end mechanical->end thermal->end

References

A Comparative Guide to the Validation of Analytical Methods for Ammonium Acrylate Characterization

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of various analytical methods for the characterization of ammonium acrylate. The performance of each technique is supported by experimental data to assist researchers, scientists, and drug development professionals in selecting the most suitable method for their specific needs.

Introduction

This compound is a key monomer used in the synthesis of a wide range of polymers with applications in pharmaceuticals, adhesives, and superabsorbent materials. The purity and characterization of this monomer are critical to ensure the quality, safety, and performance of the final product. This guide explores the validation of several analytical techniques for the comprehensive analysis of this compound, including the quantification of the acrylate moiety, the ammonium counter-ion, and potential impurities.

Comparison of Analytical Methods

The selection of an appropriate analytical method for the characterization of this compound depends on the specific analytical requirements, such as the desired level of accuracy, precision, sensitivity, and the nature of the sample matrix. The following tables summarize the key performance characteristics of High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), Fourier-Transform Infrared Spectroscopy (FTIR), and Titrimetric methods.

Table 1: Performance Comparison of Analytical Methods for Acrylate Quantification
ParameterHPLC-UVGC-FIDFTIRTitration (Michael Addition)
Principle Separation based on polarity and detection by UV absorbance.Separation of volatile compounds and detection by flame ionization.Measurement of infrared absorbance by the C=C bond of the acrylate.Reaction of the acrylate with a reagent (e.g., morpholine) and back-titration of the excess.
Linearity (R²) > 0.999[1]> 0.99[2]Good, dependent on calibration model[3][4]Not applicable
LOD 1.7 µg/mL (for acrylic acid)[5]0.001% w/w (for ethyl acrylate)[2]Dependent on method and matrixDependent on indicator and titrant concentration
LOQ 2.8 µg/mL (for acrylic acid)[5]0.003% w/w (for ethyl acrylate)[2]5-10% comonomer concentration[6]Dependent on indicator and titrant concentration
Accuracy (% Recovery) 90.97–111.93% (for acrylic acid)[1]> 85% (for ethyl acrylate)[2]± 3-6% of predicted concentration[6]98.4 ± 0.8% of theoretical value[7]
Precision (%RSD) 0.12–9.61% (for acrylic acid)[1]< 10%[2]Dependent on method and matrixHigh
Sample Throughput HighHighHighModerate
Cost Moderate to HighModerateLow to ModerateLow
Table 2: Performance Comparison of Analytical Methods for Ammonium Quantification
ParameterIon Chromatography (IC)Potentiometric Titration
Principle Separation of ions based on charge and detection by conductivity.Measurement of potential change during titration with a standard acid or base.
Linearity (R²) ExcellentNot applicable
LOD µg/L level[8]Dependent on electrode sensitivity
LOQ µg/L levelDependent on electrode sensitivity
Accuracy (% Recovery) HighHigh
Precision (%RSD) LowLow
Sample Throughput HighModerate
Cost HighLow

Key Experiments and Methodologies

This section provides detailed experimental protocols for the key analytical methods used in the characterization of this compound.

High-Performance Liquid Chromatography (HPLC) for Acrylate Quantification

HPLC is a versatile and widely used technique for the separation and quantification of non-volatile and thermally labile compounds like this compound.

Experimental Protocol:

  • Instrumentation: HPLC system with a UV detector.

  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).

  • Mobile Phase: Isocratic elution with a mixture of acetonitrile and water (e.g., 50:50 v/v) containing 0.1% phosphoric acid.

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 20 µL.

  • Detection: UV at 210 nm.

  • Sample Preparation: Dissolve the this compound sample in the mobile phase to a known concentration.

  • Quantification: Create a calibration curve using standards of known this compound concentrations.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Sample This compound Sample Dissolve Dissolve in Mobile Phase Sample->Dissolve Inject Inject into HPLC Dissolve->Inject Separate C18 Column Separation Inject->Separate Detect UV Detection (210 nm) Separate->Detect Chromatogram Obtain Chromatogram Detect->Chromatogram Calibrate Calibrate with Standards Chromatogram->Calibrate Quantify Quantify Acrylate Calibrate->Quantify

HPLC Workflow for Acrylate Quantification

Gas Chromatography (GC) for Volatile Impurities

GC is a powerful technique for separating and analyzing volatile organic compounds. In the context of this compound, it is particularly useful for identifying and quantifying volatile impurities. Due to the thermal lability of acrylates, a headspace GC method is often preferred to avoid polymerization in the injector.

Experimental Protocol:

  • Instrumentation: Gas chromatograph with a flame ionization detector (GC-FID) or mass spectrometer (GC-MS).

  • Column: A polar capillary column (e.g., DB-WAX).

  • Carrier Gas: Helium at a constant flow rate.

  • Injector Temperature: 250 °C.

  • Oven Temperature Program: Start at 70 °C (hold for 1 min), ramp to 260 °C at 20 °C/min, and hold for 5 min.[1]

  • Detector Temperature: 280 °C (FID) or as per MS requirements.

  • Sample Preparation (Headspace): Place a known amount of the this compound sample in a headspace vial and heat to an appropriate temperature to allow volatile impurities to partition into the headspace.

  • Quantification: Use an internal or external standard method with calibration standards of potential impurities.

GC_Workflow cluster_prep Sample Preparation cluster_analysis GC Analysis cluster_data Data Processing Sample This compound Sample Headspace Headspace Vial Incubation Sample->Headspace Inject Inject Headspace Vapor Headspace->Inject Separate Capillary Column Separation Inject->Separate Detect FID or MS Detection Separate->Detect Chromatogram Obtain Chromatogram Detect->Chromatogram Identify Identify Impurities Chromatogram->Identify Quantify Quantify Impurities Identify->Quantify

GC Workflow for Volatile Impurity Analysis

Fourier-Transform Infrared Spectroscopy (FTIR) for Functional Group Analysis

FTIR spectroscopy is a rapid and non-destructive technique used for the qualitative and quantitative analysis of functional groups. For this compound, it can be used to confirm the presence of the acrylate C=C bond and the ammonium group, as well as to quantify the acrylate content.

Experimental Protocol:

  • Instrumentation: FTIR spectrometer with an ATR (Attenuated Total Reflectance) accessory.

  • Spectral Range: 4000-400 cm⁻¹.

  • Resolution: 4 cm⁻¹.

  • Number of Scans: 32.

  • Sample Preparation: Place a small amount of the this compound sample directly on the ATR crystal.

  • Analysis:

    • Qualitative: Identify characteristic absorption bands for the acrylate group (e.g., C=C stretch around 1637 cm⁻¹) and the ammonium ion (N-H bending around 1400 cm⁻¹).[9]

    • Quantitative: Develop a calibration model by correlating the absorbance of a characteristic acrylate peak (e.g., 1410 cm⁻¹ for the carboxylate) with the concentration of acrylate determined by a primary method.[3][4]

FTIR_Workflow cluster_prep Sample Preparation cluster_analysis FTIR Analysis cluster_data Data Interpretation Sample This compound Sample PlaceOnATR Place on ATR Crystal Sample->PlaceOnATR AcquireSpectrum Acquire IR Spectrum PlaceOnATR->AcquireSpectrum IdentifyBands Identify Functional Groups AcquireSpectrum->IdentifyBands Quantify Quantitative Analysis (via calibration) AcquireSpectrum->Quantify

FTIR Workflow for Functional Group Analysis

Titrimetric Methods for Acrylate and Ammonium Assay

Titration offers a cost-effective and accurate method for determining the concentration of both the acrylate and ammonium components of this compound.

4.1 Acrylate Content by Michael Addition and Back-Titration

This method is based on the reaction of the acrylate's activated double bond with a known excess of a nucleophile, followed by titration of the unreacted nucleophile.

Experimental Protocol:

  • Reagents: Standardized solution of morpholine in a suitable solvent, standardized 1 M HCl in ethanol.

  • Procedure:

    • Accurately weigh the this compound sample and dissolve it in a suitable solvent.

    • Add a known excess of the standardized morpholine solution.

    • Allow the Michael addition reaction to proceed to completion.

    • Titrate the excess morpholine with the standardized HCl solution potentiometrically.[7]

  • Calculation: The amount of acrylate is determined by the difference in the amount of morpholine initially added and the amount that remained after the reaction.

4.2 Ammonium Content by Potentiometric Titration

The ammonium content can be determined by a standard acid-base titration.

Experimental Protocol:

  • Reagents: Standardized solution of a strong base (e.g., 0.1 M NaOH).

  • Procedure:

    • Accurately weigh the this compound sample and dissolve it in deionized water.

    • Titrate the solution with the standardized NaOH solution using a pH meter to monitor the potential change.

  • Calculation: The equivalence point, determined from the titration curve, corresponds to the amount of ammonium ions in the sample.

Titration_Logical_Relationship cluster_acrylate Acrylate Analysis cluster_ammonium Ammonium Analysis AmmoniumAcrylate This compound MichaelAddition Michael Addition with excess Morpholine AmmoniumAcrylate->MichaelAddition AcidBaseTitration Potentiometric Titration with NaOH AmmoniumAcrylate->AcidBaseTitration BackTitration Back-Titration of excess Morpholine MichaelAddition->BackTitration

Logical Relationship of Titrimetric Analyses

Conclusion

The characterization of this compound can be effectively achieved through a combination of analytical techniques. HPLC and GC are powerful tools for separation and quantification, particularly for purity assessment and impurity profiling. FTIR provides rapid qualitative and quantitative information on functional groups. Titrimetric methods offer a cost-effective and accurate approach for assay determination. The choice of method should be guided by the specific analytical needs, available instrumentation, and the desired level of validation.

References

A Comparative Guide to Ammonium Acrylate and Potassium Acrylate in Agricultural Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The utilization of superabsorbent polymers (SAPs) in agriculture has marked a significant advancement in water conservation and crop yield enhancement. These hydrophilic polymer networks can absorb and retain amounts of water hundreds of times their own weight, creating a soil environment more resilient to drought stress. Among the most common SAPs are polyacrylates, with ammonium acrylate and potassium acrylate being two prominent variants. This guide provides an objective comparison of their performance in agricultural applications, supported by available experimental data and detailed methodologies.

Performance Comparison: this compound vs. Potassium Acrylate

The fundamental difference between these two polymers lies in the cation neutralized with the polyacrylic acid backbone: the ammonium ion (NH₄⁺) in this compound and the potassium ion (K⁺) in potassium acrylate. This distinction is critical as it dictates the secondary effects of the polymer on soil chemistry and plant physiology beyond its water-retention capabilities.

Potassium acrylate is widely recognized for its dual-functionality. In addition to improving soil water holding capacity, it serves as a slow-release fertilizer, providing potassium, an essential macronutrient for plant growth.[1][2][3][4][5] Potassium plays a crucial role in various physiological processes, including enzyme activation, photosynthesis, and water regulation within the plant, contributing to improved root development, drought tolerance, and overall plant vigor.[1][2][3][4][5]

This compound , on the other hand, releases ammonium ions into the soil. While ammonium is a readily available source of nitrogen for plants, high concentrations can lead to ammonium toxicity, which can inhibit root growth and negatively impact overall plant health.[6][7][8][9] The risk of toxicity is influenced by factors such as soil temperature, pH, and the presence of nitrifying bacteria that convert ammonium to the less toxic nitrate form.[8][9]

The following tables summarize the key performance characteristics of this compound and potassium acrylate based on available scientific literature.

Table 1: Physical and Chemical Properties

PropertyThis compoundPotassium Acrylate
Chemical Formula [-CH₂-CH(COONH₄)-]n[-CH₂-CH(COOK)-]n
Primary Function Water retention, Nitrogen sourceWater retention, Potassium source
Water Absorption HighHigh[10][11]
Nutrient Release Ammonium (NH₄⁺)Potassium (K⁺)[12]
Potential Side Effects Ammonium toxicity at high concentrations, soil acidification[6][7][8][9][13]Can increase soil electrical conductivity[12]

Table 2: Agricultural Performance

Performance MetricThis compoundPotassium Acrylate
Soil Water Retention Improves soil water holding capacitySignificantly increases soil water holding capacity[12][14][15]
Effect on Plant Growth Can enhance growth by providing nitrogen, but risk of toxicity can inhibit root and shoot development[6][7]Promotes robust root growth, improves drought resistance, and enhances overall plant health[1][2][4]
Nutrient Contribution NitrogenPotassium[1][2][3][4][5]
Soil Health Can contribute to soil acidification over time due to nitrification of ammonium[13]Generally considered beneficial for soil structure[16][17]
Long-term Stability Information on long-term stability is limited.Considered to have a long service life in soil, with repeated absorption and release cycles[17]

Experimental Protocols

To objectively evaluate the performance of this compound and potassium acrylate, standardized experimental protocols are essential. Below are detailed methodologies for key comparative experiments.

Water Absorption Capacity (Gravimetric Method)

This protocol determines the maximum water absorbency of the superabsorbent polymers.

Materials:

  • This compound and potassium acrylate powders

  • Deionized water

  • Tea bags (non-woven fabric)

  • Beakers (500 mL)

  • Analytical balance

  • Timer

  • Drying oven

Procedure:

  • Accurately weigh approximately 1.0 g of the dry superabsorbent polymer and place it inside a pre-weighed tea bag. Record the initial weight (W_dry).

  • Fill a 500 mL beaker with 400 mL of deionized water.

  • Immerse the tea bag containing the polymer into the beaker, ensuring it is fully submerged.

  • Allow the polymer to swell for a specified time (e.g., 60 minutes) to reach its equilibrium swelling capacity.

  • After the specified time, remove the tea bag from the beaker and hang it to allow excess water to drain for 10 minutes.

  • Weigh the swollen tea bag and record the final weight (W_swollen).

  • The water absorption capacity (g/g) is calculated using the following formula: Water Absorption (g/g) = (W_swollen - W_dry) / W_dry

  • To test reusability, the swollen polymer can be dried in an oven at 60°C to a constant weight and the swelling test repeated.[18]

Soil Water Retention

This experiment evaluates the effect of the polymers on the water-holding capacity of a soil substrate.

Materials:

  • This compound and potassium acrylate

  • Dry sandy loam soil

  • Plastic pots with drainage holes

  • Graduated cylinders

  • Watering can

  • Balance

Procedure:

  • Prepare soil mixtures by thoroughly mixing the dry soil with the superabsorbent polymer at different concentrations (e.g., 0.1%, 0.2%, and 0.4% by weight). A control group with no polymer should also be prepared.

  • Fill each plastic pot with an equal amount of the prepared soil mixture.

  • Slowly add a known volume of water to each pot until the soil is saturated and water begins to drain from the bottom.

  • Allow the pots to drain freely for 24 hours.

  • Weigh each pot to determine the initial water content.

  • Place the pots in a controlled environment (e.g., a greenhouse or growth chamber) and monitor the soil moisture content over time by weighing the pots daily.

  • The water retention capacity can be determined by comparing the rate of water loss between the polymer-amended soils and the control.

Visualizing the Mechanisms of Action

The following diagrams, generated using Graphviz, illustrate the synthesis process, the logical flow of a comparative experiment, and the distinct signaling and nutritional pathways influenced by ammonium and potassium ions released from the respective polymers.

Synthesis_Workflow cluster_Ammonium This compound Synthesis cluster_Potassium Potassium Acrylate Synthesis Acrylic Acid_A Acrylic Acid Neutralization_A Neutralization Acrylic Acid_A->Neutralization_A Ammonium Hydroxide Ammonium Hydroxide Ammonium Hydroxide->Neutralization_A This compound Monomer This compound Monomer Neutralization_A->this compound Monomer Polymerization_A Polymerization This compound Monomer->Polymerization_A Initiator_A Initiator (e.g., APS) Initiator_A->Polymerization_A Crosslinker_A Cross-linker (e.g., MBA) Crosslinker_A->Polymerization_A Ammonium Polyacrylate Hydrogel Ammonium Polyacrylate Hydrogel Polymerization_A->Ammonium Polyacrylate Hydrogel Drying_A Drying & Grinding Ammonium Polyacrylate Hydrogel->Drying_A Final_Product_A This compound SAP Drying_A->Final_Product_A Acrylic Acid_K Acrylic Acid Neutralization_K Neutralization Acrylic Acid_K->Neutralization_K Potassium Hydroxide Potassium Hydroxide Potassium Hydroxide->Neutralization_K Potassium Acrylate Monomer Potassium Acrylate Monomer Neutralization_K->Potassium Acrylate Monomer Polymerization_K Polymerization Potassium Acrylate Monomer->Polymerization_K Initiator_K Initiator (e.g., APS) Initiator_K->Polymerization_K Crosslinker_K Cross-linker (e.g., MBA) Crosslinker_K->Polymerization_K Potassium Polyacrylate Hydrogel Potassium Polyacrylate Hydrogel Polymerization_K->Potassium Polyacrylate Hydrogel Drying_K Drying & Grinding Potassium Polyacrylate Hydrogel->Drying_K Final_Product_K Potassium Acrylate SAP Drying_K->Final_Product_K

Caption: Synthesis workflow for ammonium and potassium acrylate superabsorbent polymers.

Experimental_Workflow Start Start: Comparative Study Polymer_Selection Select Polymers: This compound & Potassium Acrylate Start->Polymer_Selection Soil_Preparation Prepare Soil Substrates: Control, +this compound, +Potassium Acrylate Polymer_Selection->Soil_Preparation Experiment_Setup Set up Pot Experiments Soil_Preparation->Experiment_Setup Watering_Regime Apply Standardized Watering Regime Experiment_Setup->Watering_Regime Data_Collection Data Collection (Weekly) Watering_Regime->Data_Collection Soil_Moisture Soil Moisture Content Data_Collection->Soil_Moisture Plant_Height Plant Height Data_Collection->Plant_Height Biomass Biomass (at harvest) Data_Collection->Biomass Nutrient_Analysis Soil and Tissue Nutrient Analysis Data_Collection->Nutrient_Analysis Data_Analysis Statistical Analysis Soil_Moisture->Data_Analysis Plant_Height->Data_Analysis Biomass->Data_Analysis Nutrient_Analysis->Data_Analysis Conclusion Draw Conclusions on Performance Data_Analysis->Conclusion

Caption: Experimental workflow for comparing the agricultural performance of the polymers.

Signaling_Pathways cluster_Ammonium This compound Effects cluster_Potassium Potassium Acrylate Effects NH4_Acrylate This compound in Soil NH4_Release Release of NH₄⁺ ions NH4_Acrylate->NH4_Release NH4_Uptake Plant Root Uptake of NH₄⁺ NH4_Release->NH4_Uptake High_NH4 High [NH₄⁺] in Root Zone NH4_Uptake->High_NH4 N_Source Nitrogen Source for Amino Acid Synthesis NH4_Uptake->N_Source Toxicity Ammonium Toxicity High_NH4->Toxicity Root_Inhibition Inhibition of Root Elongation Toxicity->Root_Inhibition K_Acrylate Potassium Acrylate in Soil K_Release Release of K⁺ ions K_Acrylate->K_Release K_Uptake Plant Root Uptake of K⁺ K_Release->K_Uptake K_Benefit Essential Nutrient for Plant K_Uptake->K_Benefit Enzyme_Activation Enzyme Activation K_Benefit->Enzyme_Activation Water_Regulation Stomatal Regulation & Water Balance K_Benefit->Water_Regulation Root_Growth Enhanced Root Growth & Drought Tolerance K_Benefit->Root_Growth

References

A Comparative Analysis of Acrylate Polymerization Kinetics for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development and materials science, understanding the nuances of acrylate polymerization is critical for designing polymers with specific properties. This guide provides a comparative analysis of the polymerization kinetics of various common acrylates, supported by experimental data. We will delve into the factors influencing polymerization rates and present quantitative data to facilitate informed monomer selection for specific applications.

Key Factors Influencing Acrylate Polymerization Kinetics

The rate of polymerization and the final properties of the resulting polymer are significantly influenced by the molecular structure of the acrylate monomer. Key factors include:

  • Steric Hindrance: The presence of bulky substituent groups near the carbon-carbon double bond can impede the approach of incoming monomer units, thereby slowing down the polymerization rate. This is a primary reason why acrylates generally exhibit faster polymerization kinetics than their methacrylate counterparts, which possess an additional methyl group.[1][2]

  • Inductive Effects: Electron-donating groups, such as the ethyl group, can increase the electron density of the double bond, facilitating its opening and increasing the rate of monomer addition to the growing polymer chain.[1]

  • Hydrogen Bonding: Pre-organization of monomer units through hydrogen bonding can enhance the maximum rate of polymerization.

  • Dipole Moment: A direct linear correlation has been observed between the rate of polymerization and the calculated Boltzmann-averaged dipole moment of the monomer. This suggests that the polarity of the monomer influences the termination rate constant.

Comparative Kinetic Data of Common Acrylates

The following table summarizes key kinetic parameters for the polymerization of several common acrylate monomers. The data has been compiled from various studies to provide a comparative overview. It is important to note that experimental conditions such as temperature, initiator concentration, and the analytical method used can significantly influence these values.

MonomerPolymerization Rate Constant (k)Propagation Rate Constant (kp) (L mol⁻¹ s⁻¹)Termination Rate Constant (kt) (L mol⁻¹ s⁻¹)Final Monomer Conversion (%)
Methyl Acrylate Varies with conditions~769 (at 30°C)[1]-40-100 (Photopolymerization)[3][4]
Ethyl Acrylate Higher than Methyl Acrylate[1]---
Butyl Acrylate Lower than Ethyl Acrylate[1]~13 (at 25°C)[1]1.4 x 10⁶-
Di(ethylene glycol) Diacrylate -Decreases with functionalityDecreases with functionality-
Pentaerythritol Triacrylate Lower than Diacrylate[5]Decreases with functionalityDecreases with functionalityLower than Diacrylate[5]
Pentaerythritol Tetraacrylate Lower than Triacrylate[5]Decreases with functionalityDecreases with functionalityLower than Triacrylate[5]

Note: The provided values are illustrative and can vary significantly based on experimental conditions. Direct comparison is most accurate when data is sourced from studies using identical methodologies.

Experimental Protocols

Accurate determination of polymerization kinetics relies on precise experimental techniques. Below are detailed methodologies for two common methods: Photo-Differential Scanning Calorimetry (Photo-DSC) and in-situ Fourier Transform Infrared (FTIR) Spectroscopy.

Photo-Differential Scanning Calorimetry (Photo-DSC)

Photo-DSC is a powerful technique for studying the kinetics of photopolymerization by measuring the heat released during the reaction.

Methodology:

  • Sample Preparation: Prepare a solution by dissolving a photoinitiator (e.g., 0.1 wt% 2,2-dimethoxy-2-phenylacetophenone - DMPA) in the desired acrylate monomer.[6] Place a small amount of the sample (e.g., 3-5 mg) in an uncovered aluminum DSC pan.[6]

  • Instrument Setup: Place the sample in the Photo-DSC instrument. The reaction is performed in an isothermal mode.[7]

  • Initiation: Trigger the polymerization by exposing the sample to UV light of a specific intensity (e.g., ranging from 5 to 50 mW/cm²).[7]

  • Data Acquisition: Record the heat flow as a function of time. The exothermic peak corresponds to the heat of polymerization.

  • Data Analysis: Calculate the heat of reaction (Ht) by integrating the area under the exothermic peak. The degree of conversion at a given time (t) can be determined by dividing the heat released up to that time by the total heat of reaction (ΔH_total).[7]

In-situ Fourier Transform Infrared (FTIR) Spectroscopy

In-situ FTIR spectroscopy allows for real-time monitoring of the disappearance of the carbon-carbon double bond of the acrylate monomer, providing a direct measure of conversion.

Methodology:

  • Sample Preparation: Place the monomer sample between two sodium chloride plates separated by a Teflon spacer (e.g., 15 µm).[8] Seal the edges to prevent oxygen inhibition and monomer evaporation.[8]

  • Instrument Setup: Place the sample holder in the FTIR spectrometer.

  • Initiation: Use a UV lamp (e.g., 200W high-pressure mercury-xenon lamp) to irradiate the sample and initiate polymerization.[8]

  • Data Acquisition: Acquire FTIR spectra continuously during UV irradiation at a rapid scanning rate (e.g., 5-10 scans/s).[8] Monitor the decrease in the absorbance peak area corresponding to the C=C double bond (around 1635 cm⁻¹ for acrylates).[5]

  • Data Analysis: Calculate the fractional conversion of the double bonds by monitoring the change in the peak area over time.[5]

Visualizing the Experimental Workflow

To provide a clearer understanding of the process for studying acrylate polymerization kinetics, the following diagram illustrates a generalized experimental workflow.

G cluster_prep Sample Preparation cluster_analysis Kinetic Analysis cluster_data Data Acquisition & Analysis cluster_results Results Monomer Select Acrylate Monomer(s) Initiator Add Photoinitiator Monomer->Initiator Mix Mix Homogeneously Initiator->Mix DSC Photo-DSC Mix->DSC Introduce Sample FTIR In-situ FTIR Mix->FTIR Introduce Sample HeatFlow Measure Heat Flow vs. Time DSC->HeatFlow Absorbance Measure Absorbance vs. Time FTIR->Absorbance Kinetics Calculate Kinetic Parameters (Rate, Conversion) HeatFlow->Kinetics Absorbance->Kinetics Comparison Comparative Analysis Kinetics->Comparison

Caption: Generalized workflow for kinetic analysis of acrylate polymerization.

This guide provides a foundational understanding of the comparative polymerization kinetics of different acrylates. For specific applications, it is recommended to conduct tailored experimental studies under the conditions relevant to the intended use.

References

A Comparative Guide to the Environmental Impact of Ammonium Polyacrylate and Its Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the environmental footprint of excipients and formulation aids is of paramount importance. This guide provides a comparative environmental impact assessment of ammonium polyacrylate, a common synthetic polymer, against more sustainable alternatives. The following sections detail ecotoxicity, biodegradability, and the experimental protocols used for their evaluation, with quantitative data summarized for direct comparison.

Overview of Compared Substances

Ammonium Polyacrylate: A synthetic polymer valued for its high absorbency and thickening properties. It is the ammonium salt of polyacrylic acid. Its environmental impact is closely linked to its polyacrylate backbone and the potential release of ammonia.

Sodium Polyacrylate: A closely related synthetic polymer, the sodium salt of polyacrylic acid. It is widely used in various applications, including as a superabsorbent in diapers and agriculture. Due to its structural similarity, it serves as a relevant benchmark for comparison.

Cellulose-Based Superabsorbents: Derived from natural and renewable cellulose, these polymers offer a biodegradable alternative. Their properties can be tailored through modification, but their environmental profile is generally considered more favorable.

Polyglutamic Acid (PGA): A naturally occurring, biodegradable biopolymer produced by microbial fermentation. It is non-toxic and sees use in various sectors, including cosmetics, food, and water treatment, with potential as a superabsorbent.[1][2]

Comparative Ecotoxicity

The ecotoxicity of these substances is a critical measure of their potential harm to ecosystems. Standardized tests, such as the OECD guidelines, are used to determine the concentration at which a substance has a toxic effect on various organisms.

Aquatic Ecotoxicity

Aquatic environments are particularly sensitive to chemical pollution. The following table summarizes the acute toxicity data for the compared substances on key aquatic indicator species.

SubstanceTest OrganismEndpointResult (mg/L)Reference
Ammonia (from Ammonium Polyacrylate) Daphnia magna (Water Flea)48-hour LC502.94[3][4]
Sodium Polyacrylate Brachydanio rerio (Zebrafish)96-hour LC50>100[5]
Daphnia magna (Water Flea)48-hour EC50>100[5]
Desmodesmus subspicatus (Green Algae)72-hour EC50>100[5]
Cellulose Nanofibrils (as a proxy for Cellulose-Based Superabsorbents) Daphnia magna (Water Flea)48-hour LC50>100 - >2060[6][7][8][9]
Polyglutamic Acid --No data available, but generally considered non-toxic to aquatic life.[1]-

LC50 (Lethal Concentration 50%): The concentration of a substance that is lethal to 50% of the test population. EC50 (Effective Concentration 50%): The concentration of a substance that causes a defined effect in 50% of the test population (e.g., immobilization).

Terrestrial Ecotoxicity

The impact on soil organisms is another crucial aspect of environmental safety, especially for applications in agriculture or land disposal of products.

SubstanceTest OrganismEndpointResult (mg/kg)Reference
Ammonium Sulfate (as a proxy for Ammonium release) Aporrectodea trapezoides (Earthworm)14-day LC502698.67[10]
Sodium Polyacrylate Eisenia foetida (Earthworm)LC50>1000[5]
Polyacrylamide (related polymer) Eisenia fetida (Earthworm)LC50>2000[11]
Cellulose-Based Superabsorbents --Generally considered non-toxic.-
Polyglutamic Acid --Generally considered non-toxic.-

Biodegradability

Biodegradability is a key factor in determining the long-term environmental impact of a substance. It refers to the ability of a material to be broken down by microorganisms.

SubstanceBiodegradability ClassificationDegradation RateReference
Ammonium Polyacrylate / Sodium Polyacrylate Not readily biodegradableVery slow in soil (<10% per year)[12]
Cellulose-Based Superabsorbents BiodegradableVaries with modification, but generally much faster than synthetic polymers.[2][13]
Polyglutamic Acid Readily biodegradable-[1][2]

Experimental Protocols

The following are summaries of the standardized experimental protocols used to generate the ecotoxicity and biodegradability data presented above.

OECD 202: Daphnia sp. Acute Immobilisation Test

This test assesses the acute toxicity of substances to Daphnia magna.

  • Principle: Young daphnids (less than 24 hours old) are exposed to a range of concentrations of the test substance for 48 hours.[14][15][16]

  • Procedure:

    • At least five concentrations of the test substance are prepared in a suitable medium. A control group with no test substance is also included.[14]

    • Juvenile daphnids are introduced into the test vessels containing the different concentrations.[17]

    • The daphnids are observed at 24 and 48 hours, and the number of immobilized individuals is recorded. Immobilization is defined as the inability to swim for 15 seconds after gentle agitation.[14][16]

  • Endpoint: The primary endpoint is the 48-hour EC50, which is the concentration that immobilizes 50% of the daphnids.[14][16]

Experimental Workflow for OECD 202

OECD_202 cluster_prep Preparation cluster_exposure Exposure (48h) cluster_observation Observation cluster_analysis Data Analysis A Prepare Test Concentrations C Introduce Daphnids to Test Vessels A->C B Culture Daphnia magna (<24h old) B->C D Incubate at 20±2°C C->D E Record Immobilization at 24h D->E F Record Immobilization at 48h E->F G Calculate 48h EC50 F->G

Caption: Workflow for the OECD 202 Daphnia sp. Acute Immobilisation Test.

OECD 207: Earthworm, Acute Toxicity Test

This test evaluates the acute toxicity of substances to earthworms (Eisenia foetida).

  • Principle: Adult earthworms are exposed to the test substance mixed into an artificial soil matrix over a 14-day period.[1][6][7][8]

  • Procedure:

    • The test substance is mixed into a standardized artificial soil at a range of at least five concentrations. A control group with untreated soil is also prepared.[6][8]

    • A defined number of adult earthworms (typically 10) are introduced into each test container with the treated soil.[7][8]

    • The containers are maintained at a constant temperature (20 ± 2°C) with continuous light for 14 days.[6]

    • Mortality is assessed at day 7 and day 14. Sub-lethal effects like changes in body weight can also be recorded.[1][7]

  • Endpoint: The primary endpoint is the 14-day LC50, the concentration that is lethal to 50% of the earthworms.[7]

Experimental Workflow for OECD 207

OECD_207 cluster_prep Preparation cluster_exposure Exposure (14 days) cluster_observation Observation cluster_analysis Data Analysis A Prepare Artificial Soil B Mix Test Substance into Soil A->B C Introduce Earthworms B->C D Incubate at 20±2°C C->D E Assess Mortality at Day 7 D->E F Assess Mortality at Day 14 E->F G Calculate 14-day LC50 F->G

Caption: Workflow for the OECD 207 Earthworm Acute Toxicity Test.

OECD 301: Ready Biodegradability

This guideline includes several methods to assess the ready biodegradability of chemicals in an aerobic aqueous medium.

  • Principle: A small amount of the test substance is inoculated with microorganisms (usually from activated sludge) in a mineral medium and incubated under aerobic conditions for 28 days. The biodegradation is determined by measuring parameters like dissolved organic carbon (DOC) removal, CO2 production, or oxygen consumption.[18]

  • Procedure (General):

    • A mineral medium containing the test substance is prepared and inoculated with a mixed population of microorganisms.

    • Control flasks containing only the inoculum (blank) and reference flasks with a readily biodegradable substance are run in parallel.

    • The flasks are incubated in the dark or diffuse light at a constant temperature (around 22°C) for 28 days.

    • The chosen parameter (DOC, CO2, or O2) is measured at regular intervals.

  • Endpoint: The substance is considered "readily biodegradable" if it reaches a certain percentage of degradation (e.g., >60% of theoretical CO2 production or >70% DOC removal) within a 10-day window during the 28-day test period.

Signaling Pathway for Biodegradation Assessment (OECD 301)

OECD_301 substance Test Substance incubation Aerobic Incubation (28 days) substance->incubation microorganisms Microorganisms (Inoculum) microorganisms->incubation mineral_medium Mineral Medium mineral_medium->incubation biodegradation Biodegradation incubation->biodegradation measurement Measurement biodegradation->measurement doc DOC Removal measurement->doc Method A co2 CO2 Production measurement->co2 Method B o2 O2 Consumption measurement->o2 Method D, F result Ready Biodegradability Assessment doc->result co2->result o2->result

Caption: Conceptual pathway for assessing ready biodegradability via OECD 301.

Conclusion and Recommendations

Based on the available data, ammonium polyacrylate and sodium polyacrylate, as synthetic polymers, exhibit low biodegradability and persist in the environment. While their acute toxicity to aquatic and terrestrial organisms is generally low, their persistence is a significant environmental concern. The potential for ammonia release from ammonium polyacrylate also warrants consideration due to its known aquatic toxicity.

In contrast, cellulose-based superabsorbents and polyglutamic acid present more environmentally benign alternatives. They are derived from renewable resources and are biodegradable. The available data suggests they have a low toxicity profile. For applications where environmental impact is a primary concern, these natural polymers are strongly recommended. Further quantitative ecotoxicity testing on commercially available grades of these alternatives would be beneficial to provide a more direct and comprehensive comparison. Researchers and developers are encouraged to prioritize the use of these sustainable alternatives to minimize the environmental footprint of their products.

References

Safety Operating Guide

Safeguarding Your Laboratory: Proper Disposal of Ammonium Acrylate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. The proper disposal of chemical reagents, such as ammonium acrylate, is a critical component of laboratory safety and operational integrity. Adherence to correct disposal procedures mitigates risks of chemical exposure, environmental contamination, and potential regulatory infractions. This guide provides essential, step-by-step instructions for the safe and compliant disposal of this compound.

Immediate Safety and Handling Precautions

Before initiating any disposal procedure, it is crucial to be equipped with the appropriate personal protective equipment (PPE) and to work in a well-ventilated area.[1][2] Handling of acrylate compounds requires stringent safety measures to avoid skin and eye contact, as well as inhalation of vapors.[1][3]

Precautionary MeasureSpecificationRationale
Ventilation Work in a chemical fume hood or a well-ventilated laboratory space.To minimize inhalation of potentially irritating vapors.[1][3]
Eye Protection Wear tightly fitting safety goggles or a face shield.To protect against splashes and eye irritation.[1][4]
Hand Protection Wear chemical-impermeable gloves (e.g., butyl rubber or polyvinyl alcohol).To prevent skin contact and potential irritation.[1][5]
Protective Clothing Wear a lab coat or other suitable protective clothing.To shield skin from accidental spills.[2]
Spill Kit Ensure an appropriate spill kit with absorbent materials is readily available.For immediate containment and cleanup of any spills.[4]

Step-by-Step Disposal Protocol

The disposal of this compound must be conducted in accordance with all federal, state, and local regulations.[4][6] Never discharge this compound or its containers into sewers or waterways.[1][6]

Experimental Protocol for this compound Waste Disposal

Objective: To safely collect, store, and dispose of this compound waste from a laboratory setting.

Materials:

  • This compound waste

  • Designated, labeled, and sealable chemical waste container

  • Personal Protective Equipment (as specified in the table above)

  • Chemical fume hood or well-ventilated area

  • Waste disposal manifest or logbook

Procedure:

  • Segregation of Waste:

    • Collect all waste containing this compound in a dedicated, properly labeled waste container.[1]

    • Do not mix with other incompatible waste streams. Check for incompatibilities with strong acids and oxidizing agents.[4]

  • Container Management:

    • Use a container made of a compatible material (e.g., polyethylene or polypropylene).[2]

    • Ensure the container is clearly labeled as "Hazardous Waste: this compound" and includes any other information required by your institution's environmental health and safety (EHS) department.

    • Keep the container tightly sealed when not in use to prevent the release of vapors.[1][2]

  • Temporary Storage:

    • Store the sealed waste container in a cool, dry, and well-ventilated area, away from sources of ignition.[1]

    • Store apart from incompatible materials.[1]

  • Disposal Arrangement:

    • Arrange for the disposal of the waste through your institution's licensed chemical waste disposal program.[1]

    • The material may be sent to a chemical destruction plant or disposed of via controlled incineration with flue gas scrubbing.[1]

    • Complete all necessary waste disposal paperwork accurately.

  • Decontamination:

    • Thoroughly decontaminate any reusable labware that has come into contact with this compound using appropriate cleaning procedures.

    • Dispose of any single-use items (e.g., contaminated paper towels) in the designated solid waste container.

Logical Workflow for this compound Disposal

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.

G This compound Disposal Workflow cluster_spill Spill Response A Don Appropriate PPE (Gloves, Goggles, Lab Coat) B Work in a Ventilated Area (Fume Hood) A->B C Collect Waste in a Designated, Labeled Container B->C D Keep Container Tightly Sealed C->D E Store in a Cool, Dry, Well-Ventilated Area D->E F Contact Institutional EHS for Waste Pickup E->F G Complete Waste Manifest F->G H Transfer to Licensed Waste Disposal Facility G->H Spill Accidental Spill Occurs Spill_Contain Contain Spill with Absorbent Material Spill->Spill_Contain Spill_Collect Collect & Place in Sealed Waste Container Spill_Contain->Spill_Collect Spill_Decon Decontaminate Spill Area Spill_Collect->Spill_Decon Spill_Dispose Dispose of as Hazardous Waste Spill_Decon->Spill_Dispose Spill_Dispose->F

Caption: Disposal workflow for this compound.

By adhering to these procedures, laboratory personnel can ensure the safe handling and disposal of this compound, contributing to a secure and compliant research environment. Always consult your institution's specific safety protocols and your material's Safety Data Sheet (SDS) for the most detailed and current information.

References

Personal protective equipment for handling Ammonium acrylate

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling of Ammonium Acrylate

For laboratory professionals, including researchers, scientists, and those in drug development, the safe handling of chemicals is paramount. This document provides immediate and essential safety and logistical information for the use of this compound, covering personal protective equipment (PPE), operational plans for handling and storage, and emergency procedures for spills and disposal.

Personal Protective Equipment (PPE)

When handling this compound, a comprehensive approach to personal protection is crucial to minimize exposure and ensure safety. The following table summarizes the required PPE.

Protection TypeRecommended EquipmentSpecifications and Remarks
Eye/Face Protection Tightly fitting safety goggles or a full-face shield.Should conform to EN 166 (EU) or NIOSH (US) standards. A full-face shield is necessary where splashing is a risk.[1]
Skin Protection Chemical-resistant gloves (Butyl or Nitrile rubber recommended).Gloves must be inspected before use. Butyl and nitrile rubber have shown greater resistance to some acrylates than natural rubber.[1] Use proper glove removal technique to avoid skin contact.[1]
Fire/flame resistant and impervious clothing.Wear suitable protective clothing to prevent skin contact.[1] An eye wash fountain and safety shower should be readily available.
Respiratory Protection Full-face respirator with appropriate cartridges.Required if exposure limits are exceeded, if irritation is experienced, or in poorly ventilated areas.[1] A respiratory protection program compliant with OSHA 29 CFR 1910.134 should be implemented.

Operational and Disposal Plans

Proper operational procedures and disposal plans are critical for the safe management of this compound in a laboratory setting.

Handling and Storage

Handling:

  • Work in a well-ventilated area, preferably within a chemical fume hood.[1][4]

  • Avoid the formation of dust and aerosols.[1]

  • Use non-sparking tools to prevent ignition.[1]

  • Grounding of equipment is essential to prevent electrostatic discharge.

  • Avoid contact with skin and eyes.[1]

  • Wash hands thoroughly after handling.

Storage:

  • Store in a tightly closed container in a dry, cool, and well-ventilated place.[1]

  • Keep away from incompatible materials such as strong oxidizing agents.

  • The inhibitor (MEHQ) present in acrylates requires the presence of dissolved oxygen to be effective, so do not handle or store under an inert atmosphere (e.g., nitrogen).[5]

Emergency Spill Response

In the event of a spill, a clear and practiced emergency response plan is essential to mitigate hazards. The following workflow outlines the key steps to be taken.

Spill_Response_Workflow cluster_immediate_actions Immediate Actions cluster_assessment Assessment cluster_containment_cleanup Containment & Cleanup cluster_disposal Disposal evacuate Evacuate Immediate Area alert Alert Colleagues & Call Emergency Services evacuate->alert If significant spill assess_spill Assess Spill Size and Risk alert->assess_spill ventilate Ensure Adequate Ventilation ventilate->assess_spill don_ppe Don Appropriate PPE assess_spill->don_ppe If manageable contain Contain Spill with Absorbent Material don_ppe->contain collect Collect Absorbed Material contain->collect decontaminate Decontaminate Spill Area collect->decontaminate package Package Waste in a Labeled, Sealed Container decontaminate->package dispose Dispose of as Hazardous Waste package->dispose

This compound Spill Response Workflow

Spill Cleanup Protocol:

  • Evacuate and Alert : Immediately evacuate the spill area and alert nearby personnel. For large or uncontrolled spills, contact your institution's emergency response team.[6]

  • Ventilate : Ensure the area is well-ventilated to disperse any vapors.[4]

  • Personal Protection : Before attempting cleanup, don the appropriate PPE as outlined in the table above.

  • Containment : Use a non-combustible absorbent material like sand, earth, or vermiculite to contain the spill.[7]

  • Collection : Carefully collect the absorbed material using non-sparking tools and place it into a suitable, closed container for disposal.[1][8]

  • Decontamination : Clean the spill area with soap and water, collecting the cleaning materials for proper disposal.[9]

Disposal Plan

This compound and any materials contaminated with it should be treated as hazardous waste.

  • Waste Collection : Collect waste in a clearly labeled, sealed, and chemically compatible container.[10]

  • Disposal Method : Dispose of the waste through a licensed waste disposal contractor, in accordance with all federal, state, and local regulations.[4][7][8] Do not dispose of it down the drain or in regular trash.[10]

  • Empty Containers : Triple-rinse empty containers. The first rinse should be collected and disposed of as hazardous waste. After thorough rinsing and drying, the container may be recycled or disposed of according to institutional policies. For containers that held highly toxic materials, the first three rinses must be collected as hazardous waste.[10]

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Ammonium acrylate
Reactant of Route 2
Ammonium acrylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.